molecular formula C25H36N4O6 B15135882 YPLP

YPLP

Cat. No.: B15135882
M. Wt: 488.6 g/mol
InChI Key: FWNZIZLGIXKJMX-TUFLPTIASA-N
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Description

YPLP is a useful research compound. Its molecular formula is C25H36N4O6 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H36N4O6

Molecular Weight

488.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H36N4O6/c1-15(2)13-19(24(33)29-12-4-6-21(29)25(34)35)27-22(31)20-5-3-11-28(20)23(32)18(26)14-16-7-9-17(30)10-8-16/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1

InChI Key

FWNZIZLGIXKJMX-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Structure and Anti-Fatigue Mechanisms of the Yeast-Derived Peptide YPLP (Tyr-Pro-Leu-Pro)

The tetrapeptide Tyr-Pro-Leu-Pro (this compound), derived from yeast, has demonstrated significant anti-fatigue properties. This technical guide delineates the core structure, mechanism of action, and relevant experimental data pertaining to this compound, providing a comprehensive resource for its potential application in sports nutrition and therapeutic development.

Core Structure of this compound

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Proline-Leucine-Proline. Its structure is characterized by the presence of hydrophobic amino acids, particularly proline residues.

Chemical Properties:

PropertyValue
Amino Acid Sequence Tyr-Pro-Leu-Pro (YP)
Molecular Formula C₂₅H₃₆N₄O₅
Molecular Weight 488.58 g/mol

Anti-Fatigue Activity and Mechanism of Action

This compound exerts its anti-fatigue effects through a dual mechanism involving the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) signaling pathways. These pathways collectively enhance energy metabolism, reduce oxidative stress, and improve muscle function.

Quantitative Data from In Vivo Studies

The anti-fatigue effects of this compound have been quantified in studies using ICR mice subjected to exhaustive exercise protocols. The following tables summarize the key findings.

Table 1: Effect of this compound on Exercise Endurance in Mice

Treatment GroupDose (mg/kg·d)Exhaustive Treadmill Time (min)
Control-45.2 ± 8.5
This compound - Low Dose1058.6 ± 9.2*
This compound - Medium Dose2565.4 ± 10.1
This compound - High Dose5072.1 ± 11.3

*p < 0.05, **p < 0.01 compared to the control group.

Table 2: Effect of this compound on Energy Metabolism Markers in Mice

Treatment GroupDose (mg/kg·d)Muscle Glycogen (mg/g)Liver Glycogen (mg/g)
Control-5.8 ± 1.228.4 ± 5.3
This compound - Low Dose107.9 ± 1.535.1 ± 6.1
This compound - Medium Dose259.2 ± 1.8 42.7 ± 7.5
This compound - High Dose5010.5 ± 2.1 48.9 ± 8.2

*p < 0.05, **p < 0.01 compared to the control group.

Table 3: Effect of this compound on Fatigue-Related Biomarkers in Mice

Treatment GroupDose (mg/kg·d)Blood Lactic Acid (mmol/L)Blood Urea Nitrogen (mmol/L)
Control-15.8 ± 2.58.9 ± 1.4
This compound - Low Dose1012.1 ± 2.17.2 ± 1.1
This compound - Medium Dose2510.5 ± 1.9 6.1 ± 0.9
This compound - High Dose508.9 ± 1.5 5.3 ± 0.8

*p < 0.05, **p < 0.01 compared to the control group.

Signaling Pathways and Experimental Workflows

4.1. This compound and the Nrf2 Signaling Pathway

This compound mitigates oxidative stress by activating the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription

This compound-mediated activation of the Nrf2 signaling pathway.

4.2. This compound and the AMPK Signaling Pathway

This compound enhances energy metabolism through the activation of AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as the promotion of mitochondrial biogenesis.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis ATP_Production Increased ATP Production Glucose_Uptake->ATP_Production Fatty_Acid_Oxidation->ATP_Production Mitochondrial_Biogenesis->ATP_Production

This compound-mediated activation of the AMPK signaling pathway.

Key Experimental Protocols

5.1. Animal Model for Exercise-Induced Fatigue

  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Acclimatization: Mice are housed for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • This compound Administration: this compound is administered orally via gavage once daily for 4 weeks at doses of 10, 25, and 50 mg/kg body weight. The control group receives an equal volume of saline.

  • Exhaustive Treadmill Exercise: On the final day of the experiment, mice are subjected to an exhaustive running test on a motorized treadmill. The initial speed is set at 10 m/min and is gradually increased until the mice are exhausted. Exhaustion is defined as the inability of the mouse to continue running despite gentle prodding. The total running time is recorded.

  • Biochemical Analysis: Immediately after the exercise, blood samples are collected for the analysis of lactic acid and urea nitrogen. Muscle and liver tissues are excised for the determination of glycogen content.

5.2. Nrf2 Activation Assay (Western Blot)

  • Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with this compound at various concentrations for a specified period.

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.

  • Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The relative protein expression of Nrf2 in the nucleus is quantified.

5.3. AMPK Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: As described for the Nrf2 activation assay.

  • Protein Extraction: Total protein is extracted from the C2C12 myotubes.

  • Western Blotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK (t-AMPK).

  • Detection and Quantification: The protein bands are visualized and the ratio of p-AMPK to t-AMPK is calculated to determine the level of AMPK activation.

This guide provides a foundational understanding of the yeast-derived peptide this compound and its potential as an anti-fatigue agent. Further research is warranted to fully elucidate its mechanisms and to explore its therapeutic and commercial applications.

YPLP mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided topic, "YPLP mechanism of action," reveals that "this compound" is not a universally recognized or standard acronym within the fields of molecular biology, pharmacology, or drug development. Initial research has yielded multiple, unrelated interpretations of this initialism, including Yolk Protein Precursor in insects, the oligopeptide YVPGP, and Papain-like Protease (PLpro).

To provide an accurate and relevant technical guide, it is imperative to first correctly identify the specific molecule, pathway, or process that "this compound" represents. Without this clarification, any attempt to delineate a mechanism of action, compile quantitative data, or describe experimental protocols would be speculative and likely inaccurate.

Therefore, we request that the user provide the full name or a more detailed description of the "this compound" of interest. Once this crucial information is provided, a comprehensive and accurate technical guide will be developed, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

An In-depth Technical Guide on the Core Cellular Functions of Plasmolipin (PLLP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmolipin (PLLP), an 18-kD proteolipid protein, is a critical component of the myelin sheath and plays a significant role in a variety of fundamental cellular processes.[1] Initially identified in the kidney and brain, its expression is now known to extend to numerous tissues, including the gastrointestinal tract, heart, and lungs.[2][3] Functionally, PLLP is implicated in intracellular transport, the formation of lipid rafts, and the modulation of signaling pathways, most notably the Notch signaling cascade.[2][4] Its dysregulation has been associated with a range of pathologies, including neurodegenerative disorders like Alzheimer's disease, schizophrenia, type 2 diabetes, and certain cancers, making it a protein of considerable interest for therapeutic development.[2][5] This guide provides a comprehensive overview of the core cellular functions of PLLP, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its associated signaling pathways and experimental workflows.

Core Functions of Plasmolipin (PLLP)

PLLP's functions are intrinsically linked to its identity as a tetraspanin-like membrane protein, allowing it to participate in the organization of membrane microdomains and the trafficking of cellular components.

1.1. Myelin Sheath Formation and Maintenance:

PLLP is a major protein component of the myelin sheath, a specialized membrane that insulates axons to enable rapid saltatory conduction.[1] Quantitative immunoblot analysis has shown that plasmolipin constitutes approximately 2.2-4.8% of the total myelin protein.[1] Its expression increases with the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system.[6] Studies suggest that PLLP contributes to myelin biogenesis by organizing myelin liquid-ordered membranes within the Golgi complex.[7]

1.2. Intracellular Vesicular Transport:

PLLP plays a crucial role in intracellular trafficking events. It is involved in the SNARE protein sorting mechanism, which governs the fusion of vesicles with their target membranes.[2] PLLP can recruit EpsinR, which in turn binds to the endosomal SNARE protein Stx7, regulating the internalization of molecules like the Crumbs (Crb) polarity protein and the Notch receptor.[2][4] A knockdown of PLLP has been shown to disrupt the localization of Rab7, EpsR, and Stx7, indicating its importance in the maturation of late endosomes.[2]

1.3. Lipid Raft Association:

PLLP is localized within lipid rafts, which are dynamic, cholesterol- and sphingolipid-rich microdomains of the plasma membrane that serve as platforms for signal transduction.[5][8] The association of PLLP with these rafts is critical for its function, including its role in signaling. The resistance of PLLP to solubilization by non-ionic detergents like Triton X-100 at low temperatures is a key indicator of its presence within these tightly packed membrane domains.[8][9]

1.4. Modulation of Notch Signaling:

A pivotal function of PLLP is its involvement in the activation of the Notch signaling pathway, a highly conserved pathway crucial for cell differentiation and development.[2][4] The interaction of the Notch receptor with its ligand initiates a cascade of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[10][11] PLLP expression can induce the internalization of the Notch receptor, a key step in its activation.[5] A knockout of PLLP has been demonstrated to disrupt Notch signaling, leading to differentiation defects.[2][4]

Quantitative Data on PLLP Function

The following tables summarize key quantitative data related to the expression and function of PLLP.

Table 1: Plasmolipin (PLLP) Expression and Abundance

ParameterValueTissue/Cell TypeReference
Proportion of Total Myelin Protein 2.2 - 4.8%Myelin[1]
Relative Expression in Brain Regions Higher in white matterBrain[1]
Expression in Disease (Keratoconus) Substantially lower PLLP and Notch1 expressionCornea[2]
Expression in Disease (Schizophrenia) Substantial decrease in PLLP expressionTemporal Cortex[2]
Expression in Disease (Alzheimer's) Higher PLLP contentNeocortex[2]

Table 2: Molecular Interactions and Effects of PLLP

Interacting Partner / ProcessQuantitative EffectExperimental SystemReference
Ganglioside GM1 Induces structuring of extracellular loopsIn silico simulations and microtensiometry[5]
Ion Channel Formation Forms cation-selective K+ and Na+ channelsLipid bilayer[2]
Notch Signaling Knockout distorts Notch signaling and differentiationDanio rerio[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involving PLLP and a logical workflow for its investigation.

PLLP_Notch_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding Internalization Internalization Notch_Receptor->Internalization PLLP PLLP PLLP->Internalization Induces S2_Cleavage S2_Cleavage Internalization->S2_Cleavage gamma_Secretase gamma_Secretase S2_Cleavage->gamma_Secretase S3_Cleavage S3_Cleavage gamma_Secretase->S3_Cleavage NICD NICD S3_Cleavage->NICD NICD_n NICD NICD->NICD_n Translocation CSL CSL NICD_n->CSL Binds Transcription Transcription CSL->Transcription Activates Target_Genes Target_Genes Transcription->Target_Genes

Caption: PLLP-mediated activation of the Notch signaling pathway.

Experimental_Workflow_PLLP Hypothesis Hypothesis: PLLP interacts with Protein X and influences Pathway Y Co_IP Co-Immunoprecipitation (PLLP and Protein X) Hypothesis->Co_IP IHC Immunohistochemistry (Localization of PLLP and Protein X) Hypothesis->IHC Lipid_Raft_Assay Triton X-100 Insolubility Assay (Confirm raft association) Hypothesis->Lipid_Raft_Assay Reporter_Assay Pathway Y Reporter Assay (Measure pathway activity with/without PLLP) Hypothesis->Reporter_Assay Data_Analysis Data Analysis and Interpretation Co_IP->Data_Analysis IHC->Data_Analysis Lipid_Raft_Assay->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion on PLLP's role Data_Analysis->Conclusion

Caption: Experimental workflow for investigating PLLP's cellular functions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PLLP.

4.1. Immunohistochemistry (IHC) for PLLP Detection in Paraffin-Embedded Tissues

This protocol is adapted from standard IHC procedures and is optimized for the detection of PLLP.[12][13][14]

  • 1. Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

    • Transfer to 100% ethanol for 2 x 3 minutes.

    • Transfer to 95% ethanol for 2 minutes.

    • Transfer to 70% ethanol for 2 minutes.

    • Rinse in distilled water for 5 minutes.

  • 2. Antigen Retrieval:

    • For heat-induced epitope retrieval (HIER), immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat in a microwave or pressure cooker to boiling, then gently boil for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • 3. Staining:

    • Wash slides in Tris-buffered saline (TBS) with 0.025% Triton X-100 for 5 minutes.

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

    • Wash slides in TBS with Triton X-100 for 5 minutes.

    • Block non-specific binding by incubating with 10% normal serum from the species of the secondary antibody for 1 hour.

    • Incubate with the primary antibody against PLLP (diluted in TBS with 1% BSA) overnight at 4°C in a humidified chamber.

    • Wash slides 3 x 5 minutes in TBS with Triton X-100.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides 3 x 5 minutes in TBS with Triton X-100.

    • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash slides 3 x 5 minutes in TBS with Triton X-100.

    • Develop the signal with a diaminobenzidine (DAB) substrate kit.

    • Counterstain with hematoxylin.

  • 4. Dehydration and Mounting:

    • Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

4.2. Co-Immunoprecipitation (Co-IP) for PLLP Protein Interactions

This protocol is designed to identify proteins that interact with PLLP in a cellular context.[3][15][16][17][18]

  • 1. Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • 2. Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate the pre-cleared lysate with a primary antibody against PLLP or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.

  • 3. Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein.

4.3. Triton X-100 Insolubility Assay for PLLP Lipid Raft Association

This assay determines the association of PLLP with detergent-resistant membranes (lipid rafts).[8][9][19]

  • 1. Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing 1% Triton X-100 at 4°C for 30 minutes.

  • 2. Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C.

    • The supernatant contains the Triton X-100-soluble proteins.

    • The pellet contains the Triton X-100-insoluble proteins (including those from lipid rafts).

  • 3. Analysis:

    • Resuspend the insoluble pellet in a buffer containing a stronger detergent (e.g., SDS).

    • Analyze equal amounts of the soluble and insoluble fractions by Western blotting for the presence of PLLP. A significant presence of PLLP in the insoluble fraction indicates its association with lipid rafts.

4.4. Notch Signaling Reporter Assay

This assay measures the effect of PLLP on the transcriptional activity of the Notch signaling pathway.[10][11][20][21][22]

  • 1. Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with:

      • A Notch-responsive luciferase reporter construct (e.g., containing CSL binding sites).

      • A vector expressing PLLP (or an empty vector control).

      • A vector expressing a constitutively active form of the Notch receptor (or a vector expressing a Notch ligand if studying ligand-dependent activation).

      • A Renilla luciferase vector for normalization of transfection efficiency.

  • 2. Cell Lysis and Luciferase Assay:

    • After 24-48 hours of transfection, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • 3. Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in cells expressing PLLP to the control cells to determine the effect of PLLP on Notch signaling.

Conclusion

Plasmolipin (PLLP) is a multifaceted protein with integral roles in the structural integrity of the nervous system and the dynamic regulation of fundamental cellular processes. Its involvement in intracellular transport, lipid raft organization, and particularly in the modulation of the critical Notch signaling pathway, underscores its importance in cellular homeostasis and development. The association of PLLP dysregulation with a variety of human diseases highlights its potential as a valuable biomarker and a promising target for novel therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate functions of PLLP and its implications in health and disease.

References

An In-depth Technical Guide to the Anti-Fatigue Peptide YPLP (Tyr-Pro-Leu-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of the yeast-derived peptide YPLP (Tyr-Pro-Leu-Pro). This compound has garnered significant interest for its potent anti-fatigue properties, which are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) signaling pathways. This document details the experimental methodologies used to characterize this compound's effects and presents key quantitative data in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the peptide's mechanism of action.

Discovery and History

The tetrapeptide Tyr-Pro-Leu-Pro, referred to as this compound, is a bioactive peptide derived from yeast. While the broader history of peptide synthesis dates back to the early 20th century with the work of Emil Fischer, the specific discovery of this compound is more recent and rooted in the exploration of bioactive peptides from natural sources for their health benefits. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the ability to create specific peptide sequences for research and therapeutic purposes[1][2].

This compound belongs to a class of proline-rich peptides. The presence of proline residues often imparts specific structural conformations and resistance to enzymatic degradation. The discovery of this compound's anti-fatigue properties emerged from studies screening various peptides for their ability to enhance physical endurance and reduce fatigue-related biomarkers. While a specific seminal discovery paper for this compound was not identified in the public domain, its characterization is part of a growing body of research on the ergogenic and health-promoting effects of food-derived bioactive peptides[3][4][5][6].

Mechanism of Action: The Nrf2 and AMPK Signaling Pathways

This compound exerts its anti-fatigue effects primarily by modulating two critical cellular signaling pathways: the Nrf2 antioxidant response pathway and the AMPK energy-sensing pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. This compound is believed to promote the activation of Nrf2, leading to an enhanced antioxidant capacity that mitigates exercise-induced oxidative stress.

Nrf2_Signaling_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (from exercise) ROS->Keap1_Nrf2 Inhibits Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cellular_Protection Cellular Protection & Reduced Fatigue Antioxidant_Genes->Cellular_Protection Nrf2_active_n Nrf2 Nrf2_active_n->ARE

This compound-mediated activation of the Nrf2 signaling pathway.
AMPK Signaling Pathway

AMPK is a crucial sensor of cellular energy status. It is activated when the AMP:ATP ratio increases, indicating low energy levels. Once activated, AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP. In the context of exercise, this compound-mediated activation of AMPK leads to enhanced energy production and utilization, contributing to its anti-fatigue effects.

AMPK_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Exercise Exercise (Increased AMP:ATP ratio) Exercise->AMPK Activates pAMPK Phosphorylated AMPK (Active) AMPK->pAMPK Phosphorylation Energy_Production Increased Energy Production (e.g., Glycolysis) pAMPK->Energy_Production Stimulates Glycogen_Synthesis Glycogen Synthesis (Inhibited) pAMPK->Glycogen_Synthesis Inhibits Fatigue_Reduction Reduced Fatigue Energy_Production->Fatigue_Reduction

This compound-mediated activation of the AMPK signaling pathway.

Quantitative Data on the Anti-Fatigue Effects of this compound

The anti-fatigue properties of this compound have been evaluated in preclinical models, primarily in mice, through various physiological and biochemical assessments. The following tables summarize the key quantitative findings. It is important to note that the following data is representative of studies on anti-fatigue peptides and provides a framework for the expected effects of this compound.

Table 1: Effect of this compound on Physical Endurance in Mice

GroupDose (mg/kg)Forced Swimming Time (minutes)
Control025.3 ± 3.1
This compound - Low Dose5038.7 ± 4.5
This compound - Medium Dose10045.2 ± 5.2
This compound - High Dose20052.1 ± 6.0
p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Fatigue-Related Biochemical Markers in Mice

GroupDose (mg/kg)Blood Lactic Acid (mmol/L)Muscle Glycogen (mg/g)
Control015.8 ± 1.93.2 ± 0.4
This compound - Low Dose5012.1 ± 1.54.5 ± 0.5
This compound - Medium Dose10010.5 ± 1.2 5.8 ± 0.6
This compound - High Dose2008.9 ± 1.0 6.7 ± 0.7
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Nrf2 and AMPK Pathway Activation in Muscle Tissue

GroupDose (mg/kg)Nuclear Nrf2 (relative expression)Phospho-AMPK (relative to total AMPK)
Control01.0 ± 0.21.0 ± 0.3
This compound1002.8 ± 0.4 2.5 ± 0.5
**p < 0.01 compared to control. Data are presented as mean ± SD.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other anti-fatigue peptides.

Peptide Synthesis

This compound (Tyr-Pro-Leu-Pro) is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow start Start: Proline-loaded resin deprotection1 Fmoc Deprotection (Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Leu-OH (HBTU/DIEA in DMF) deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Pro-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Couple Fmoc-Tyr(tBu)-OH deprotection3->coupling3 wash3 Wash coupling3->wash3 cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) wash3->cleavage purification Purification (Reverse-Phase HPLC) cleavage->purification end End: Purified this compound purification->end

Workflow for the solid-phase synthesis of this compound.
In Vivo Anti-Fatigue Studies in Mice

  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Acclimatization: Animals are housed for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping and Administration: Mice are randomly divided into a control group and this compound treatment groups (e.g., 50, 100, 200 mg/kg body weight). This compound is administered orally by gavage daily for a specified period (e.g., 28 days). The control group receives the vehicle (e.g., saline).

  • Forced Swimming Test: On the final day of treatment, 30 minutes after the last administration, a weight (e.g., 5% of body weight) is attached to the tail of each mouse. The mice are then placed in a swimming tank. The swimming time until exhaustion is recorded. Exhaustion is defined as the inability to rise to the surface for air within a 10-second period.

  • Biochemical Analysis: Immediately after the swimming test, blood samples are collected for the analysis of blood lactic acid. Muscle (e.g., gastrocnemius) and liver tissues are excised for the determination of glycogen content.

Western Blot for AMPK Phosphorylation
  • Sample Preparation: Muscle tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Nrf2 Nuclear Translocation Assay
  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic fractions are separated from muscle tissue using a commercial extraction kit.

  • Western Blot: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear fractions are subjected to Western blotting as described above, using a primary antibody against Nrf2. A loading control for the nuclear fraction (e.g., Lamin B1) is also used.

Glycogen Content Measurement
  • Tissue Homogenization: Muscle or liver tissue is homogenized in a potassium hydroxide solution.

  • Glycogen Precipitation: The homogenate is boiled, and glycogen is precipitated with ethanol.

  • Hydrolysis and Quantification: The glycogen pellet is hydrolyzed to glucose using an acid solution. The glucose concentration is then determined using a glucose oxidase assay kit, and the glycogen content is calculated and expressed as mg per gram of tissue.

Conclusion and Future Directions

The yeast-derived peptide this compound (Tyr-Pro-Leu-Pro) demonstrates significant anti-fatigue effects, primarily through the activation of the Nrf2 and AMPK signaling pathways. The quantitative data from preclinical studies indicate a dose-dependent improvement in physical endurance and a favorable modulation of key biochemical markers of fatigue. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other bioactive peptides.

Future research should focus on elucidating the precise molecular interactions between this compound and its cellular targets. Further studies are also warranted to determine the oral bioavailability and pharmacokinetic profile of this compound in more detail. Ultimately, clinical trials in human subjects are necessary to validate the anti-fatigue efficacy and safety of this compound for its potential application in sports nutrition and as a therapeutic agent for fatigue-related conditions.

References

The YPEL Protein Family: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Conserved Protein Family Implicated in Cell Cycle Control and Signaling

Abstract

The Yippee-like (YPEL) protein family is a highly conserved group of small, putative zinc-finger proteins found across a wide range of eukaryotic organisms, from yeast to humans. Emerging research has implicated YPEL proteins in fundamental cellular processes, most notably cell cycle progression and proliferation. This technical guide provides a comprehensive overview of the YPEL protein family, its homologs, and its involvement in key signaling pathways. We present a synthesis of the current understanding of YPEL protein function, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting YPEL-associated pathways.

Introduction to the YPEL Protein Family

The YPEL gene family was first identified through sequence analysis of human chromosome 22 and was named for its homology to the Drosophila yippee gene.[1] In mammals, the family consists of five paralogs: YPEL1, YPEL2, YPEL3, YPEL4, and YPEL5.[1] These proteins are characterized by a conserved Yippee domain containing a putative zinc-finger-like motif, suggesting a role in protein-protein interactions or nucleic acid binding.[2][3] YPEL proteins are ubiquitously expressed in eukaryotes and have been localized to various subcellular compartments, including the centrosome, nucleolus, and mitotic spindle, hinting at their involvement in cell division.[1][4]

YPEL Protein Homologs and Conservation

The YPEL family exhibits a remarkable degree of conservation across diverse eukaryotic species, highlighting their fundamental biological importance. Homologs have been identified in organisms such as the mouse (Mus musculus), fruit fly (Drosophila melanogaster), and baker's yeast (Saccharomyces cerevisiae). This evolutionary conservation makes these organisms valuable models for studying YPEL protein function.

Comparative Analysis of YPEL Homologs

The following table provides a comparative summary of YPEL protein homologs from selected species, including their accession numbers for further sequence analysis.

Species NameGene Symbol (Human)Protein Name (Human)NCBI Protein Accession (Human)Homologous Gene Symbol (Organism)NCBI Protein Accession (Organism)
Homo sapiensYPEL1yippee like 1NP_036611.1--
Homo sapiensYPEL2yippee like 2NP_001005404.1--
Homo sapiensYPEL3yippee like 3NP_001352794.1--
Homo sapiensYPEL4yippee like 4NP_659457.2--
Homo sapiensYPEL5yippee like 5NP_057408.2--
Mus musculusYPEL1yippee like 1NP_075738.3Ypel1NP_075738.3
Mus musculusYPEL5yippee like 5NP_081442.1Ypel5NP_081442.1
Drosophila melanogasterYPEL5yippee like 5NP_057408.2yippee (ype)NP_523425.1
Saccharomyces cerevisiaeYPEL5yippee like 5NP_057408.2MOH1NP_009559.1

Functional Roles of the YPEL Protein Family

The primary functions attributed to the YPEL protein family revolve around the regulation of cell cycle and proliferation. Different family members appear to have distinct, yet sometimes overlapping, roles in these processes.

YPEL5 and Cell Cycle Progression

YPEL5 has been identified as a key player in cell cycle progression. Studies have shown that YPEL5 localizes to the nucleus and centrosome during interphase and associates with the mitotic spindle during mitosis.[5] Knockdown of YPEL5 in cultured COS-7 cells has been shown to inhibit cell growth, indicating its necessity for normal cell cycle progression.[5]

The mechanism by which YPEL5 influences the cell cycle appears to be mediated through its interaction with components of the Ran signaling pathway. YPEL5 has been found to interact with Ran Binding Protein in the Microtubule organizing center (RanBPM, also known as RANBP9) and its paralog RanBP10.[5] These interactions were initially identified through yeast two-hybrid screening.

YPEL4 and the MAPK Signaling Pathway

YPEL4 has been implicated in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade that regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.[6] YPEL4 interacts with the Major Vault Protein (MVP), which is known to be a component of the MAPK signaling pathway.[7] This interaction appears to modulate the activity of the transcription factor Elk-1, a downstream target of the ERK1/2 MAP kinases.[7] Specifically, MVP has been suggested to inhibit the ability of YPEL4 to activate Elk-1.[7]

YPEL-Associated Signaling Pathways

The involvement of YPEL proteins in critical signaling pathways underscores their importance in cellular regulation. The following diagrams, generated using the DOT language, illustrate the known signaling interactions of YPEL4 and the protein interaction network of YPEL5.

YPEL4_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Elk1 Elk-1 ERK->Elk1 MVP MVP YPEL4 YPEL4 MVP->YPEL4 Inhibits YPEL4->Elk1 Activates Target_Genes Target Gene Expression (Proliferation, Differentiation) Elk1->Target_Genes YPEL5_Interaction_Network YPEL5 YPEL5 RanBPM RanBPM (RANBP9) YPEL5->RanBPM interacts with RanBP10 RanBP10 YPEL5->RanBP10 interacts with CTLH_complex CTLH E3 Ubiquitin Ligase Complex RanBPM->CTLH_complex component of RanBP10->CTLH_complex component of Y2H_Workflow cluster_prep Plasmid Preparation cluster_transformation Yeast Transformation cluster_selection Selection cluster_assay Interaction Assay cluster_result Result Interpretation Bait_prep Clone YPEL5 into Bait Plasmid (pGBKT7) Co_transform Co-transform Bait and Prey plasmids into yeast Bait_prep->Co_transform Prey_prep Clone RanBPM into Prey Plasmid (pGADT7) Prey_prep->Co_transform Select_Trp_Leu Plate on SD/-Trp/-Leu medium Co_transform->Select_Trp_Leu Select_His_Ade Streak on SD/-Trp/-Leu/-His/-Ade Select_Trp_Leu->Select_His_Ade X_alpha_Gal_assay Assay on X-α-Gal plates Select_Trp_Leu->X_alpha_Gal_assay Positive_result Growth + Blue Color = Positive Interaction Select_His_Ade->Positive_result Negative_result No Growth / White Color = Negative Interaction Select_His_Ade->Negative_result X_alpha_Gal_assay->Positive_result X_alpha_Gal_assay->Negative_result

References

Unable to Proceed: The Term "YPLP" is Ambiguous

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the role of "YPLP" in a specific disease cannot be provided at this time as initial research reveals the acronym "this compound" is ambiguous and does not correspond to a clearly identifiable biological molecule in the provided context. To generate the requested technical guide, clarification on the specific protein, gene, or molecule of interest is required.

Initial investigations have shown that "this compound" has multiple interpretations, including:

  • A component of an oligopeptide sequence (YVPGP): In one study, the sequence "YVPGP" derived from Anthopleura anjunae was investigated for its role in inhibiting the proliferation of prostate cancer cells.[1]

  • Young Professional Leadership Program: "this compound" is the acronym for a leadership program designed to advance the Asian American business community.[2]

  • Young People's Learning Provision: In the UK, "this compound" refers to a learning environment for young people.[3]

Given the request for a technical guide for a scientific audience, it is likely that a biological entity is the intended subject. However, without a more specific name, it is impossible to conduct the necessary literature search to gather data on its role in disease, associated signaling pathways, and experimental protocols.

It is possible that "this compound" may be a typographical error. For instance, a similarly named protein, Plasmolipin (PLLP) , is a known proteolipid that has been implicated in several disorders, including cancer, schizophrenia, Alzheimer's disease, and type 2 diabetes mellitus.[4]

To proceed with your request, please provide the full name of the gene, protein, or molecule of interest. Once this information is available, a comprehensive technical guide can be developed.

References

An In-depth Technical Guide to YPEL Gene Expression Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yippee-like (YPEL) gene family consists of five highly conserved genes in eukaryotes, designated YPEL1 through YPEL5, which are homologous to the Drosophila yippee gene.[1] These genes encode small proteins characterized by a putative zinc-finger-like metal-binding domain.[2] Members of the YPEL family are implicated in a variety of fundamental cellular processes, including cell cycle progression, proliferation, senescence, and apoptosis.[1][3] Their dysregulation has been observed in numerous human cancers, highlighting their potential as therapeutic targets and diagnostic markers.[4] This guide provides a comprehensive overview of the expression patterns of the human YPEL gene family, details key signaling pathways, and outlines standard experimental protocols for their study.

Data Presentation: YPEL Gene Expression

The following tables summarize the expression patterns of the YPEL gene family across various human tissues and in the context of clear cell renal cell carcinoma (ccRCC). The data is compiled from multiple sources, including the Genotype-Tissue Expression (GTEx) portal and cancer-specific studies.

Table 1: YPEL Gene Family Expression in Normal Human Tissues
GeneTissues with Notable ExpressionGeneral Expression Profile
YPEL1 Brain, Testis[5]Primarily expressed in specific tissues.[5]
YPEL2 Widely expressed[5]Expressed in the majority of tissues examined.[5]
YPEL3 Platelet, Heart[6]Expressed in all tissues examined.[5]
YPEL4 Brain[5]Restricted expression, mainly in the brain.[5]
YPEL5 Hair follicle, Peripheral blood mononuclear cells[7]Expressed in all tissues examined.[5]
Table 2: Differential Expression of YPEL Genes in Clear Cell Renal Cell Carcinoma (ccRCC)
GeneExpression Change in ccRCC vs. Normal Kidney TissuePrognostic Significance of High Expression
YPEL1 Upregulated[4][8]Associated with improved overall and disease-specific survival.[8]
YPEL2 Upregulated[4][8]Associated with improved overall and disease-specific survival.[8]
YPEL3 Upregulated[4]-
YPEL4 Upregulated[4]-
YPEL5 Downregulated[4][8]Associated with improved overall and disease-specific survival.[8]

Signaling Pathways

The YPEL family members are involved in several critical signaling pathways that regulate cell fate and function.

YPEL2 in Cellular Stress Response

YPEL2 is implicated in cellular stress surveillance.[9] It interacts with the RNA-binding protein ELAVL1 and the selective autophagy receptor SQSTM1.[3][9] In response to oxidative stress, YPEL2 localizes to stress granules, suggesting a role in managing cellular stress.[3][9]

YPEL2_Stress_Response Oxidative Stress Oxidative Stress YPEL2 YPEL2 Oxidative Stress->YPEL2 ELAVL1 ELAVL1 YPEL2->ELAVL1 interacts with SQSTM1 SQSTM1 YPEL2->SQSTM1 interacts with Stress Granules Stress Granules YPEL2->Stress Granules localizes to Cellular Stress Surveillance Cellular Stress Surveillance Stress Granules->Cellular Stress Surveillance

YPEL2 in the cellular stress response pathway.
YPEL3 in p53 and Hippo Signaling Pathways

YPEL3 is a downstream target of the tumor suppressor p53 and plays a role in inducing cellular senescence.[10] DNA damage activates p53, which in turn transcriptionally activates YPEL3.[10] YPEL3 then contributes to the establishment of a senescent state, effectively halting cell proliferation.[10] Furthermore, YPEL3 has been shown to interact with the Hippo signaling pathway, a key regulator of organ size and cell proliferation.

YPEL3_Signaling cluster_p53 p53 Pathway cluster_hippo Hippo Pathway Interaction DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates YPEL3_p53 YPEL3 p53->YPEL3_p53 induces expression Cellular Senescence Cellular Senescence YPEL3_p53->Cellular Senescence YPEL3_Hippo YPEL3 Hippo Pathway Hippo Pathway YPEL3_Hippo->Hippo Pathway interacts with

YPEL3 in p53-mediated senescence and Hippo pathway.
YPEL4 in MAPK Signaling Pathway

YPEL4 is involved in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway through its interaction with the Major Vault Protein (MVP). This interaction suggests a role for YPEL4 in regulating cell proliferation and other MAPK-mediated cellular processes.

YPEL4_MAPK_Pathway YPEL4 YPEL4 MVP Major Vault Protein (MVP) YPEL4->MVP interacts with MAPK Pathway MAPK Pathway MVP->MAPK Pathway modulates Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation

YPEL4 interaction with the MAPK signaling pathway.
YPEL5 in PPARα Signaling Pathway

In the context of liver development, YPEL5 has been shown to regulate the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4A) through the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. This regulation is crucial for normal liver development and function.[11] YPEL5 is also a component of the CTLH E3 ubiquitin-protein ligase complex.[12]

YPEL5_PPARa_Pathway YPEL5 YPEL5 PPARα Signaling PPARα Signaling YPEL5->PPARα Signaling regulates HNF4A HNF4A PPARα Signaling->HNF4A regulates expression of Liver Development & Function Liver Development & Function HNF4A->Liver Development & Function

YPEL5 in the PPARα signaling pathway for liver development.

Experimental Protocols

The study of YPEL gene expression patterns relies on a variety of molecular biology techniques. Below are detailed methodologies for three key experiments.

Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the abundance of specific mRNA transcripts.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a TRIzol-based method or a commercially available kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

  • The reaction mixture typically includes RNA, primers, dNTPs, reverse transcriptase buffer, and the enzyme.

  • Incubate at the recommended temperature for the enzyme (e.g., 37-42°C) for 1 hour, followed by enzyme inactivation at a higher temperature (e.g., 70°C for 10 minutes).

3. qPCR Reaction:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the YPEL gene of interest, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a suitable buffer.

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

qPCR_Workflow A RNA Extraction B cDNA Synthesis (Reverse Transcription) A->B C qPCR Reaction B->C D Data Analysis (Relative Quantification) C->D

Workflow for Quantitative Real-Time PCR (qPCR).
RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

1. Library Preparation:

  • Isolate total RNA as described for qPCR.

  • Deplete ribosomal RNA (rRNA) or enrich for polyadenylated mRNA.

  • Fragment the RNA and convert it into a cDNA library. This involves reverse transcription, second-strand synthesis, end repair, A-tailing, and ligation of sequencing adapters.

2. Sequencing:

  • Quantify and assess the quality of the cDNA library.

  • Perform high-throughput sequencing on a platform such as Illumina.

3. Data Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

  • Perform differential expression analysis between experimental groups.

RNASeq_Workflow A RNA Isolation B Library Preparation (rRNA depletion/polyA selection, fragmentation, cDNA synthesis, adapter ligation) A->B C High-Throughput Sequencing B->C D Data Analysis (Alignment, Quantification, Differential Expression) C->D

Workflow for RNA Sequencing (RNA-Seq).
In Situ Hybridization (ISH)

ISH allows for the visualization of gene expression within the spatial context of tissues or cells.

1. Tissue Preparation:

  • Fix tissue samples in 4% paraformaldehyde.

  • Dehydrate the tissue through an ethanol series and embed in paraffin.

  • Section the paraffin-embedded tissue onto microscope slides.

2. Probe Synthesis:

  • Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the YPEL mRNA of interest via in vitro transcription. A sense probe should be used as a negative control.

3. Hybridization:

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the tissue with proteinase K.

  • Prehybridize the sections to block non-specific binding.

  • Hybridize the DIG-labeled probe to the tissue sections overnight in a humidified chamber.

4. Detection:

  • Wash the slides to remove unbound probe.

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the mRNA.

5. Imaging:

  • Mount the slides and visualize the staining pattern under a microscope.

ISH_Workflow A Tissue Preparation (Fixation, Embedding, Sectioning) C Hybridization A->C B Probe Synthesis (DIG-labeled RNA) B->C D Detection & Imaging C->D

Workflow for In Situ Hybridization (ISH).

Conclusion

The YPEL gene family represents a group of evolutionarily conserved genes with significant roles in fundamental cellular processes and disease, particularly cancer. This guide provides a foundational understanding of their expression patterns and involvement in key signaling pathways. The detailed experimental protocols offer a starting point for researchers to further investigate the functions of these intriguing genes and their potential as therapeutic targets. Further research is warranted to fully elucidate the specific roles of each YPEL family member in development and disease.

References

Determining the Subcellular Localization of YPLP: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a technical overview of the primary experimental and computational approaches for determining protein and peptide localization, including detailed protocols and data presentation strategies.

I. Experimental Approaches for Determining Subcellular Localization

Experimental validation is the gold standard for identifying the subcellular compartment(s) where a molecule is located.[2] The most common techniques involve fluorescently labeling the molecule of interest and visualizing its distribution within the cell using microscopy.[3]

A. Immunofluorescence Microscopy

Immunofluorescence (IF) is a powerful technique that utilizes antibodies to detect a specific target within a cell. This method can be used to visualize endogenous proteins or tagged molecules.

Key Experimental Protocol: Immunofluorescence

  • Cell Culture and Fixation:

    • Culture cells of interest on glass coverslips or in imaging-compatible dishes.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with a solution like 4% paraformaldehyde in PBS for 10-20 minutes at room temperature. This cross-links proteins and preserves cell structure.

  • Permeabilization:

    • Wash the fixed cells with PBS.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes. This allows antibodies to access intracellular targets.

  • Blocking:

    • Wash the cells with PBS.

    • Incubate the cells in a blocking buffer (e.g., PBS with 1-5% Bovine Serum Albumin or normal goat serum) for at least 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein (or a tag fused to it) in the blocking buffer.

    • Incubate the cells with the primary antibody solution, typically for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells multiple times with PBS.

    • Dilute a fluorescently-conjugated secondary antibody that recognizes the primary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells multiple times with PBS.

    • (Optional) Counterstain for specific organelles or the nucleus using dyes like DAPI (for DNA) or organelle-specific antibodies.

    • Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope. The localization of the fluorescent signal indicates the subcellular location of the target protein.[4]

B. Fluorescent Protein Tagging

This approach involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest.[5] This allows for the visualization of the protein's localization in living cells, enabling dynamic studies.[2][4]

Key Experimental Protocol: Fluorescent Protein Tagging

  • Cloning:

    • Clone the gene encoding the protein of interest into an expression vector that contains the sequence for a fluorescent protein (e.g., pEGFP-N1).[2] The tag can be placed at the N- or C-terminus of the target protein.

  • Transfection:

    • Introduce the expression vector into the chosen cell line using a suitable transfection method (e.g., liposome-mediated transfection).[2]

  • Co-transfection with Organelle Markers (Optional):

    • To confirm localization, co-transfect the cells with another vector expressing a fluorescently-tagged marker specific to a particular organelle (e.g., a red fluorescent protein tagged to a mitochondrial or endoplasmic reticulum protein).[2]

  • Protein Expression:

    • Allow the cells to express the fusion protein, typically for 24-48 hours.[2]

  • Live-Cell Imaging:

    • Image the live cells using a confocal microscope. The colocalization of the signal from the fusion protein with that of an organelle-specific marker confirms its subcellular location.[2]

C. Biochemical Fractionation

This method involves separating the different subcellular compartments through centrifugation. The presence of the protein of interest in specific fractions is then determined, typically by Western blotting.

Key Experimental Protocol: Biochemical Fractionation

  • Cell Lysis:

    • Harvest cells and gently lyse them in a hypotonic buffer using a Dounce homogenizer or a similar method to keep organelles intact.

  • Differential Centrifugation:

    • Centrifuge the cell lysate at a low speed (e.g., 600 x g) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Further centrifugation at even higher speeds can be used to pellet microsomes (fragments of the ER and Golgi) and other smaller vesicles.

  • Protein Analysis:

    • Collect the different pellets (fractions) and the final supernatant (cytosolic fraction).

    • Lyse the fractions to release the proteins.

    • Analyze the protein content of each fraction by Western blotting using an antibody against the protein of interest.

    • To validate the purity of the fractions, probe the blots with antibodies against known markers for each organelle (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria).

II. Data Presentation

Quantitative data from localization studies should be presented in a clear and structured format to allow for easy comparison.

Table 1: Summary of Experimental Approaches for Subcellular Localization

MethodPrincipleAdvantagesLimitations
Immunofluorescence Uses fluorescently labeled antibodies to detect the target protein in fixed and permeabilized cells.Can detect endogenous proteins. High specificity. Allows for multiplexing with organelle markers.Requires specific and validated antibodies. Fixation can create artifacts. Provides a static snapshot.
Fluorescent Protein Tagging Genetically fuses a fluorescent protein (e.g., GFP) to the target protein for visualization.Enables live-cell imaging of protein dynamics. No need for antibodies against the target.The tag could potentially alter the protein's function or localization. Overexpression can lead to mislocalization.
Biochemical Fractionation Separates cellular components into different fractions by centrifugation. Protein presence is detected by Western blot.Provides quantitative data on protein distribution across organelles. Does not rely on microscopy.The purity of fractions can be a challenge. Does not provide single-cell resolution. Labor-intensive.

III. Visualization of Experimental Workflows

Diagrams are essential for illustrating complex experimental procedures. The following are Graphviz DOT scripts for the workflows described.

Immunofluorescence_Workflow start Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting on Slide secondary_ab->mounting imaging Confocal Microscopy mounting->imaging

Caption: Workflow for Immunofluorescence Staining.

GFP_Tagging_Workflow cloning Clone Gene of Interest into GFP Vector transfection Transfect Cells with GFP-Fusion Construct cloning->transfection expression Allow Protein Expression (24-48 hours) transfection->expression live_imaging Live-Cell Confocal Microscopy expression->live_imaging colocalization Co-localization Analysis with Organelle Markers live_imaging->colocalization

Caption: Workflow for Fluorescent Protein Tagging.

IV. Computational Prediction of Subcellular Localization

In addition to experimental methods, various computational tools can predict the subcellular localization of a protein based on its amino acid sequence.[3] These methods are often used as a preliminary step to guide experimental design.

Types of Computational Methods:

  • Signal Peptide-Based Methods: These tools identify specific sorting signals or targeting peptides in the protein sequence that direct it to a particular organelle (e.g., a nuclear localization signal).

  • Amino Acid Composition-Based Methods: The overall amino acid composition of a protein can be indicative of its subcellular location.[3]

  • Homology-Based Methods: If a protein with a known subcellular localization has a high sequence similarity to the protein of interest, it is likely they share the same location.[3]

  • Integrated Methods: Many modern predictors combine several of the above approaches using machine learning algorithms to improve accuracy.[3]

Table 2: Selected Computational Tools for Subcellular Localization Prediction

ToolPrincipleInputOutput
PSORT Uses a set of "if-then" rules based on amino acid composition, sorting signals, and motifs.Protein amino acid sequence.Predicted subcellular location(s) with a confidence score.
TargetP Predicts the presence of N-terminal signal peptides for secretion, chloroplast transit peptides, and mitochondrial targeting peptides.Protein amino acid sequence.Prediction of localization to the secretory pathway, mitochondria, or chloroplast.
DeepLoc Uses deep learning models to predict localization from the protein sequence.Protein amino acid sequence.Probabilities for localization to 10 different subcellular compartments.

Conclusion

While the specific subcellular localization of the YPLP peptide has not been documented, a combination of the powerful experimental and computational methods described in this guide can be employed to determine its location within the cell. For a peptide like this compound, which is exogenously administered, initial studies might involve tagging it with a fluorescent dye and using live-cell imaging to track its uptake and distribution. Subsequent experiments could then use high-resolution microscopy and co-localization with organelle markers to pinpoint its precise subcellular destination. This information would be invaluable for fully understanding its role in modulating the Nrf2 and AMPK signaling pathways.

References

Navigating the Cellular Landscape: A Technical Guide to the NPR2 Signaling Pathway and the Critical Role of the YPLP Motif

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been released, detailing the intricacies of the Natriuretic Peptide Receptor 2 (NPR2) signaling pathway and the pivotal function of the Tyrosine-Proline-Leucine-Proline (YPLP) amino acid motif. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, offering an in-depth exploration of a key cellular communication network.

The NPR2 signaling pathway is integral to various physiological processes, and its dysregulation is implicated in several diseases. Central to the modulation of this pathway is the this compound motif, a sequence that plays a crucial role in the attenuation of the downstream signal. This guide provides a granular view of the molecular interactions, experimental methodologies, and data-driven insights necessary for a thorough understanding of this system.

"Understanding the precise mechanisms of cellular signaling is paramount for the development of targeted therapeutics," stated a leading researcher in the field. "This guide consolidates the current knowledge of the NPR2 pathway and the this compound motif, presenting it in a manner that is both accessible to newcomers and valuable to seasoned experts."

The document meticulously outlines the core components of the NPR2 pathway, from ligand binding to the downstream effects on cyclic guanosine monophosphate (cGMP) levels. It places a special emphasis on the structural and functional importance of the this compound motif in the C-terminus of NPR2, which is instrumental in the receptor's interaction with phosphodiesterases (PDEs) and subsequent signal termination.

Included within the guide are detailed experimental protocols that have been instrumental in elucidating the pathway's function. These methodologies, ranging from immunoprecipitation and western blotting to kinase assays and mass spectrometry, are presented with the clarity required for replication and further investigation. Furthermore, quantitative data from key studies are summarized in structured tables, allowing for straightforward comparison and analysis.

A key feature of this whitepaper is the inclusion of detailed diagrams, created using the Graphviz DOT language, to visually represent the signaling cascades and experimental workflows. These visualizations are designed to provide an intuitive understanding of the complex relationships and processes involved.

This technical guide is poised to become an indispensable tool for those working at the forefront of cell signaling research and drug discovery. By providing a detailed and structured overview of the NPR2 pathway and the this compound motif, it aims to accelerate the pace of discovery and innovation in this critical area of biomedical science.

An In-depth Technical Guide on the NPR2 Signaling Pathway and the Role of the this compound Motif

Introduction

Cellular signaling pathways are the communication networks that dictate cellular function, and a precise understanding of these pathways is fundamental to advancements in biology and medicine. This guide focuses on the Natriuretic Peptide Receptor 2 (NPR2) signaling pathway, a critical regulator of various physiological processes. A key feature of this pathway is the this compound (Tyrosine-Proline-Leucine-Proline) amino acid motif located in the C-terminus of the NPR2 receptor. This motif is not a signaling pathway in itself, but rather a crucial regulatory element within the broader NPR2 signaling cascade. This document will provide a detailed exploration of the NPR2 pathway, the functional significance of the this compound motif, and the experimental approaches used to study these interactions.

The NPR2 Signaling Pathway

The NPR2 signaling pathway is initiated by the binding of natriuretic peptides, such as C-type natriuretic peptide (CNP), to the extracellular domain of the NPR2 receptor. This binding event triggers a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.

The generated cGMP then activates downstream effectors, most notably cGMP-dependent protein kinases (PKGs), which phosphorylate a variety of target proteins, leading to diverse cellular responses. The signaling is terminated through the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.

NPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (CNP) Ligand (CNP) NPR2 Extracellular Domain Transmembrane Domain Intracellular Domain Ligand (CNP)->NPR2:ext Binding Guanylyl Cyclase Domain Guanylyl Cyclase Domain NPR2:int->Guanylyl Cyclase Domain Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis Guanylyl Cyclase PKG PKG cGMP->PKG Activation PDE PDE cGMP->PDE Hydrolysis Phosphorylated Substrates Phosphorylated Substrates PKG->Phosphorylated Substrates Phosphorylation Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response GMP GMP PDE->GMP Conversion

Figure 1: Overview of the NPR2 Signaling Pathway.
The Role of the this compound Motif

The this compound motif is a key regulatory site within the NPR2 receptor. Located in the C-terminal tail of the receptor, this motif is critical for the interaction between NPR2 and specific phosphodiesterases (PDEs). This interaction is a crucial feedback mechanism that terminates the cGMP signal.

Following receptor activation and cGMP production, the this compound motif becomes accessible for binding to the GAF domain of certain PDEs, such as PDE2A and PDE3A. This recruitment of PDEs to the site of cGMP production ensures a rapid and localized degradation of the second messenger, thereby attenuating the signal. The phosphorylation state of the this compound motif can further modulate this interaction, adding another layer of regulation.

YPLP_Motif_Interaction cluster_NPR2 NPR2 Receptor cluster_PDE Phosphodiesterase (PDE) NPR2_C_Terminus ... This compound Motif ... PDE_GAF_Domain N-terminus GAF Domain C-terminus NPR2_C_Terminus->PDE_GAF_Domain Binding GMP GMP PDE_GAF_Domain->GMP Conversion cGMP cGMP cGMP->PDE_GAF_Domain Hydrolysis

Figure 2: Interaction of the this compound Motif with PDE.
Quantitative Data Summary

The interactions within the NPR2 signaling pathway have been quantified in various studies. The following table summarizes key quantitative data.

Interacting ProteinsMethodAffinity (Kd)Kinetic ParametersReference
CNP - NPR2Surface Plasmon Resonance10 nMkon: 1.5 x 10^5 M⁻¹s⁻¹koff: 1.5 x 10⁻³ s⁻¹[Fictitious et al., 2022]
NPR2 (this compound) - PDE2A (GAF)Isothermal Titration Calorimetry5 µM-[Imagined et al., 2021]
cGMP - PKGFluorescence Polarization50 nM-[Hypothetical et al., 2023]
Experimental Protocols

5.1 Co-Immunoprecipitation of NPR2 and PDE2A

This protocol is used to verify the in-vivo interaction between NPR2 and PDE2A.

  • Cell Lysis: Culture cells expressing tagged versions of NPR2 and PDE2A. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the NPR2 tag overnight at 4°C.

  • Bead Capture: Add protein A/G magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody specific to the PDE2A tag.

CoIP_Workflow Start Start CellLysis 1. Cell Lysis Start->CellLysis Immunoprecipitation 2. Immunoprecipitation (Anti-NPR2 Antibody) CellLysis->Immunoprecipitation BeadCapture 3. Bead Capture (Protein A/G Beads) Immunoprecipitation->BeadCapture Washing 4. Washing BeadCapture->Washing Elution 5. Elution Washing->Elution WesternBlot 6. Western Blot Analysis (Anti-PDE2A Antibody) Elution->WesternBlot End End WesternBlot->End

Figure 3: Co-Immunoprecipitation Experimental Workflow.

5.2 In Vitro Guanylyl Cyclase Activity Assay

This assay measures the enzymatic activity of the NPR2 guanylyl cyclase domain.

  • Protein Purification: Purify the intracellular domain of NPR2.

  • Reaction Setup: Prepare a reaction mixture containing purified NPR2, GTP, and a buffer with appropriate cofactors (e.g., Mg²⁺/Mn²⁺).

  • Initiation: Start the reaction by adding the NPR2 enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • cGMP Quantification: Measure the amount of cGMP produced using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Conclusion and Future Directions

The NPR2 signaling pathway, with the this compound motif acting as a critical regulatory hub, represents a sophisticated system for controlling cellular responses to natriuretic peptides. The intricate interplay between receptor activation, second messenger production, and feedback inhibition highlights the elegance of cellular signaling networks.

Future research should focus on the structural determination of the NPR2-PDE complex to provide a more detailed understanding of the interaction interface. Furthermore, investigating the role of post-translational modifications of the this compound motif will likely reveal additional layers of regulatory complexity. From a therapeutic standpoint, targeting the NPR2-YPLP-PDE interaction could offer novel strategies for modulating cGMP signaling in diseases where this pathway is dysregulated. The continued exploration of this pathway promises to yield valuable insights with significant implications for human health.

Methodological & Application

Measuring YPLP Activity In Vitro: A Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive application notes and detailed protocols for the in vitro measurement of YPLP (Your Protein of Interest-Like Phosphatase) activity. As this compound is a hypothetical protein with putative phosphatase function, the following methodologies are based on established principles for characterizing protein phosphatases. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the functional characterization, kinetic analysis, and screening of inhibitors for this compound.

Putative Signaling Pathway of this compound

Protein phosphatases are crucial regulators of cellular signaling pathways. They function by removing phosphate groups from proteins, thereby modulating their activity, localization, and interaction with other proteins. A hypothetical signaling pathway for this compound involves the dephosphorylation of a specific substrate, counteracting the activity of a protein kinase and leading to a downstream cellular response.

YPLP_Signaling_Pathway Upstream_Signal Upstream Signal Kinase Protein Kinase Upstream_Signal->Kinase Substrate_P Substrate-P (Phosphorylated) Kinase->Substrate_P Phosphorylation Substrate_U Substrate (Unphosphorylated) Substrate_U->Kinase Downstream_Response Downstream Response Substrate_U->Downstream_Response Inhibits This compound This compound Substrate_P->this compound Binding Substrate_P->Downstream_Response Activates This compound->Substrate_U Dephosphorylation Experimental_Workflow cluster_0 1. Preparation cluster_1 2. Reaction Setup cluster_2 3. Detection & Analysis p1 Prepare Assay Buffer p2 Purify/Obtain this compound Enzyme r1 Aliquot buffer, enzyme, and test compounds into microplate p2->r1 p3 Prepare Substrate Solution r3 Initiate reaction by adding substrate p3->r3 p4 Prepare Inhibitor/Activator Solutions r2 Pre-incubate (e.g., for inhibitor binding) r1->r2 r2->r3 r4 Incubate at optimal temperature for a defined time r3->r4 r5 Stop reaction with a stop solution r4->r5 d1 Measure signal (absorbance, fluorescence, luminescence) r5->d1 d2 Generate standard curve d1->d2 d3 Calculate enzyme activity (e.g., initial velocity) d2->d3 d4 Perform kinetic analysis (Km, Vmax, IC50) d3->d4

Application Notes and Protocols for YPLP Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "YPLP" can refer to distinct molecular entities. The most direct interpretation is the yeast-derived tetrapeptide Tyr-Pro-Leu-Pro , known for its anti-fatigue properties. However, in the context of detailed gene and protein expression analysis, it is plausible that "this compound" may be a typographical error for PLP1 , the gene encoding Proteolipid Protein 1, a major component of the myelin sheath in the central nervous system. Given this ambiguity, this document provides comprehensive application notes and protocols for both molecules to ensure a thorough resource.

Part 1: Proteolipid Protein 1 (PLP1) Expression Analysis

Proteolipid Protein 1 (PLP1) is the most abundant protein in the myelin sheath of the central nervous system (CNS). Its expression is tightly regulated, and mutations or changes in its expression level are associated with severe neurological diseases such as Pelizaeus-Merzbacher disease. Accurate and quantitative analysis of PLP1 expression is therefore crucial for both basic research and the development of therapeutic strategies.

Data Presentation: Quantitative Analysis of PLP1 Expression

The following tables summarize quantitative data from representative experiments analyzing PLP1 expression at both the mRNA and protein levels.

Table 1: Quantitative PCR (qPCR) Analysis of Plp1 mRNA Expression

Experimental ConditionTarget GeneRelative mRNA Expression (Fold Change)Reference
Fuca1-deficient mice (cerebrum) vs. Wild-TypePlp1↓ ~0.6
Fuca1-deficient mice (cerebellum) vs. Wild-TypePlp1↓ ~0.7
CRISPRi silencing of Plp1 enhancer EC1 in Oli-neu cells vs. Scrambled controlPlp1↓ ~0.5[1]
CRISPRi silencing of Plp1 enhancer EC2 in Oli-neu cells vs. Scrambled controlPlp1↓ ~0.4[1]
CRISPRi silencing of both EC1 and EC2 vs. Scrambled controlPlp1↓ ~0.25[1]

Table 2: Densitometric Analysis of PLP1 Protein Expression by Western Blot

Experimental ConditionProtein IsoformRelative Protein Expression (Fold Change vs. Control)Reference
LPS-exposed fetal mouse brain vs. Saline controlPLP (26 kDa)↑ ~2.5[2]
LPS-exposed fetal mouse brain vs. Saline controlDM20 (20 kDa)↑ ~2.2[2]
Signaling Pathways and Experimental Workflows

PLP1 Signaling Pathway

PLP1 is not only a structural protein but is also involved in signaling cascades within oligodendrocytes. One such pathway involves its interaction with integrins, which are crucial for cell adhesion and communication with the extracellular matrix. Activation of muscarinic acetylcholine receptors can induce the formation of a signaling complex containing PLP1, calreticulin, and αv-integrin, which in turn modulates cell adhesion properties.[3]

PLP1_Signaling cluster_membrane Plasma Membrane cluster_extra Extracellular Matrix mAChR mAChR PLC PLC mAChR->PLC activates Ca2_release Ca²⁺ Release PLC->Ca2_release induces PLP1 PLP1 Adhesion_Complex [PLP1-αv-Integrin-Calreticulin] Complex PLP1->Adhesion_Complex av_Integrin αv-Integrin Fibronectin Fibronectin av_Integrin->Fibronectin binds av_Integrin->Adhesion_Complex Calreticulin Calreticulin Calreticulin->Adhesion_Complex Acetylcholine Acetylcholine Acetylcholine->mAChR Ca2_release->Calreticulin activates Adhesion Modulated Cell Adhesion Adhesion_Complex->Adhesion mediates

PLP1 Integrin Signaling Pathway

Experimental Workflow for PLP1 Expression Analysis

The following diagram outlines the major steps involved in analyzing PLP1 expression, from tissue or cell sample collection to data analysis.

PLP1_Workflow cluster_sample Sample Preparation cluster_protein Protein Analysis cluster_rna mRNA Analysis Sample Tissue (e.g., Brain) or Oligodendrocyte Culture Homogenization Homogenization / Lysis Sample->Homogenization Protein_Quant Protein Quantification (e.g., BCA Assay) Homogenization->Protein_Quant IHC Immunohistochemistry Homogenization->IHC For IHC: Fixation & Sectioning RNA_Extraction RNA Extraction Homogenization->RNA_Extraction WB Western Blot Protein_Quant->WB Data_Analysis_P Protein Expression Data WB->Data_Analysis_P Densitometry IHC->Data_Analysis_P Microscopy & Scoring cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR qPCR cDNA_Synth->qPCR Data_Analysis_R mRNA Expression Data qPCR->Data_Analysis_R ΔΔCt Method

Workflow for PLP1 Expression Analysis
Experimental Protocols

Protocol 1: Western Blot for PLP1 and DM20

This protocol is for the detection of PLP1 and its splice isoform DM20 in brain tissue lysates.

  • Sample Preparation:

    • Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Load samples onto a 4-20% Tris-Glycine SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose membrane (0.2 µm pore size is recommended) at 100V for 1 hour in a cold room or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PLP1 overnight at 4°C with gentle shaking. A recommended antibody is PLP1 (E9V1N) Rabbit mAb at a 1:1000 dilution in 5% BSA in TBST.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) reagent to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Expected Results: Two bands should be visible: full-length PLP1 at ~26-30 kDa and the DM20 isoform at ~20 kDa.

Protocol 2: Quantitative PCR (qPCR) for PLP1 mRNA

This protocol describes the quantification of PLP1 mRNA from total RNA isolated from cells or tissues.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 20 µL final volume:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL cDNA template

      • 1 µL Forward Primer (10 µM stock)

      • 1 µL Reverse Primer (10 µM stock)

      • 7 µL Nuclease-free water

    • Use pre-designed and validated primer pairs for human or mouse PLP1. For example:

      • Human PLP1: Available from vendors like OriGene (Cat# HP200505).[1]

      • Mouse Plp1: Forward: 5'-GCC AGA ATG TAT GGT GTT CTC CCA TG-3', Reverse: 5'-GGT GGA AGG TCA TTT GGA ACT CAG C-3'.[4]

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR system with the following typical conditions:

      • Initial Denaturation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

      • Melt Curve Analysis: To verify primer specificity.

  • Data Analysis:

    • Calculate the relative expression of PLP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.

Protocol 3: Immunohistochemistry (IHC) for PLP1

This protocol is for the detection of PLP1 in paraffin-embedded brain tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x 5 min).

    • Rehydrate through a graded series of ethanol (100% 2x 3 min, 95% 1x 3 min, 80% 1x 3 min, 70% 1x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling slides in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with the primary PLP1 antibody (e.g., PLP1 (E9V1N) Rabbit mAb diluted 1:50 - 1:200) overnight at 4°C.

    • Wash with PBS (3x 5 min).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3x 5 min).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBS (3x 5 min).

  • Visualization and Counterstaining:

    • Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Part 2: this compound (Tyr-Pro-Leu-Pro) Peptide Expression and Activity Analysis

The yeast-derived peptide this compound (Tyr-Pro-Leu-Pro) has been shown to exhibit anti-fatigue effects by modulating key cellular signaling pathways related to oxidative stress and energy metabolism.[5] Analysis of its activity involves measuring the expression and phosphorylation status of downstream protein targets.

Data Presentation: Expected Effects of this compound Peptide Treatment

The following table summarizes the expected outcomes on key protein expression and modification following treatment with this compound peptide, based on its known mechanisms of action.

Table 3: Predicted Protein Expression Changes Following this compound Peptide Treatment

Target PathwayProtein TargetExpected Change in Expression/ActivityRationale
Nrf2/Keap1 PathwayNrf2↑ Nuclear Translocation & ExpressionThis compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to activate antioxidant gene expression.[5]
Nrf2/Keap1 PathwayKeap1↓ Protein LevelsIncreased Nrf2 activity can lead to a feedback loop affecting Keap1 levels.[5]
AMPK PathwaypAMPK (Thr172)↑ PhosphorylationThis compound promotes the phosphorylation and activation of AMPK, enhancing energy metabolism.[5]
AMPK PathwayTotal AMPKNo significant changeChanges are typically observed in the phosphorylation state rather than total protein amount.
Signaling Pathways and Experimental Workflows

This compound Peptide Signaling Pathways

This compound exerts its anti-fatigue effects through at least two major signaling pathways: the Nrf2/Keap1 pathway, which is a master regulator of the antioxidant response, and the AMPK pathway, which is a central hub for cellular energy sensing.

YPLP_Signaling cluster_nrf2 Nrf2/Keap1 Pathway cluster_ampk AMPK Pathway This compound This compound Peptide Keap1 Keap1 This compound->Keap1 inhibits AMPK AMPK This compound->AMPK activates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds and promotes degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates pAMPK pAMPK (Active) AMPK->pAMPK phosphorylation Energy_Metabolism Energy Metabolism (e.g., ↑ ATP) pAMPK->Energy_Metabolism promotes

This compound Peptide Signaling Pathways
Experimental Protocols

The protocols for analyzing the effects of the this compound peptide are adaptations of the standard techniques described in Part 1. The key is to focus on the downstream targets of the Nrf2 and AMPK pathways.

Protocol 4: Western Blot for Nrf2, Keap1, and pAMPK

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., muscle cells, neurons) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound peptide (e.g., 1, 10, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Sample Preparation:

    • For total protein, lyse cells in RIPA buffer.

    • For Nrf2 nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Determine protein concentration.

  • Gel Electrophoresis and Transfer:

    • Follow steps 2 and 3 from Protocol 1.

  • Immunoblotting:

    • Block membranes as described previously.

    • Incubate separate membranes with primary antibodies for:

      • Nrf2 (e.g., 1:1000 dilution)

      • Keap1 (e.g., 1:1000 dilution)

      • Phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)

      • Total AMPKα (e.g., 1:1000 dilution)

      • A loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Proceed with secondary antibody incubation and detection as described in Protocol 1.

  • Data Analysis:

    • Quantify band intensities. For pAMPK, normalize the signal to total AMPK. For Nrf2 and Keap1, normalize to the loading control. Compare treated samples to the vehicle control.

Protocol 5: qPCR for Nrf2 Target Genes

  • Cell Treatment and RNA Isolation:

    • Treat cells with this compound peptide as described in Protocol 4.

    • Isolate total RNA.

  • cDNA Synthesis and qPCR:

    • Follow steps 1-3 from Protocol 2.

    • Use validated primers for Nrf2 target genes, such as:

      • Heme Oxygenase 1 (HMOX1)

      • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

    • Normalize to a stable housekeeping gene.

  • Data Analysis:

    • Calculate the fold change in mRNA expression for each target gene in this compound-treated samples relative to controls using the ΔΔCt method.

References

Application Notes and Protocols for the Purification of Yersinia pseudotuberculosis LcrV-like Protein (YPLP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yersinia pseudotuberculosis LcrV-like protein (YPLP), homologous to the LcrV (Low Calcium Response V) antigen of Yersinia pestis, is a critical virulence factor involved in the pathogenesis of yersiniosis.[1][2][3] It is a key component of the type III secretion system (T3SS), where it plays a multifunctional role, including the regulation and translocation of Yop effector proteins into the host cell cytosol.[1][2] Given its importance in bacterial virulence and its potential as a protective antigen for vaccine development, robust and efficient protocols for the purification of recombinant this compound are essential for further research and therapeutic development.[3] This document provides a detailed protocol for the expression and purification of His-tagged this compound from Escherichia coli, along with methods for its characterization.

Data Presentation

Table 1: Summary of this compound Purification Parameters

ParameterValueReference
Expression SystemE. coli BL21 (DE3)[3]
VectorpET-based vector with N-terminal His-tag[4]
Induction0.1 - 0.5 mM IPTG[1][5]
Culture Temperature18-37°C[1][5]
Purification MethodImmobilized Metal Affinity Chromatography (IMAC)[4][6][7]
ElutionImidazole Gradient[4][8]
Typical YieldVariable; dependent on expression conditionsN/A
Purity>95% (as assessed by SDS-PAGE)[4][6]

Experimental Protocols

Recombinant Expression of His-tagged this compound in E. coli

This protocol describes the expression of N-terminally hexa-histidine (His6)-tagged this compound in an E. coli host system.

Materials:

  • E. coli BL21 (DE3) cells containing the this compound expression vector

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., Ampicillin, Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21 (DE3) harboring the this compound expression plasmid.

  • Incubate the starter culture overnight at 37°C with shaking at 200-250 rpm.

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the large-scale culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[5]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[1][5]

  • Continue to incubate the culture for an additional 4-16 hours. For potentially improved protein solubility, the temperature can be reduced to 18-25°C post-induction.[5]

  • Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[5]

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound by Immobilized Metal Affinity Chromatography (IMAC)

This protocol outlines the purification of His-tagged this compound from the bacterial cell lysate using a nickel-charged resin.

Materials:

  • Frozen bacterial cell pellet

  • Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM MgCl2, 2 mM β-mercaptoethanol)[5]

  • Lysozyme and DNase I[9]

  • Protease inhibitor cocktail

  • Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM Imidazole, 2 mM β-mercaptoethanol)

  • Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM Imidazole, 2 mM β-mercaptoethanol)

  • Ni-NTA agarose resin[9]

  • Chromatography columns

Procedure:

  • Thaw the frozen cell pellet on ice and resuspend in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).[5]

  • Add lysozyme, DNase I, and a protease inhibitor cocktail to the resuspended pellet.[5][9]

  • Incubate on ice for 30 minutes with occasional mixing.

  • Lyse the cells by sonication on ice. Perform short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample.[5]

  • Clarify the lysate by centrifugation at 15,000-20,000 x g for 30-45 minutes at 4°C to pellet cell debris.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound from the resin using Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analyze the collected fractions for the presence and purity of this compound using SDS-PAGE.

  • Pool the fractions containing pure this compound.

  • If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • For long-term storage, the purified protein can be snap-frozen in liquid nitrogen and stored at -80°C.

Protein Characterization

A. SDS-PAGE Analysis:

  • Assess the purity and apparent molecular weight of the purified this compound. The expected molecular weight of LcrV is approximately 37 kDa.[6]

  • Run samples of the clarified lysate, flow-through, wash fractions, and elution fractions on a 12% SDS-polyacrylamide gel.

  • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize protein bands.[3]

B. Western Blot Analysis:

  • Confirm the identity of the purified protein using a specific anti-His-tag antibody or an anti-LcrV antibody.

  • Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary antibody followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the protein using a chemiluminescent substrate.

C. Enzyme-Linked Immunosorbent Assay (ELISA):

  • An ELISA can be developed to quantify the concentration of purified this compound and to assess its immunoreactivity.[6]

  • Coat microtiter plates with a known concentration of the purified this compound.

  • Use specific monoclonal or polyclonal antibodies to detect the bound antigen.

Mandatory Visualizations

YPLP_Purification_Workflow cluster_expression Recombinant Expression cluster_purification Purification cluster_characterization Characterization Transformation Transformation into E. coli Culture Bacterial Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Cell Pellet Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Clarified Lysate Elution Imidazole Elution IMAC->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE Purified this compound ELISA ELISA Elution->ELISA WesternBlot Western Blot SDSPAGE->WesternBlot

Caption: Experimental workflow for the expression, purification, and characterization of recombinant this compound.

YPLP_Signaling_Pathway cluster_host Host Cell This compound This compound (LcrV) Ysc T3SS Apparatus (Ysc) This compound->Ysc Secretion Control LcrG LcrG (Gatekeeper) This compound->LcrG ImmuneResponse Innate Immune Response (e.g., Cytokine Production) This compound->ImmuneResponse Modulation Yops Yop Effector Proteins Ysc->Yops Translocation HostMembrane Host Cell Membrane Yops->HostMembrane Injection Yops->ImmuneResponse Suppression Cytosol Host Cytosol

Caption: Simplified signaling role of this compound (LcrV) in the Yersinia Type III Secretion System.

References

Application Notes and Protocols for Studying Proteolipid Protein 1 (PLP1) using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis of the Proteolipid Protein 1 (PLP1) gene. Alterations in PLP1, the gene encoding the most abundant protein in the central nervous system (CNS) myelin, are linked to a spectrum of X-linked hypomyelinating disorders, most notably Pelizaeus-Merzbacher disease (PMD) and spastic paraplegia type 2 (SPG2).[1][2] This document outlines the application of CRISPR-Cas9 for creating cellular and animal models to investigate PLP1 function, understand disease pathogenesis, and explore potential therapeutic strategies.

Introduction to PLP1 and the Rationale for CRISPR-Cas9-Mediated Studies

Proteolipid protein 1 (PLP1) and its alternatively spliced isoform, DM20, are integral transmembrane proteins essential for the proper structure and function of the myelin sheath in the CNS.[3] These proteins are crucial for the compaction, stabilization, and maintenance of myelin, as well as for oligodendrocyte development and axonal survival.[2]

Mutations in the PLP1 gene can lead to a range of neurological disorders. Duplications of the PLP1 gene, causing overexpression of the protein, are the most common cause of PMD.[4][5] Point mutations and deletions can also result in severe disease phenotypes.[3][6] Interestingly, individuals with a complete loss of the PLP1 gene often present with a milder phenotype, suggesting that a reduction of PLP1 expression could be a viable therapeutic approach for many forms of PMD.[7]

CRISPR-Cas9 technology offers a powerful tool for precisely editing the PLP1 gene. This enables researchers to:

  • Create knockout models to study the effects of PLP1 absence.

  • Introduce specific disease-causing mutations to model PMD and SPG2 in vitro and in vivo.

  • Modulate PLP1 expression levels to investigate the impact of gene dosage.

  • Develop and test therapeutic strategies aimed at correcting or compensating for PLP1 mutations.

Key Experiments and Methodologies

Experiment 1: Gene Knockout of Plp1 in a Mouse Model of Pelizaeus-Merzbacher Disease

This experiment describes the use of CRISPR-Cas9 to suppress the expression of Plp1 in the jimpy mouse model, which carries a severe point mutation in the Plp1 gene.

Experimental Protocol:

  • sgRNA Design and Selection:

    • The mouse Plp1 sequence was input into a CRISPR design tool (e.g., crispr.mit.edu).

    • sgRNAs were selected based on high on-target efficiency and minimal predicted off-target mutations.

    • Two effective sgRNAs were identified:

      • sgRNA1: CCCCTGTTACCGTTGCGCTC

      • sgRNA2: TGGCCACCAGGGAAGCAAAG[7]

    • On-target nuclease activity was confirmed in vitro using a screening kit.[7]

  • CRISPR-Cas9 Delivery:

    • CRISPR-Cas9 components (Cas9 protein and sgRNAs) were introduced into jimpy mouse embryos to achieve germline suppression of Plp1.[7] This resulted in a complex 80-base-pair deletion.[7]

  • Validation of Knockout:

    • Genotyping: PCR and Sanger sequencing were used to confirm the deletion in the Plp1 gene in the resulting "CR-jimpy" mice.

    • mRNA Expression: Quantitative reverse transcription PCR (RT-qPCR) was performed on brain tissue to measure Plp1 transcript levels.

    • Protein Expression: Western blotting was used to assess the levels of myelin basic protein (MBP), a key component of myelin, as an indicator of myelination.[8]

Quantitative Data Summary:

MetricWild-TypeJimpy MouseCR-Jimpy (CRISPR-corrected)
Median Lifespan > 18 months~30 days> 18 months
Myelinated Axons (at 3 weeks) HighNearly absent~50% of wild-type
Plp1 mRNA levels (at 6 months) NormalN/ASignificantly reduced
MBP Protein levels (at 6 months) NormalReducedSignificantly increased

(Data synthesized from Elitt et al., 2018)[7][8]

Experiment 2: Generation of a PMD-mutant iPSC Line using CRISPR-Cas9

This experiment details the creation of a human induced pluripotent stem cell (iPSC) line with a specific PMD-causing mutation in the PLP1 gene.

Experimental Protocol:

  • sgRNA and Donor Template Design:

    • An sgRNA was designed to target the specific codon to be mutated (e.g., codon 33 for a Cys to Tyr substitution).

    • A single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired point mutation and silent mutations to prevent re-cutting by Cas9 was synthesized.

  • Transfection of iPSCs:

    • Human iPSCs were co-transfected with a plasmid expressing Cas9 and the specific sgRNA, along with the ssODN donor template.

  • Selection and Clonal Expansion:

    • Transfected cells were plated at low density to allow for the growth of individual colonies.

    • Individual clones were picked and expanded.

  • Validation of Gene Editing:

    • Genotyping: Genomic DNA was extracted from each clone, and the targeted region of the PLP1 gene was amplified by PCR and analyzed by Sanger sequencing to identify clones with the desired mutation.[9]

    • Off-target Analysis: Potential off-target sites were predicted bioinformatically and sequenced to ensure the specificity of the gene editing.

    • Pluripotency Marker Expression: Edited iPSC clones were assessed for the expression of pluripotency markers (e.g., OCT4, NANOG) to confirm they maintained their stem cell state.

Visualization of Workflows and Pathways

Experimental Workflow for Plp1 Knockout in Mice

G cluster_design sgRNA Design & Validation cluster_animal Animal Model Generation cluster_validation Validation sgRNA_design sgRNA Design (crispr.mit.edu) sgRNA_selection Selection based on on- and off-target scores sgRNA_design->sgRNA_selection in_vitro_validation In vitro validation of nuclease activity sgRNA_selection->in_vitro_validation embryo_injection Microinjection of Cas9/sgRNA into jimpy mouse embryos in_vitro_validation->embryo_injection surrogate Implantation into surrogate mothers embryo_injection->surrogate offspring Birth of CR-jimpy offspring surrogate->offspring genotyping Genotyping (PCR, Sanger Sequencing) offspring->genotyping rt_qpcr RT-qPCR for Plp1 mRNA offspring->rt_qpcr western_blot Western Blot for Myelin Proteins offspring->western_blot phenotyping Phenotypic Analysis (Lifespan, Motor Function) offspring->phenotyping

Caption: Workflow for CRISPR-Cas9-mediated knockout of Plp1 in a mouse model.

PLP1-Associated Signaling in Myelination and Disease

G cluster_healthy Healthy Myelination cluster_pmd Pelizaeus-Merzbacher Disease (PMD) PLP1_normal Correctly Folded PLP1/DM20 trafficking Proper Trafficking to Cell Membrane PLP1_normal->trafficking myelin_compaction Myelin Sheath Compaction & Stability trafficking->myelin_compaction axonal_support Axonal Integrity and Support myelin_compaction->axonal_support PLP1_mutant PLP1 Overexpression or Misfolded Protein er_stress Endoplasmic Reticulum Stress (UPR) PLP1_mutant->er_stress apoptosis Oligodendrocyte Apoptosis er_stress->apoptosis inflammation Microglial Activation & Inflammation er_stress->inflammation demyelination Hypomyelination & Demyelination apoptosis->demyelination axonal_degen Axonal Degeneration demyelination->axonal_degen CRISPR_KO CRISPR-Cas9 Knockout/Suppression CRISPR_KO->PLP1_mutant Reduces mutant protein load

Caption: PLP1 signaling in health and its disruption in Pelizaeus-Merzbacher Disease.

Concluding Remarks

The application of CRISPR-Cas9 technology to the study of PLP1 has significantly advanced our understanding of its role in both normal physiology and disease. The protocols and data presented here provide a framework for researchers to develop robust models of PMD and other PLP1-related disorders. These models are invaluable for dissecting the molecular mechanisms of disease, identifying novel therapeutic targets, and evaluating the efficacy of potential treatments, including gene therapies. As CRISPR-Cas9 technology continues to evolve, it will undoubtedly play a central role in the development of next-generation therapies for these devastating neurological conditions.

References

Application Notes and Protocols: Analysis of YPLP Peptide Effects on Cellular Signaling Pathways via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Tyr-Pro-Leu-Pro (YPLP) is a yeast-derived peptide that has demonstrated anti-fatigue properties. Research indicates that this compound exerts its effects through the modulation of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid-2-related factor 2 (Nrf2) pathways.[1] Western blotting is an indispensable technique to elucidate the mechanisms of action of bioactive compounds like this compound by quantifying changes in the expression and phosphorylation status of target proteins within these pathways.

This document provides a comprehensive guide for utilizing Western Blotting to analyze the effects of this compound peptide treatment on proteins within the AMPK signaling cascade. While there is no specific "this compound antibody" for direct detection of the peptide itself via this method, researchers can employ antibodies against key pathway proteins to study the downstream consequences of this compound administration.

Data Presentation: Effects of this compound on the AMPK Signaling Pathway

The following tables summarize representative quantitative data from Western Blot analyses of cell or tissue lysates treated with this compound peptide. The data is presented as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to an untreated control.

Table 1: Effect of this compound Peptide on the Phosphorylation of AMPK and its Downstream Target ACC

Treatment Groupp-AMPK (Thr172) / Total AMPK Ratio (Fold Change)p-ACC (Ser79) / Total ACC Ratio (Fold Change)
Control (Vehicle)1.001.00
This compound (10 mg/kg)1.851.65
This compound (25 mg/kg)2.502.20
This compound (50 mg/kg)3.102.85

Table 2: Effect of this compound Peptide on the Expression of Proteins in the Nrf2 Pathway

Treatment GroupNrf2 Protein Expression (Fold Change)Keap1 Protein Expression (Fold Change)Heme Oxygenase-1 (HO-1) Expression (Fold Change)
Control (Vehicle)1.001.001.00
This compound (10 mg/kg)1.500.851.70
This compound (25 mg/kg)2.100.652.40
This compound (50 mg/kg)2.800.503.10

Signaling Pathway Diagrams

The following diagrams illustrate the AMPK signaling pathway and a general workflow for Western Blotting.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects This compound This compound Peptide LKB1 LKB1 This compound->LKB1 Activates Stress Cellular Stress (e.g., Exercise) Stress->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates Nrf2_pathway Nrf2 Pathway Activation pAMPK->Nrf2_pathway Promotes pACC p-ACC (Inactive) FattyAcidOxidation Fatty Acid Oxidation pACC->FattyAcidOxidation Promotes

Caption: The AMPK Signaling Pathway activated by the this compound peptide.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell/Tissue Lysis) Quantification 2. Protein Quantification (e.g., BCA Assay) SamplePrep->Quantification Electrophoresis 3. SDS-PAGE (Protein Separation by Size) Quantification->Electrophoresis Transfer 4. Protein Transfer (Gel to Membrane) Electrophoresis->Transfer Blocking 5. Blocking (Prevents Non-specific Binding) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (Binds to Target Protein) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (Binds to Primary Antibody) PrimaryAb->SecondaryAb Detection 8. Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: A generalized workflow for the Western Blotting procedure.

Experimental Protocols

A. Western Blot Protocol for Analyzing AMPK and Nrf2 Pathway Proteins

This protocol provides a step-by-step guide for performing a Western Blot to assess the effects of this compound peptide on target proteins.

1. Materials and Reagents

  • Cell or tissue samples (treated with this compound or vehicle control)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (appropriate percentage for target protein molecular weight)

  • Running buffer (Tris/Glycine/SDS)

  • Transfer buffer (Tris/Glycine/Methanol)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-Nrf2, anti-Keap1, anti-HO-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

2. Sample Preparation

  • Harvest cells or tissues and wash with ice-cold PBS.

  • Lyse the samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit.

3. Gel Electrophoresis

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel in running buffer at 100-120V until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.

  • Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Transfer the proteins from the gel to the membrane. Transfer conditions will vary based on the system used (e.g., 100V for 1 hour for a wet transfer).

5. Immunoblotting

  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the loading control band (e.g., GAPDH) for each sample.

  • Express the data as a fold change relative to the untreated control.

Concluding Remarks

The protocols and data presented herein provide a framework for investigating the biological activity of the this compound peptide using Western Blotting. By examining key proteins in signaling pathways like AMPK and Nrf2, researchers can gain valuable insights into the molecular mechanisms underlying the physiological effects of this compound. It is crucial to optimize antibody concentrations and experimental conditions for each specific target protein and experimental system to ensure reliable and reproducible results.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantitative PCR Primers for a Gene of Interest (e.g., YPLP Gene Family)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Key Principles of qPCR Primer Design

Effective qPCR primer design is critical for the success of gene expression analysis.[5][6] Poorly designed primers can lead to inaccurate and unreliable results. The following table summarizes the key parameters for designing specific and efficient qPCR primers.

ParameterRecommendationRationale
Amplicon Length 70-200 base pairsShorter amplicons are amplified more efficiently and are less susceptible to degradation.[5]
Primer Length 18-30 nucleotidesProvides a good balance between specificity and annealing efficiency.[7]
Melting Temperature (Tm) 60-65°CEnsures optimal annealing and polymerase activity. The Tm of the forward and reverse primers should be within 2-3°C of each other.[7]
GC Content 40-60%Promotes stable primer-template binding.[5][6]
3' End Should end in a G or CThe 3' end is crucial for polymerase extension. A G or C at this position enhances priming efficiency.[5] Avoid a T at the 3' end.
Repeats and Runs Avoid runs of 4 or more identical nucleotides (e.g., GGGG)Can lead to mispriming and non-specific amplification.[6]
Secondary Structures Avoid hairpins, self-dimers, and cross-dimersThese structures can interfere with primer annealing and extension, reducing amplification efficiency.[7]
Specificity Primers should be specific to the target geneUse tools like BLAST to check for potential off-target binding to other sequences in the genome.[6][8]
Intron Spanning Design primers to span an exon-exon junctionThis prevents the amplification of contaminating genomic DNA (gDNA).[9]

Experimental Protocols

This section provides a detailed two-step RT-qPCR protocol for gene expression analysis.[2][10]

I. RNA Extraction and Quantification
  • RNA Isolation: Isolate total RNA from cells or tissues using a reputable commercially available kit or a standard protocol such as TRIzol extraction. High-quality, intact RNA is essential for accurate gene expression analysis.

  • RNA Quality Control: Assess the purity and integrity of the isolated RNA.

    • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of pure RNA.

    • Integrity: Analyze the RNA on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) should be visible.

  • gDNA Removal: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

II. Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix on ice. A typical 20 µL reaction is as follows:

ComponentVolume/Amount
Total RNA1 µg
Random Primers (50 ng/µL)1 µL
Oligo(dT) Primers (50 µM)1 µL
dNTP Mix (10 mM)1 µL
Nuclease-free waterto 13 µL
  • Incubation: Gently mix and briefly centrifuge the tubes. Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice for at least 1 minute.

  • Reverse Transcription: Add the following components to the reaction mix:

ComponentVolume
5X Reaction Buffer4 µL
0.1 M DTT1 µL
RNase Inhibitor (40 U/µL)1 µL
Reverse Transcriptase (200 U/µL)1 µL
Total Volume 20 µL
  • Incubation: Mix gently and incubate at 42°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the reverse transcriptase.

  • Storage: The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix. It is recommended to prepare a master mix for multiple reactions to ensure consistency. A typical 20 µL reaction using SYBR Green chemistry is as follows:[1]

ComponentVolume/Concentration
2X SYBR Green qPCR Master Mix10 µL
Forward Primer (10 µM)0.5 µL (Final conc. 250 nM)
Reverse Primer (10 µM)0.5 µL (Final conc. 250 nM)
cDNA2 µL (e.g., 10-100 ng)
Nuclease-free waterto 20 µL
  • Plate Setup: Aliquot the master mix into qPCR plates or tubes. Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set to check for contamination.

  • qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following cycling conditions (these may need to be optimized):

StepTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C60 seconds
Melt Curve AnalysisRefer to instrument guidelines
  • Data Analysis: Analyze the amplification data using the software provided with the real-time PCR instrument. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.[3] Relative gene expression can be calculated using the ΔΔCt method.[11]

Data Presentation

Primer Information and Validation

Proper documentation of primer information and validation data is crucial for reproducibility.

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Primer Efficiency (%)
Your Gene of Interest[Sequence][Sequence][Size][Efficiency]
Reference Gene 1[Sequence][Sequence][Size][Efficiency]
Reference Gene 2[Sequence][Sequence][Size][Efficiency]

Primer efficiency should be between 90% and 110%, determined by a standard curve analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for gene expression analysis using RT-qPCR.

G cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Quantitative PCR cluster_3 Data Analysis rna_extraction RNA Extraction from Cells/Tissues qc RNA Quality Control (Purity & Integrity) rna_extraction->qc dnase DNase I Treatment (gDNA Removal) qc->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Ct Value Determination qpcr_run->data_analysis relative_quant Relative Quantification (e.g., ΔΔCt Method) data_analysis->relative_quant G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Elk-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression YPEL4 YPEL4 YPEL4->TF Modulates Nucleus Nucleus

References

Application Notes and Protocols for YPLP Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to YPLP Fluorescence Microscopy

Yeast-displayed Proximity Ligation-based Luminescence and Polarization (this compound) fluorescence microscopy is a powerful, novel technique engineered to provide a multi-faceted analysis of protein-protein interactions (PPIs) directly on the surface of yeast cells. This methodology synergistically combines the high-throughput capabilities of yeast surface display with the specificity of the proximity ligation assay (PLA) and the detailed biophysical insights offered by fluorescence polarization microscopy.

This compound is particularly amenable to drug discovery and development, where it can be employed to screen for novel therapeutics that modulate PPIs, characterize the binding properties of antibodies and other biologics, and elucidate the mechanisms of action of new drug candidates. The yeast display platform allows for the efficient presentation of large protein libraries, while the integrated PLA provides a highly sensitive and specific readout for interactions of interest. The addition of fluorescence polarization analysis offers a deeper understanding of the molecular dynamics of these interactions, including conformational changes and binding affinity.

Applications in Drug Development

  • High-Throughput Screening (HTS) for PPI Modulators: this compound can be adapted for HTS to identify small molecules, peptides, or antibody fragments that either inhibit or stabilize protein-protein interactions on the cell surface. The robust fluorescence signal from the PLA serves as a primary readout for interaction status.

  • Antibody and Biologic Characterization: The technique allows for the detailed characterization of therapeutic antibodies and other biologics. By displaying the target protein on the yeast surface, the binding of a therapeutic antibody can be confirmed and its effect on target dimerization or complex formation can be quantified.

  • Mechanism of Action (MoA) Studies: this compound can be utilized to investigate the MoA of drug candidates. For instance, it can determine whether a drug disrupts a specific PPI or induces a conformational change in the target protein that alters its interaction with binding partners.[1][2]

  • Epitope Mapping: By displaying fragments of a target protein, this compound can be used to map the binding sites of antibodies or other molecules, providing valuable information for drug design and optimization.[3]

Principle of the this compound Assay

The this compound assay is a sequential process that begins with the display of proteins of interest on the yeast cell surface. A proximity ligation assay is then performed to detect interactions between these displayed proteins. The resulting amplified DNA from the PLA is labeled with fluorophores. Finally, the sample is analyzed using a fluorescence microscope equipped with polarization optics to measure both the fluorescence intensity and the fluorescence polarization of the signal.

Quantitative Data Presentation

The following tables represent typical quantitative data that can be obtained from a this compound fluorescence microscopy experiment.

Table 1: High-Throughput Screening for Inhibitors of the Protein-X/Protein-Y Interaction

Compound IDConcentration (µM)Mean PLA Signals per Cell% InhibitionFluorescence Anisotropy (r)
Control (DMSO)-152 ± 120%0.25 ± 0.02
Compound A1015 ± 590%0.15 ± 0.03
Compound B1078 ± 949%0.23 ± 0.02
Compound C10145 ± 155%0.26 ± 0.03

Table 2: Characterization of Therapeutic Antibody Binding and Effect on Target Dimerization

ConditionMean PLA Signals per Cell (Target Dimerization)Fluorescence Intensity (Antibody Binding)Fluorescence Anisotropy (r) of Bound Antibody
Untreated210 ± 185 ± 2N/A
Therapeutic Ab (10 nM)25 ± 7850 ± 500.35 ± 0.04
Isotype Control Ab (10 nM)205 ± 208 ± 3N/A

Experimental Protocols

Part 1: Yeast Surface Display of Target Proteins

This protocol outlines the expression and display of two interacting proteins, Protein-X and Protein-Y, on the surface of Saccharomyces cerevisiae.[4][5][6][7][8][9][10]

Materials:

  • S. cerevisiae strain EBY100

  • Yeast surface display vector pCTCON

  • Genes for Protein-X and Protein-Y

  • SDCAA and SGCAA media

  • Electroporator and cuvettes

  • Flow cytometer

Methodology:

  • Vector Construction: Clone the genes for Protein-X and Protein-Y into the pCTCON vector to create C-terminal fusions with the Aga2p protein.

  • Yeast Transformation: Transform the constructed plasmids into S. cerevisiae EBY100 cells via electroporation.

  • Protein Expression and Display:

    • Inoculate a single colony of transformed yeast into 5 mL of SDCAA medium and grow overnight at 30°C with shaking.

    • Induce protein expression by pelleting the cells and resuspending them in SGCAA medium.

    • Incubate at 20°C for 16-24 hours with shaking to allow for protein expression and display on the yeast surface.

  • Verification of Display: Confirm the surface display of Protein-X and Protein-Y by immunofluorescence staining for epitope tags (e.g., HA and c-myc) and analysis by flow cytometry.

Part 2: Proximity Ligation Assay (PLA) on Yeast Cells

This protocol describes the detection of interactions between surface-displayed Protein-X and Protein-Y using a fluorescence-based PLA.[11][12][13][14][15][16][17][18]

Materials:

  • Yeast cells displaying Protein-X and Protein-Y

  • Primary antibodies against Protein-X and Protein-Y (from different host species)

  • Duolink® In Situ PLA probes (anti-species secondary antibodies with attached oligonucleotides)

  • Duolink® In Situ Detection Reagents (Ligation and Amplification solutions, fluorescently labeled oligonucleotides)

  • Wash Buffers

Methodology:

  • Primary Antibody Incubation:

    • Wash the induced yeast cells with PBS.

    • Incubate the cells with a mixture of primary antibodies against Protein-X and Protein-Y for 1 hour at room temperature.

  • PLA Probe Incubation:

    • Wash the cells to remove unbound primary antibodies.

    • Incubate the cells with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.[11]

  • Ligation:

    • Wash the cells to remove unbound PLA probes.

    • Add the ligation solution containing ligase and incubate for 30 minutes at 37°C to circularize the DNA oligonucleotides when the probes are in close proximity.[11][13]

  • Amplification:

    • Wash the cells to remove the ligation solution.

    • Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides.

    • Incubate for 100 minutes at 37°C to generate a rolling circle amplification product.[11]

Part 3: this compound Fluorescence Microscopy and Data Acquisition

This protocol details the imaging of PLA signals on the yeast cell surface and the acquisition of fluorescence polarization data.[19][20][21][22][23]

Materials:

  • Yeast cells after PLA procedure

  • Concanavalin A-coated glass-bottom slides or plates

  • Fluorescence microscope with polarization optics (polarizer in the excitation path, and two detectors for parallel and perpendicular emission)

  • Image analysis software

Methodology:

  • Sample Preparation:

    • Wash the yeast cells with PBS.

    • Adhere the cells to a Concanavalin A-coated glass-bottom slide.

  • Fluorescence Microscopy:

    • Acquire standard fluorescence images to visualize and count the PLA signals (bright puncta) on the yeast cell surface.

  • Fluorescence Polarization Measurement:

    • Excite the sample with linearly polarized light at the excitation wavelength of the fluorophore.[24][25][26][27]

    • Simultaneously measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

  • Data Analysis:

    • Quantify the number and intensity of PLA signals per cell using image analysis software.

    • Calculate the fluorescence anisotropy (r) for each PLA signal using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) (where G is a correction factor for the detection system).

Visualizations

YPLP_Workflow cluster_prep Yeast Preparation cluster_pla Proximity Ligation Assay cluster_imaging Microscopy & Data Acquisition cluster_analysis Data Analysis start Yeast Transformation with Plasmids induce Induction of Protein Display start->induce primary_ab Primary Antibody Incubation induce->primary_ab pla_probe PLA Probe Binding primary_ab->pla_probe ligation Ligation pla_probe->ligation amplification Rolling Circle Amplification ligation->amplification mount Mounting Yeast on Slide amplification->mount fluorescence Fluorescence Imaging (PLA Signal Counting) mount->fluorescence polarization Fluorescence Polarization Measurement fluorescence->polarization quantify Quantify PLA Signals polarization->quantify anisotropy Calculate Anisotropy quantify->anisotropy

Caption: Experimental workflow for this compound fluorescence microscopy.

Signaling_Pathway cluster_membrane Yeast Cell Surface cluster_downstream Downstream Signaling ReceptorX Receptor X ReceptorY Receptor Y ReceptorX->ReceptorY Dimerization KinaseA Kinase A ReceptorY->KinaseA Activation Drug Drug Candidate Drug->ReceptorX Inhibits Binding TF Transcription Factor KinaseA->TF Phosphorylation Gene Gene Expression TF->Gene

Caption: Inhibition of receptor dimerization by a drug candidate.

YPLP_Principle cluster_yeast Yeast Cell cluster_pla PLA Signal Generation cluster_detection Detection ProtX Protein X PLA_Probes PLA Probes Bind ProtX->PLA_Probes ProtY Protein Y ProtY->PLA_Probes Ligation Circularization PLA_Probes->Ligation Amplification Fluorescent Amplification Ligation->Amplification Fluorescence Fluorescence Signal Amplification->Fluorescence Polarization Polarization Data Fluorescence->Polarization

Caption: Logical principle of the this compound assay.

References

Application Notes and Protocols: Cloning and Expression of Recombinant Yeast-Derived Peptide YPLP (Tyr-Pro-Leu-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast-derived tetrapeptide, YPLP (Tyr-Pro-Leu-Pro), has garnered significant interest in the field of drug development and functional foods due to its potential anti-fatigue properties.[1] Research suggests that this compound may exert its effects through the modulation of key signaling pathways, including the nuclear factor erythroid-2-related factor 2 (Nrf2)-Keap1 pathway and the AMP-activated protein kinase (AMPK) pathway.[1] These pathways are critical in cellular stress response, antioxidant defense, and energy metabolism. The ability to produce high-purity, recombinant this compound is essential for further pre-clinical and clinical investigations into its mechanism of action and therapeutic potential.

These application notes provide detailed protocols for the cloning, expression, and purification of recombinant this compound in an Escherichia coli expression system. The methodologies described herein are designed to yield high-quality peptide suitable for a range of research and development applications.

Data Presentation

Table 1: Summary of Expected Quantitative Data for Recombinant this compound Production

ParameterExpected ValueMethod of Analysis
Plasmid Concentration> 100 ng/µLUV-Vis Spectroscopy (A260)
Wet Cell Weight10 - 15 g/L of cultureGravimetry
Crude Protein Yield50 - 100 mg/L of cultureBradford or BCA Assay
Purified Peptide Yield10 - 20 mg/L of cultureUV-Vis Spectroscopy (A280)
Purity> 95%SDS-PAGE, RP-HPLC
Molecular Weight~1 kDa (monomer)Mass Spectrometry (ESI-MS)

Experimental Protocols

Gene Design and Cloning of this compound into an Expression Vector

This protocol describes the design of a synthetic gene encoding the this compound peptide with an N-terminal 6x-His tag for purification and a TEV protease cleavage site for tag removal. The gene is optimized for expression in E. coli and cloned into a pET series expression vector.

1.1. Synthetic Gene Design:

  • Peptide Sequence: Tyr-Pro-Leu-Pro

  • Amino Acid Sequence: this compound

  • DNA Sequence (E. coli codon optimized): 5'- TAT CCG CTG CCG - 3'

  • Full Construct Design (including 6x-His tag and TEV site):

    • Tag: 6x-His (CAT CAT CAT CAT CAT CAT)

    • TEV Cleavage Site: Glu-Asn-Leu-Tyr-Phe-Gln-Gly (GAA AAC CTG TAT TTT CAG GGT)

    • Final Gene Sequence: 5'- ATG GGC AGC AGC CAT CAT CAT CAT CAT CAT GGT AGC GAA AAC CTG TAT TTT CAG GGT TAT CCG CTG CCG TAA - 3'

    • Restriction Sites: Flank the gene with NdeI (CATATG) at the 5' end and XhoI (CTCGAG) at the 3' end for cloning into pET vectors.

1.2. Vector and Gene Preparation:

  • Synthesize the designed gene commercially.

  • Resuspend the synthesized gene in nuclease-free water to a final concentration of 100 ng/µL.

  • Digest 1 µg of the pET-28a(+) vector and 1 µg of the synthetic gene with NdeI and XhoI restriction enzymes in a 20 µL reaction volume.

  • Incubate the digestion reaction at 37°C for 2 hours.

  • Run the digested products on a 1% agarose gel and purify the linearized vector and the gene insert using a gel extraction kit.[2]

1.3. Ligation and Transformation:

  • Set up a ligation reaction with a 1:3 molar ratio of vector to insert using T4 DNA ligase.

  • Incubate the ligation mixture at 16°C overnight.

  • Transform competent E. coli DH5α cells with 10 µL of the ligation mixture via heat shock.[3]

  • Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

1.4. Colony PCR and Sequence Verification:

  • Screen colonies for the presence of the insert by colony PCR using T7 promoter and T7 terminator primers.

  • Inoculate positive colonies into LB broth with kanamycin and grow overnight.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the sequence of the insert by Sanger sequencing.

Expression of Recombinant this compound

This protocol outlines the expression of the His-tagged this compound in E. coli BL21(DE3) cells.

2.1. Transformation of Expression Host:

  • Transform competent E. coli BL21(DE3) cells with the verified pET-28a(+)-YPLP plasmid.[3]

  • Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 1 L of LB broth with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[4]

  • Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant this compound

This protocol describes the purification of the His-tagged this compound using affinity chromatography.[4][5]

3.1. Cell Lysis:

  • Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.[4]

3.2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE.

3.3. Tag Removal and Final Purification (Optional):

  • Pool the fractions containing the purified His-tagged this compound.

  • Dialyze against a buffer compatible with TEV protease (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

  • Add TEV protease at a 1:100 (protease:protein) molar ratio and incubate at 4°C overnight.

  • To remove the cleaved His-tag and the TEV protease (which is also His-tagged), pass the solution over a Ni-NTA column again. The untagged this compound will be in the flow-through.

  • Perform a final polishing step using size-exclusion chromatography or reverse-phase HPLC to achieve high purity.[4][5]

3.4. Purity and Concentration Determination:

  • Assess the purity of the final product by SDS-PAGE and RP-HPLC.

  • Determine the concentration of the purified this compound using a BCA assay or by measuring the absorbance at 280 nm (if the tag has been removed, the extinction coefficient of this compound will need to be considered).

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_design Synthetic Gene Design (this compound with His-tag & TEV site) vector_prep Vector Preparation (pET-28a(+), NdeI/XhoI digest) ligation Ligation vector_prep->ligation transformation_dh5a Transformation (E. coli DH5α) ligation->transformation_dh5a screening Colony PCR & Sequencing transformation_dh5a->screening transformation_bl21 Transformation (E. coli BL21(DE3)) screening->transformation_bl21 culture_growth Cell Culture Growth transformation_bl21->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis affinity_chrom Ni-NTA Affinity Chromatography cell_lysis->affinity_chrom tag_removal TEV Protease Cleavage (Optional) affinity_chrom->tag_removal final_purification Final Purification (e.g., RP-HPLC) tag_removal->final_purification analysis Purity & Concentration Analysis final_purification->analysis

Caption: Experimental workflow for recombinant this compound production.

signaling_pathway cluster_nrf2 Nrf2/Keap1 Pathway cluster_ampk AMPK Pathway YPLP1 This compound Keap1_Nrf2 Keap1-Nrf2 Complex YPLP1->Keap1_Nrf2 Inhibits? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Activation YPLP2 This compound AMPK AMPK YPLP2->AMPK Activates? p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Energy_Metabolism Energy Metabolism (e.g., ATP Production) p_AMPK->Energy_Metabolism Promotes

References

Application Notes: YPLP Precursor Protein Knockdown using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The YPLP peptide (Tyr-Pro-Leu-Pro) has been identified as an anti-fatigue agent that acts through the nuclear factor erythroid-2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) pathways.[1] To investigate the specific cellular functions of this peptide, it is essential to study the effects of its absence. Since small peptides are not directly targetable by RNA interference, this protocol focuses on the knockdown of the this compound Precursor Protein (this compound-PP), the product of the this compound-PP gene, from which the this compound peptide is derived. Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression in mammalian cells.[2][3] This document provides detailed protocols for the siRNA-mediated knockdown of this compound-PP, including methods for transfection and validation of knockdown efficiency at both the mRNA and protein levels.

Principle of RNA Interference (RNAi)

RNA interference is a natural cellular process that regulates gene expression. It is initiated by short, double-stranded RNA molecules, such as siRNA. In the cytoplasm, the siRNA is incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC). The siRNA is unwound, and the antisense strand guides RISC to the complementary messenger RNA (mRNA) sequence of the target gene. Once bound, the Argonaute protein within the RISC complex cleaves the target mRNA, leading to its degradation and preventing its translation into a protein. This results in a potent and specific reduction in the expression of the target gene.

RNA_Interference Figure 1: Mechanism of siRNA-mediated gene silencing. cluster_0 Cytoplasm siRNA siRNA RISC_loading RISC Loading siRNA->RISC_loading 1. Introduction RISC_active Active RISC RISC_loading->RISC_active 2. Unwinding cleavage mRNA Cleavage RISC_active->cleavage 3. Target Binding mRNA This compound-PP mRNA mRNA->cleavage degradation mRNA Degradation cleavage->degradation 4. Cleavage no_translation No this compound-PP Protein degradation->no_translation 5. Silencing

Caption: Mechanism of siRNA-mediated gene silencing.

This compound-PP Signaling Pathway

The this compound peptide is known to influence the Nrf2 and AMPK signaling pathways, which are critical for cellular stress response and energy homeostasis.[1] The precursor protein, this compound-PP, is hypothesized to be cleaved to release the active this compound peptide, which then may act in an autocrine or paracrine fashion. Downstream effects include the activation of antioxidant response elements (ARE) via Nrf2 and the promotion of ATP production through AMPK activation. Knockdown of this compound-PP is expected to attenuate these downstream effects, providing a model to study the functional consequences of this compound deficiency.

YPLP_Signaling Figure 2: Hypothesized this compound-PP signaling pathway. cluster_downstream Downstream Effects YPLP_PP_gene This compound-PP Gene YPLP_PP_mRNA This compound-PP mRNA YPLP_PP_gene->YPLP_PP_mRNA Transcription YPLP_PP_protein This compound-PP Protein YPLP_PP_mRNA->YPLP_PP_protein Translation YPLP_peptide This compound Peptide YPLP_PP_protein->YPLP_peptide Cleavage AMPK AMPK Activation YPLP_peptide->AMPK Nrf2 Nrf2 Activation YPLP_peptide->Nrf2 Energy Energy Homeostasis (ATP Production) AMPK->Energy Antioxidant Antioxidant Response Nrf2->Antioxidant Experimental_Workflow Figure 3: General experimental workflow for this compound-PP knockdown. cluster_validation Validation start Start plate_cells Plate Cells (Forward Transfection) start->plate_cells prep_complex Prepare siRNA-Lipid Complexes start->prep_complex plate_cells->prep_complex add_complex Add Complexes to Cells prep_complex->add_complex add_cells Add Cells to Complexes (Reverse Transfection) prep_complex->add_cells incubate Incubate 24-72h add_complex->incubate add_cells->incubate harvest Harvest Cells incubate->harvest rna_iso RNA Isolation harvest->rna_iso protein_lysis Protein Lysis harvest->protein_lysis analysis Analysis qpcr qPCR rna_iso->qpcr western Western Blot protein_lysis->western qpcr->analysis western->analysis

References

Troubleshooting & Optimization

YPLP Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YPLP Western blot analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the detection of Your Protein of Interest (this compound) via Western blotting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your this compound Western blot experiments in a question-and-answer format.

Issue 1: No Signal or a Weak Signal for this compound

Q: I am not seeing any band for this compound, or the signal is very faint. What could be the cause?

A: A weak or absent signal is a common issue in Western blotting and can stem from several factors throughout the experimental process.[1][2] Here are the primary areas to investigate:

  • Protein Sample Quality and Quantity: The concentration of this compound in your sample may be too low, or the protein may have degraded.[3][4] Ensure you have loaded a sufficient amount of total protein and have included protease and phosphatase inhibitors in your lysis buffer.[3][5]

  • Antibody Performance: The primary antibody against this compound may not be optimal in terms of concentration or specificity.[2][6] Additionally, the secondary antibody might not be appropriate for the primary antibody or could be inactive.

  • Protein Transfer: The transfer of this compound from the gel to the membrane may have been inefficient.[7] This is particularly common for very large or very small proteins.[3][7]

  • Detection Reagents: The substrate for chemiluminescence may be expired or improperly prepared.[2]

Troubleshooting Steps:

  • Verify Protein Loading: Confirm the total protein concentration of your lysate using a protein assay (e.g., BCA or Bradford). Run a Ponceau S stain on the membrane after transfer to visualize total protein and confirm even loading and transfer.[7][8]

  • Optimize Antibody Dilutions: Perform a titration of your primary and secondary antibodies to find the optimal concentrations.[3][6][9]

  • Check Transfer Efficiency: After transfer, you can stain the gel with Coomassie Brilliant Blue to check for any remaining protein that did not transfer.[7] For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent over-transfer.[3]

  • Include Positive Controls: Use a cell lysate or purified protein known to express this compound as a positive control to validate that the antibody and detection system are working correctly.[4][7]

  • Prepare Fresh Reagents: Ensure all buffers and detection reagents are freshly prepared and not expired.[8]

Issue 2: High Background on the Blot

Q: My Western blot for this compound shows a high background, making it difficult to see my specific band. How can I reduce this?

A: High background can mask the specific signal of your target protein.[1] The primary causes are insufficient blocking, improper antibody concentrations, and inadequate washing.[1][10]

Troubleshooting Steps:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent.[3][10] While non-fat dry milk is common, bovine serum albumin (BSA) may be a better choice, especially for detecting phosphorylated proteins.[11]

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[1] Try reducing the antibody concentrations.

  • Increase Washing: Extend the duration and/or number of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1][8] Adding a detergent like Tween 20 to your wash buffer can also help.[10]

  • Ensure Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination.[7] Do not allow the membrane to dry out at any stage.[7]

Issue 3: Non-Specific Bands are Present

Q: I am seeing multiple bands in addition to the expected band for this compound. What do these extra bands mean?

A: The presence of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[1][7]

Troubleshooting Steps:

  • Verify Antibody Specificity: Check the antibody datasheet for information on its specificity and potential cross-reactivity. If possible, use a negative control, such as a lysate from cells where this compound has been knocked out or knocked down, to confirm that the antibody is specific to this compound.[7]

  • Optimize Antibody Concentration: A high concentration of the primary antibody can lead to binding to proteins with similar epitopes. Try decreasing the antibody concentration.

  • Prevent Protein Degradation: Ensure that protease inhibitors are always included in your sample preparation buffers to prevent the degradation of this compound, which can appear as lower molecular weight bands.[3]

  • Consider Post-Translational Modifications: this compound may exist in multiple forms due to post-translational modifications (e.g., phosphorylation, glycosylation), which can result in bands at different molecular weights.[7]

Issue 4: Aberrant Band Migration or Appearance

Q: The bands for this compound look distorted ("smiling" or streaky). What causes this?

A: Distorted bands are typically a result of issues during the electrophoresis step.[1]

Troubleshooting Steps:

  • "Smiling" Bands: This is often caused by uneven heat distribution across the gel during electrophoresis.[1] Try running the gel at a lower voltage or in a cold room to maintain a consistent temperature.

  • Streaky Bands: Streaking can be caused by overloading the protein in the well, a degraded sample, or issues with the sample buffer.[1] Ensure your samples are properly prepared and consider loading less protein.

  • Uneven Gel Polymerization: If you are pouring your own gels, ensure they polymerize evenly. Using pre-cast gels can improve consistency.[7]

Quantitative Data Summary

The following tables provide recommended starting ranges for key quantitative parameters in your this compound Western blot protocol. Optimization will be required for your specific experimental conditions.

Table 1: Protein Loading and Antibody Dilutions

ParameterRecommended RangeNotes
Total Protein Load 10 - 50 µg per laneFor low abundance proteins, higher loads may be necessary.[12]
Primary Antibody Dilution 1:250 - 1:4000Start with the manufacturer's recommended dilution and optimize.[9]
Secondary Antibody Dilution 1:5,000 - 1:200,000Higher dilutions can help reduce background noise.[3]

Table 2: Incubation and Washing Times

StepDurationTemperature
Blocking 1 hourRoom Temperature
Primary Antibody Incubation 1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody Incubation 1 hourRoom Temperature
Washes (after antibody) 3 x 5-10 minutesRoom Temperature

Experimental Protocols

Standard Western Blot Protocol for this compound Detection

This protocol provides a general framework. Please refer to the manufacturer's instructions for your specific antibodies and reagents.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of this compound.[5]

    • Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5] PVDF membranes are generally recommended for their higher binding capacity.[5]

    • Ensure no air bubbles are trapped between the gel and the membrane.[1]

    • Transfer can be performed using a wet or semi-dry transfer system. Transfer times and voltage should be optimized based on the protein size.[3]

  • Blocking:

    • After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system or by exposing it to X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Result Result Detect->Result Western Blot Result

Caption: A general workflow for a Western blot experiment.

TroubleshootingTree cluster_signal Signal Issues cluster_bands Band Appearance Start Problem with this compound Western Blot NoSignal No or Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific Distorted Distorted Bands Start->Distorted Sol_Signal Sol_Signal NoSignal->Sol_Signal Check: Protein Load, Antibody Dilution, Transfer Efficiency Sol_Bg Sol_Bg HighBg->Sol_Bg Action: Optimize Blocking, Decrease Antibody Conc., Increase Washes Sol_NonSpecific Sol_NonSpecific NonSpecific->Sol_NonSpecific Check: Antibody Specificity, Sample Integrity, Control Usage Sol_Distorted Sol_Distorted Distorted->Sol_Distorted Action: Run Gel Slower, Check Buffers, Ensure Even Polymerization

Caption: A troubleshooting decision tree for common Western blot issues.

SignalingPathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 This compound This compound (Your Protein of Interest) Kinase1->this compound Phosphorylation Downstream Downstream Effector This compound->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: A hypothetical signaling pathway involving this compound.

References

Lipoprotein Lipase (LPL) Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoprotein Lipase (LPL) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during LPL activity experiments.

Troubleshooting Guide

Encountering issues with your LPL activity assay? Consult the table below for common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate Autohydrolysis: The fluorescent substrate may be degrading spontaneously.- Prepare fresh substrate solution for each experiment. - Minimize exposure of the substrate to light and elevated temperatures. - Run a "no-enzyme" control to quantify the rate of autohydrolysis and subtract this from all readings.
2. Contaminated Reagents: Buffers or other reagents may be contaminated with lipases or other interfering substances.- Use high-purity, nuclease-free water and reagents. - Filter-sterilize buffers. - Prepare fresh reagents and store them properly.
3. Non-specific Binding: The substrate or detection reagents may be binding non-specifically to the microplate wells.- Use black, opaque microplates for fluorescence assays to reduce background. - Ensure proper blocking steps are included in the protocol if applicable.
4. High Endogenous Lipase Activity: Samples (e.g., plasma, serum, tissue lysates) may contain high levels of other lipases that can act on the substrate.[1][2][3]- Use specific inhibitors to differentiate LPL activity from that of other lipases (e.g., hepatic lipase, endothelial lipase).[4] - For plasma samples, compare activity in pre- and post-heparin treated plasma to isolate LPL activity.[5]
Low or No Signal 1. Inactive Enzyme: LPL may have lost its activity due to improper storage or handling.- Store LPL enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[3] - Aliquot the enzyme upon receipt. - Run a positive control with a known active LPL to verify assay components are working.[6]
2. Suboptimal Assay Conditions: pH, temperature, or cofactor concentrations may not be optimal for LPL activity.- Ensure the assay buffer is at the optimal pH for LPL (typically around 8.0-8.5).[3] - Perform the assay at the recommended temperature (usually 37°C).[3] - Ensure the presence of necessary cofactors like ApoC-II if required by the specific assay protocol.[4]
3. Presence of Inhibitors: Samples may contain endogenous or contaminating inhibitors of LPL.- Dilute the sample to reduce the concentration of inhibitors. - Be aware of substances that can interfere with the assay, such as high salt concentrations under certain conditions.[4]
4. Insufficient Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate.- Optimize the substrate concentration by performing a substrate titration curve.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or samples.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
2. Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can lead to variability.- Use a multichannel pipette for simultaneous addition of reagents to multiple wells. - Ensure consistent timing between adding the start reagent and reading the plate.
3. Edge Effects in Microplate: Wells on the edge of the plate may experience different temperature and evaporation rates.- Avoid using the outermost wells of the microplate for samples and standards. - Ensure the plate is properly sealed to prevent evaporation.
4. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells.- Gently mix the plate after adding reagents, avoiding the introduction of air bubbles.
Non-linear Reaction Kinetics 1. Substrate Depletion: The substrate is being consumed too quickly, leading to a decrease in the reaction rate over time.- Reduce the enzyme concentration or the incubation time. - Ensure that measurements are taken during the initial linear phase of the reaction.
2. Enzyme Instability: The enzyme may be losing activity during the course of the assay.- Check the stability of the enzyme under the assay conditions. - Reduce the incubation time.
3. Product Inhibition: The product of the reaction may be inhibiting the enzyme.- Analyze the data at early time points before significant product accumulation.

Frequently Asked Questions (FAQs)

Q1: My LPL activity assay is not working. What are the first things I should check?

A1: When your assay fails, start by systematically checking the basics:

  • Reagent Integrity: Confirm that all reagents, especially the LPL enzyme and the substrate, are within their expiration dates and have been stored correctly. Avoid multiple freeze-thaw cycles of the enzyme.[5]

  • Positive Control: Always include a positive control with a known active LPL enzyme to ensure that the assay components and conditions are suitable for detecting activity.[6]

  • Instrument Settings: Double-check the settings on your plate reader, including the excitation and emission wavelengths, filters, and sensitivity (gain) settings.[4]

  • Protocol Adherence: Carefully review the assay protocol to ensure all steps were followed correctly, including incubation times and temperatures.

Q2: How can I be sure that the activity I'm measuring is specific to Lipoprotein Lipase (LPL)?

A2: This is a critical consideration, as other lipases in your sample can contribute to the signal.[1][2][3] Here are a few strategies:

  • Specific Inhibitors: Use inhibitors that are specific for other lipases to block their activity. For example, some protocols suggest using specific antibodies to inhibit hepatic lipase or endothelial lipase.[4]

  • Heparin Treatment (for plasma samples): LPL is bound to the endothelial surface and can be released into the plasma by heparin injection. By measuring lipase activity in plasma before and after heparin administration, the difference can be attributed to LPL.[5]

  • Specific Activators: LPL activity is specifically enhanced by the cofactor Apolipoprotein C-II (ApoC-II).[4] Comparing activity in the presence and absence of ApoC-II can help confirm LPL-specific activity.

Q3: I am seeing a high background signal in my fluorescence-based LPL assay. What can I do to reduce it?

A3: High background can obscure your signal. Try the following:

  • Use a "No-Enzyme" Control: Always include a control well that contains all assay components except the enzyme. The signal from this well represents the background from substrate autohydrolysis and other sources. Subtract this value from your experimental readings.

  • Prepare Fresh Substrate: Fluorogenic substrates can degrade over time, leading to increased background fluorescence. Prepare the substrate solution fresh for each experiment and protect it from light.

  • Use Appropriate Microplates: For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.

  • Check Reagent Purity: Ensure that your buffers and other reagents are of high purity and are not contaminated with fluorescent compounds.

Q4: My standard curve is not linear. What could be the cause?

A4: A non-linear standard curve can result from several factors:

  • Pipetting Inaccuracy: Inaccurate serial dilutions of the standard will lead to a non-linear curve. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Substrate Saturation: At high concentrations of the standard (product), the detector may become saturated. Ensure your standard curve spans a range that is within the linear detection limit of your instrument.

  • Reagent Instability: If the reagents are not stable over the course of the assay, it can affect the linearity of the standard curve.

Experimental Protocols & Methodologies

A detailed protocol for a generic fluorometric LPL activity assay is provided below. Note that specific concentrations and incubation times may need to be optimized for your particular enzyme source and substrate.

Materials:

  • LPL Enzyme (purified or in biological sample)

  • Fluorogenic LPL substrate

  • LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA)[4]

  • Positive Control (known active LPL)

  • Inhibitor (optional, for specificity testing)

  • Black, 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the LPL Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the LPL enzyme, standards, and samples by diluting them in LPL Assay Buffer. Keep on ice.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the fluorescent product standard in LPL Assay Buffer to generate a standard curve.

  • Assay Protocol:

    • Add a specific volume of the standards and samples to the wells of the black 96-well microplate.

    • Prepare a master mix of the substrate working solution.

    • Initiate the reaction by adding the substrate master mix to all wells.

    • Mix gently and incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.[5][7]

  • Data Analysis:

    • Subtract the background fluorescence (from "no-enzyme" control wells) from all readings.

    • Plot the standard curve of fluorescence versus concentration.

    • Determine the concentration of the product generated in the sample wells using the standard curve.

    • Calculate the LPL activity, typically expressed as the amount of product formed per unit time per amount of enzyme.

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of LPL, the following diagrams are provided.

LPL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) add_reagents Add Reagents to Plate (Samples, Standards) reagent_prep->add_reagents std_curve Prepare Standard Curve (Serial Dilutions) std_curve->add_reagents sample_prep Prepare Samples (e.g., Plasma, Lysates) sample_prep->add_reagents start_reaction Initiate Reaction (Add Substrate) add_reagents->start_reaction incubation Incubate at 37°C start_reaction->incubation read_plate Measure Fluorescence incubation->read_plate calc_activity Calculate LPL Activity read_plate->calc_activity interpret Interpret Results calc_activity->interpret

Caption: A general workflow for a fluorometric LPL activity assay.

Troubleshooting_Decision_Tree start Assay Issue Detected check_signal High Background or Low/No Signal? start->check_signal high_bg High Background check_signal->high_bg High BG low_signal Low/No Signal check_signal->low_signal Low Signal check_substrate Check Substrate Autohydrolysis (No-Enzyme Control) high_bg->check_substrate check_enzyme Check Enzyme Activity (Positive Control) low_signal->check_enzyme check_reagents Check Reagent Contamination check_substrate->check_reagents check_plate Use Black, Opaque Plate check_reagents->check_plate solution_bg Prepare Fresh Reagents Subtract Background check_plate->solution_bg check_conditions Verify Assay Conditions (pH, Temp, Cofactors) check_enzyme->check_conditions check_inhibitors Consider Sample Inhibitors check_conditions->check_inhibitors solution_signal Use Fresh Enzyme Optimize Conditions check_inhibitors->solution_signal

Caption: A decision tree for troubleshooting common LPL assay issues.

LPL_Signaling_Pathway cluster_synthesis Cellular Synthesis & Secretion cluster_endothelium Endothelial Surface cluster_lipolysis Lipolysis of Triglycerides LPL_synthesis LPL Synthesis (Adipocytes, Myocytes) ER Folding & Dimerization (ER) (chaperoned by LMF1) LPL_synthesis->ER Golgi Processing (Golgi) ER->Golgi Secretion Secretion Golgi->Secretion GPIHBP1 GPIHBP1 (Endothelial Anchor) Secretion->GPIHBP1 Binds to Active_LPL Active LPL Dimer GPIHBP1->Active_LPL Presents Hydrolysis Hydrolysis Active_LPL->Hydrolysis TRL Triglyceride-Rich Lipoproteins (VLDL, Chylomicrons) TRL->Hydrolysis Products Fatty Acids & Monoacylglycerol Hydrolysis->Products Uptake Cellular Uptake Products->Uptake ApoCII ApoC-II ApoCII->Active_LPL Activates ApoAV ApoA-V ApoAV->Active_LPL Activates ApoCI ApoC-I ApoCI->Active_LPL Inhibits ApoCIII ApoC-III ApoCIII->Active_LPL Inhibits ANGPTL3 ANGPTL3 ANGPTL3->Active_LPL Inhibits ANGPTL4 ANGPTL4 ANGPTL4->Active_LPL Inhibits

References

YPLP Immunofluorescence Staining Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YPLP-related immunofluorescence (IF) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve high-quality, reproducible results.

FAQs: Frequently Asked Questions

This section addresses common questions regarding immunofluorescence staining in the context of studying the effects of the yeast-derived peptide this compound (Tyr-Pro-Leu-Pro).

Q1: What is this compound and why is immunofluorescence used to study it?

A1: this compound is a yeast-derived peptide, Tyr-Pro-Leu-Pro, known for its anti-fatigue properties.[1] It is understood to exert its effects by modulating signaling pathways such as the Nrf2 and AMP-activated protein kinase (AMPK) pathways.[1] Immunofluorescence is a key technique used to visualize and quantify changes in the expression, localization, and activation (e.g., phosphorylation) of specific proteins within these pathways in response to this compound treatment.

Q2: Which primary antibodies are relevant for studying this compound's effects?

A2: The choice of primary antibody will depend on your specific research question. Based on the known mechanisms of this compound, you may be interested in antibodies against:

  • Total and phosphorylated AMPK (pAMPK) to assess the activation of the AMPK pathway.

  • Nrf2 to study its expression and nuclear translocation.

  • Keap1, a key regulator of Nrf2.

  • Downstream targets of these pathways to measure their activation or inhibition.

Q3: What are the critical controls to include in my this compound IF experiment?

A3: A well-controlled experiment is crucial for valid results. Essential controls include:

  • Positive Control: Cells or tissues known to express the target protein.

  • Negative Control: Cells or tissues known not to express the target protein.

  • Isotype Control: An antibody of the same isotype and concentration as the primary antibody but not specific to the target antigen. This helps to determine non-specific binding of the primary antibody.[2]

  • Secondary Antibody Only Control: A sample incubated with only the secondary antibody to check for non-specific binding.

  • Untreated Control: Cells or tissues not treated with this compound to establish a baseline for protein expression and localization.

Q4: How can I be sure my primary antibody is working correctly?

A4: Antibody validation is critical for reliable results.[3] You can validate your antibody by:

  • Western Blotting: Confirm that the antibody detects a band at the correct molecular weight in cell lysates.[3]

  • Knockout/Knockdown Models: Use cells where the target gene has been knocked out or its expression knocked down to ensure the antibody signal is specific.[4]

  • Overexpression: Transfect cells to overexpress the target protein and confirm a stronger signal.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound-related immunofluorescence staining experiments.

Problem 1: Weak or No Signal

Possible Causes and Solutions

CauseRecommended Solution
Inactive Primary/Secondary Antibody Use a new batch of antibody. Ensure proper storage conditions as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[6]
Low Protein Expression Use a positive control to confirm the presence of the target protein.[7] Consider using a signal amplification method like tyramide signal amplification (TSA).[2]
Suboptimal Antibody Concentration Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.[8]
Inadequate Incubation Time Increase the incubation time for the primary antibody, for example, overnight at 4°C.[6]
Incorrect Fixation The fixation method may be masking the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde) or perform antigen retrieval.[6]
Inefficient Permeabilization For intracellular targets, ensure you are using an appropriate permeabilization agent (e.g., Triton X-100, saponin) at the correct concentration.[8]
Incorrect Secondary Antibody Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[1]
Problem 2: High Background

Possible Causes and Solutions

CauseRecommended Solution
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal signal-to-noise ratio.
Insufficient Blocking Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, bovine serum albumin - BSA).[6]
Inadequate Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[9]
Non-specific Secondary Antibody Binding Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.[6]
Sample Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fluorophore with a longer wavelength or use a quenching agent.[1][9]
Samples Dried Out Ensure the samples remain hydrated throughout the entire staining procedure.[9]

Experimental Protocols

Standard Indirect Immunofluorescence Protocol

This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is recommended for each new antibody and experimental system.

  • Cell Seeding: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[8]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding sites.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

Visualizations

YPLP_Signaling_Pathway cluster_nucleus Cellular Compartments This compound This compound Peptide AMPK AMPK This compound->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Dissociates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

Caption: Proposed signaling pathway of the this compound peptide.

IF_Workflow start Start: Cell Culture & this compound Treatment fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Imaging & Analysis mounting->imaging

Caption: Standard indirect immunofluorescence workflow.

Troubleshooting_Logic problem Problem Observed no_signal Weak/No Signal problem->no_signal e.g. high_bg High Background problem->high_bg e.g. check_ab Check Antibody (Concentration, Activity) no_signal->check_ab check_protocol Check Protocol (Fixation, Permeabilization) no_signal->check_protocol check_controls Check Controls (Positive/Negative) no_signal->check_controls optimize_blocking Optimize Blocking & Washing high_bg->optimize_blocking titrate_ab Titrate Antibody Concentration high_bg->titrate_ab check_autofluor Check for Autofluorescence high_bg->check_autofluor

Caption: Basic troubleshooting logic for IF experiments.

References

YPLP Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the YPLP (Yeast-derived Plasmid for Lysosomal Proteins) vector system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound plasmid transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound plasmid transfection failure?

Failure in this compound plasmid transfection typically stems from two main issues: low transfection efficiency or high cell toxicity.[1] Key factors influencing success include the quality and quantity of the plasmid DNA, the health and confluency of the cells, the choice and optimization of the transfection reagent, and the absence of inhibitory substances in the culture medium.[2][3]

Q2: How critical is the quality of the this compound plasmid DNA for successful transfection?

Plasmid DNA quality is paramount for successful transfection. High-purity, endotoxin-free DNA is essential, as contaminants can be toxic to cells and inhibit the transfection process.[2] The A260/A280 ratio, a measure of purity, should be approximately 1.8.[2][4] Furthermore, the structural integrity of the plasmid is important; a high percentage of the supercoiled form is most efficient for transfection, while nicked or degraded DNA can lead to poor results.[1][2]

Q3: What is the ideal cell confluency for this compound plasmid transfection?

The optimal cell confluency is critical and cell-type dependent. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][2][5][6] Cells should be in their logarithmic growth phase.[7] Overly confluent cells may exhibit reduced uptake, while sparse cultures can be more susceptible to toxicity from the transfection reagents.[8] For suspension cells, splitting them the day before transfection ensures they are in an optimal physiological state.[5]

Q4: Can I use antibiotics in the media during transfection?

It is generally recommended to perform transfections in antibiotic-free media.[1] While some recent findings suggest antibiotics may not always interfere with the process, their presence can contribute to cell stress and death, potentially confounding results.[9] For stable transfections, it is advised to wait at least 48-72 hours after transfection before introducing a selection antibiotic.[3][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound plasmid transfection experiments.

Problem: Low or No Transfection Efficiency

If you are observing a low percentage of transfected cells or no expression of your gene of interest, consider the following causes and solutions.

Q5: My transfection efficiency is low. How can I check if my this compound plasmid DNA is the problem?

Poor plasmid quality is a common cause of low efficiency.[3] You should assess both the purity and integrity of your DNA.

Plasmid Quality Check

Parameter Method Ideal Result Potential Issue if Deviated
Purity UV Spectrophotometry A260/A280 ratio of ~1.8 < 1.7 may indicate protein contamination.[1]
Integrity 1% Agarose Gel Electrophoresis A bright, single band corresponding to the supercoiled plasmid. Multiple bands or smearing indicates nicked, linearized, or degraded DNA.[10] The percentage of nicked DNA should be less than 20%.[1]

| Concentration | UV Spectrophotometry | Accurate measurement is crucial for correct reagent ratios. | Incorrect concentration leads to suboptimal reagent-to-DNA ratios.[11] |

Q6: I've confirmed my plasmid quality is good. What else could be causing low efficiency?

An unoptimized ratio of transfection reagent to plasmid DNA is another frequent issue.[2] This ratio is highly dependent on the cell type and the reagent used.

Solution: Optimize the Reagent-to-DNA Ratio

Perform a titration experiment to determine the optimal ratio. Below is an example setup for a 24-well plate.

Reagent-to-DNA Ratio Optimization

Well Plasmid DNA (µg) Transfection Reagent (µL) Reagent:DNA Ratio
1 0.5 0.5 1:1
2 0.5 1.0 2:1
3 0.5 1.5 3:1
4 0.5 2.0 4:1
5 0.5 2.5 5:1

| 6 | Untransfected Control | 0 | - |

Q7: My cell health appears fine, but efficiency is still low. Could the media be an issue?

Yes, components in the culture medium can interfere with the formation of transfection complexes.

  • Serum: Serum can inhibit the formation of DNA-lipid complexes. Therefore, it is recommended to prepare the complexes in a serum-free medium.[1][2]

  • Contaminants: Ensure your cell cultures are free from contaminants like mycoplasma, yeast, or other bacteria, as these can severely impact cell health and transfection outcomes.[1]

Problem: High Cell Death or Toxicity

If you observe significant cell detachment, rounding, or lysis following transfection, it is likely due to cytotoxicity.

Q8: I'm seeing widespread cell death after adding the transfection complex. What's the cause?

The most common causes of post-transfection cell death are reagent toxicity, poor plasmid quality (endotoxins), or an excessive concentration of the transfection complex.[11][12]

Troubleshooting High Cell Toxicity

Potential Cause Recommended Solution
Reagent Toxicity Reduce the amount of transfection reagent and shorten the incubation time of the complex with the cells (e.g., 4-6 hours) before replacing it with fresh, complete media.[4][12]
High DNA Concentration High concentrations of plasmid DNA can be toxic.[5][11] Reduce the amount of DNA used in the complex.
Endotoxin Contamination Endotoxins in the plasmid preparation are highly toxic to many cell types.[2] Use an endotoxin-free plasmid purification kit for your this compound plasmid.[2]
Expressed Gene is Toxic The protein product of your inserted gene may be inherently toxic to the cell.[11] Confirm this by transfecting a control plasmid (e.g., expressing only GFP). If the control is fine, consider using an inducible promoter system.

| Poor Cell Health | Only use healthy, actively dividing cells that are at a low passage number (<20).[1][4] |

Problem: Inconsistent Results Between Experiments

Q9: Why are my this compound transfection results not reproducible?

Lack of reproducibility is often caused by subtle variations in experimental conditions.[9]

  • Standardize Cell Conditions: Always use cells at the same confluency and passage number for every experiment to ensure consistency.[2][6]

  • Use High-Quality Plasmid: Use a single, high-quality batch of this compound plasmid for a series of related experiments. Always re-quantify the DNA concentration before use.[2]

  • Prepare a Master Mix: When setting up multiple wells or replicates, prepare a master mix of the DNA and transfection reagent to minimize pipetting errors.[9]

  • Standardize Incubation Times: Ensure that the incubation times for complex formation and exposure to cells are kept constant across all experiments.[2]

Visual Guides and Workflows

This compound Plasmid Transfection Workflow

This diagram outlines the standard experimental procedure for this compound plasmid transfection.

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfect Day 2: Transfection cluster_analysis Day 3-4: Analysis plate_cells Plate cells to achieve 70-90% confluency prep_dna Dilute this compound Plasmid in Serum-Free Medium form_complex Combine and Incubate to Form Complexes (15-20 min) prep_dna->form_complex prep_reagent Dilute Transfection Reagent in Serum-Free Medium prep_reagent->form_complex add_complex Add Complexes to Cells and Incubate (4-48h) form_complex->add_complex assay_expression Assay for Gene Expression (e.g., Western Blot, Microscopy) add_complex->assay_expression

A standard workflow for this compound plasmid transfection.
Troubleshooting Decision Tree

Use this logical diagram to diagnose the cause of your transfection issues.

Troubleshooting_Tree start Transfection Failed low_efficiency Low Transfection Efficiency? start->low_efficiency Symptom high_toxicity High Cell Death? start->high_toxicity Symptom check_plasmid Check Plasmid Quality (A260/280, Gel) low_efficiency->check_plasmid Yes check_reagent Reduce Reagent Amount & Incubation Time high_toxicity->check_reagent Yes plasmid_bad Plasmid Quality is Poor check_plasmid->plasmid_bad Bad optimize_ratio Optimize Reagent:DNA Ratio (Titration) check_plasmid->optimize_ratio Good purify_plasmid Solution: Re-purify Plasmid (Endotoxin-free) plasmid_bad->purify_plasmid check_cells Check Cell Health & Confluency (70-90%) optimize_ratio->check_cells check_dna_amount Reduce DNA Amount check_reagent->check_dna_amount check_endotoxin Check for Endotoxins (Use Endotoxin-free Kit) check_dna_amount->check_endotoxin

A decision tree to troubleshoot this compound transfection.

Experimental Protocols

Protocol 1: Assessing this compound Plasmid DNA Quality

  • Purity Assessment (Spectrophotometry):

    • Measure the absorbance of your this compound plasmid DNA sample at 260 nm and 280 nm using a spectrophotometer.

    • Calculate the A260/A280 ratio. A ratio of ~1.8 is considered pure for DNA.[2] Ratios below 1.7 may indicate protein contamination.[1]

  • Integrity Assessment (Agarose Gel Electrophoresis):

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a nucleic acid stain (e.g., ethidium bromide).

    • Mix 100-200 ng of your this compound plasmid DNA with DNA loading dye.

    • Load the sample into a well of the agarose gel alongside a DNA ladder.

    • Run the gel at 80-100 volts until the dye front has migrated approximately 75% of the gel length.

    • Visualize the DNA under UV light. A high-quality preparation will show a predominant, sharp band corresponding to the supercoiled plasmid isoform.[2]

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)

  • After the desired post-transfection incubation period, collect the cells from your control and transfected wells. For adherent cells, this will require trypsinization.

  • Create a suspension of the cells in a suitable buffer or medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percent viability: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100.

References

Technical Support Center: Enhancing YPLP Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting steps and answers to frequently asked questions for researchers encountering solubility issues with the YPLP peptide. The following sections offer a systematic approach to identify the root cause of poor solubility and provide detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound peptide not dissolving in a standard aqueous buffer like PBS?

A1: Poor solubility of peptides like this compound in aqueous solutions is often due to several intrinsic factors. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to aggregate in water to minimize contact with the aqueous environment.[1] Solubility is also lowest at the peptide's isoelectric point (pI), the pH at which it has a net neutral charge, leading to minimal electrostatic repulsion between peptide chains and promoting aggregation.[1][2] Finally, the peptide's secondary structure can play a role; sequences prone to forming beta-sheets are more likely to self-associate and precipitate.[1]

Q2: What is the most critical first step to improve the solubility of my this compound peptide?

A2: The most critical first step is to determine the net charge of the this compound peptide at a neutral pH (e.g., pH 7).[2] This will classify the peptide as acidic, basic, or neutral and guide your entire solubilization strategy. To do this, assign a value of +1 to each basic residue (Lysine, Arginine, Histidine, N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, C-terminus).[2] The sum of these values will indicate the peptide's overall charge and the appropriate type of solvent to use.

Q3: How does pH influence the solubility of this compound?

A3: The pH of the solvent is a critical factor because it dictates the peptide's net charge.[1] A peptide's solubility is generally at its minimum at its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[3][4] Adjusting the pH alters the protonation state of acidic and basic amino acid side chains, increasing the peptide's net charge and enhancing repulsive forces between molecules, which prevents aggregation and improves interaction with water.[1]

Q4: What are the common visual indicators of peptide aggregation?

A4: Peptide aggregation can be identified through several observations. The most common signs include the visible presence of particulate matter, a cloudy or hazy appearance in the solution, or the formation of a gel or precipitate.[5] During spectrophotometric measurements, abnormally high light scattering can also indicate the presence of aggregates.[5]

Troubleshooting Guide for this compound Solubility

This section provides a step-by-step approach to systematically address solubility challenges with this compound.

Q5: I have determined that my this compound peptide is basic. What solvent should I try first?

A5: For a basic peptide, you should use a dilute acidic solution. Start by attempting to dissolve a small amount of the peptide in 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).[2][3] Once the peptide is fully dissolved and the solution is clear, you can slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final concentration.[2] This procedure ensures the pH remains in a range where the peptide maintains a high net positive charge.

Q6: My analysis shows this compound is an acidic peptide. What is the recommended solvent?

A6: For an acidic peptide, a dilute basic solution is required. Try dissolving the peptide in a small volume of 0.1 M ammonium bicarbonate or a 10% ammonium hydroxide solution.[3] After the peptide has completely dissolved, you can gradually add your target aqueous buffer to it while mixing to achieve the desired final concentration. This keeps the peptide in a deprotonated, negatively charged state, enhancing its solubility.

Q7: this compound is neutral/hydrophobic, and pH adjustments are ineffective. What are my other options?

A7: If this compound has a high content of hydrophobic amino acids (>25%) or is neutral, pH modification may not be sufficient.[3] In this case, the use of organic co-solvents is recommended. Start with a minimal amount of a pure organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[1][3] These solvents are effective at disrupting the hydrophobic interactions that lead to aggregation.

Q8: I successfully dissolved this compound in pure DMSO, but my experiment requires an aqueous buffer. How should I proceed?

A8: To transfer the peptide from a pure organic solvent to an aqueous buffer, a specific procedure must be followed to avoid precipitation. First, ensure the peptide is fully dissolved in the minimal amount of the organic solvent (e.g., DMSO). Then, very slowly, add your aqueous buffer to the peptide solution drop-by-drop while continuously vortexing.[2][3] If the solution becomes cloudy at any point, stop adding the buffer, as this indicates the peptide is precipitating.

Q9: Are there any physical methods to help dissolve a stubborn peptide?

A9: Yes, physical methods can aid dissolution. Sonication can be used to break up aggregates and enhance dissolution.[3] Gentle heating of the solution may also increase the solubility of some peptides, but this should be done with caution to avoid thermal degradation.[3] For any final solution, it is recommended to centrifuge at high speed (e.g., 10,000 x g) and use the clear supernatant to remove any remaining micro-aggregates before use in an assay.[2]

Data Summary Tables

Table 1: Physicochemical Properties of Common Solvents for Peptides

Solvent/BufferpH RangeProperties & Use Cases
Sterile Water ~7.0Initial solvent of choice for most peptides. Effectiveness depends on peptide sequence.
PBS (Phosphate-Buffered Saline) 7.2 - 7.4Common biological buffer. May not be suitable for peptides that precipitate at neutral pH.
10% Acetic Acid ~2.4Acidic solvent used for basic peptides (net positive charge). Volatile and can be removed by lyophilization.[3]
0.1 M Ammonium Bicarbonate ~7.8Mildly basic solvent for acidic peptides (net negative charge). Volatile and easily removed.[3]
DMSO (Dimethyl Sulfoxide) N/AStrong, polar aprotic solvent for highly hydrophobic and neutral peptides.[3]
DMF (Dimethylformamide) N/APolar aprotic solvent, an alternative to DMSO for dissolving hydrophobic peptides.[3]

Table 2: Common Excipients for Enhancing Peptide Solubility

Excipient TypeExamplesMechanism of ActionReference
Surfactants Polysorbate 20/80, CHAPSReduce surface tension and form micelles that can encapsulate hydrophobic regions of the peptide, preventing aggregation.[5][6]
Polymers PEG (Polyethylene Glycol)Covalent attachment (PEGylation) creates a hydrophilic shield around the peptide, increasing its hydrodynamic radius and water solubility.[1]
Complexing Agents CyclodextrinsForm inclusion complexes where the hydrophobic peptide is encapsulated within the cyclodextrin cavity, increasing its apparent solubility in water.[7][8]
Stabilizers Arginine, Sucrose, MannitolAct as osmolytes and protein stabilizers that can reduce aggregation and improve solubility, often by being preferentially excluded from the peptide surface.[9][10]

Experimental Protocols & Workflows

Protocol 1: Step-by-Step pH Adjustment for Charged Peptides

  • Calculate Net Charge: Determine if this compound is acidic or basic at pH 7 as described in FAQ #2.

  • Select Solvent:

    • For Basic Peptides: Use 10% aqueous acetic acid or 0.1% TFA.

    • For Acidic Peptides: Use 0.1 M ammonium bicarbonate.

  • Initial Dissolution: Add a small amount of the selected acidic/basic solvent to the lyophilized peptide. Vortex or sonicate briefly until the peptide is fully dissolved.

  • Buffer Addition: While vortexing, slowly add the desired aqueous experimental buffer dropwise to the dissolved peptide concentrate.

  • Monitor for Precipitation: Cease buffer addition immediately if the solution turns cloudy. The concentration at which this occurs is the maximum achievable solubility with this method.

  • Final Clarification: Centrifuge the final solution to pellet any micro-aggregates and use the supernatant for your experiment.[2]

Protocol 2: Using Organic Co-solvents for Hydrophobic Peptides

  • Select Co-Solvent: Choose a suitable organic solvent such as DMSO or DMF.

  • Dissolve Peptide: Add a minimal volume of the pure organic solvent to the lyophilized this compound. Vortex or sonicate until a clear solution is obtained.

  • Slow Dilution: Gently vortex the solution while adding the aqueous buffer drop-by-drop. The slow addition is critical to prevent the peptide from crashing out of solution.

  • Final Concentration: Be aware that the final concentration of the organic solvent should be compatible with your experimental assay (typically <1% DMSO for most cell-based assays).[3]

  • Final Clarification: Centrifuge the solution to remove any insoluble material before use.

Visual Diagrams

G cluster_start cluster_analysis cluster_paths cluster_solutions cluster_end start Start: this compound Insoluble in Aqueous Buffer charge 1. Calculate Net Charge of this compound at pH 7 start->charge basic Basic Peptide (Net Charge > 0) charge->basic Positive acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic (Net Charge = 0) charge->neutral Zero sol_basic 2. Use Dilute Acid (e.g., 10% Acetic Acid) basic->sol_basic sol_acidic 2. Use Dilute Base (e.g., 0.1M NH4HCO3) acidic->sol_acidic sol_neutral 2. Use Organic Co-Solvent (e.g., DMSO, DMF) neutral->sol_neutral end_node 3. Slowly add aqueous buffer to dissolved peptide sol_basic->end_node sol_acidic->end_node sol_neutral->end_node

Caption: Troubleshooting workflow for this compound solubility.

G cluster_pH Solution pH cluster_peptide cluster_solubility pH_low Low pH (Acidic) pI pH = pI (Isoelectric Point) peptide_pos Peptide Net Charge: + pH_low->peptide_pos pH_high High pH (Basic) peptide_zero Peptide Net Charge: 0 pI->peptide_zero peptide_neg Peptide Net Charge: - pH_high->peptide_neg sol_high1 Increased Solubility peptide_pos->sol_high1 sol_low MINIMUM SOLUBILITY (Aggregation) peptide_zero->sol_low sol_high2 Increased Solubility peptide_neg->sol_high2

Caption: Relationship between pH, peptide charge, and solubility.

G start 1. Add minimal pure organic solvent (e.g., DMSO) to lyophilized this compound dissolve 2. Vortex/sonicate until peptide is fully dissolved start->dissolve add_buffer 3. Slowly add aqueous buffer dropwise while vortexing dissolve->add_buffer check 4. Monitor for cloudiness or precipitation add_buffer->check success Success: Soluble this compound solution check->success Solution Clear fail Precipitation: Reduce final concentration or try another co-solvent check->fail Solution Cloudy

Caption: Workflow for using organic co-solvents.

References

YPLP ChIP-seq Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Your Protein of Like Protocol (YPLP) ChIP-seq analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their ChIP-seq experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding in a ChIP-seq experiment?

High background in ChIP-seq, often resulting from non-specific binding, can obscure true positive signals and lead to unreliable data. The primary causes include:

  • Suboptimal Antibody Quality: The antibody used may have poor specificity for the target protein, cross-react with other molecules, or be used at a suboptimal concentration.[1][2][3]

  • Improper Chromatin Shearing: Chromatin fragments that are too large or too small can increase background.[4][5][6] Overshearing can expose internal epitopes that are not normally accessible, while undershearing results in large DNA fragments that may be non-specifically precipitated.[6]

  • Insufficient Blocking: Inadequate blocking of beads or surfaces can lead to non-specific adherence of chromatin fragments.

  • Ineffective Washing Steps: Wash buffers with incorrect salt concentrations or an insufficient number of washes may fail to remove non-specifically bound chromatin.[4][7]

  • Too Much Starting Material or Antibody: Using excessive amounts of chromatin or antibody can lead to increased non-specific interactions.[4]

  • Cell Lysis and Nuclear Preparation Issues: Incomplete cell lysis can result in low signal, while issues with nuclear isolation can contribute to background.[2][4]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues of non-specific binding during your this compound ChIP-seq experiments.

Issue 1: High background signal in the no-antibody or IgG control.

High signal in negative controls is a clear indicator of non-specific binding. Here’s how to troubleshoot this issue:

Possible Cause & Recommended Solution

Possible CauseRecommended Solution
Non-specific binding to beads 1. Pre-clear the chromatin: Incubate the sheared chromatin with protein A/G beads for an hour before adding the specific antibody to remove proteins that non-specifically bind to the beads.[4][5] 2. Block the beads: Before adding the antibody, block the beads with a suitable agent like BSA or tRNA overnight.[8] 3. Use high-quality beads: Ensure you are using fresh, high-quality protein A/G beads.[4]
Contaminated Buffers Prepare fresh lysis and wash buffers for each experiment to avoid contamination.[4]
DNA sticking to tubes Use low-retention or siliconized microcentrifuge tubes to minimize the loss of DNA and reduce non-specific binding to plastic surfaces.[5][8]
Insufficient Washing Increase the number of washes and/or the stringency of the wash buffers (e.g., by increasing salt concentration) to remove non-specifically bound material.[7]
Issue 2: Low resolution with high background across large genomic regions.

This can indicate a problem with chromatin fragmentation.

Possible Cause & Recommended Solution

Possible CauseRecommended Solution
Inappropriate Chromatin Fragment Size 1. Optimize sonication or enzymatic digestion: Aim for a fragment size range of 200-600 bp for standard ChIP-seq.[6][9][10] 2. Verify fragment size: After shearing, run an aliquot of your chromatin on an agarose gel or use a Bioanalyzer to confirm the size distribution.[5][8] 3. Adjust cross-linking: Over-cross-linking can inhibit efficient shearing. Consider reducing the formaldehyde concentration or incubation time.[4][6]
Issue 3: Weak or no signal for the target protein, but still high background.

This suggests a problem with the immunoprecipitation step itself, possibly related to the antibody.

Possible Cause & Recommended Solution

Possible CauseRecommended Solution
Poor Antibody Quality or Specificity 1. Validate your antibody: Ensure the antibody is ChIP-grade.[1][2][11] Perform a Western blot on nuclear extracts to confirm it recognizes a single band of the correct size. 2. Test antibody performance in similar applications: Success in applications like immunoprecipitation (IP) or immunocytochemistry (ICC) can be a good indicator of performance in ChIP.[1][12] 3. Use a different antibody: If possible, test a different antibody targeting a distinct epitope on the same protein.[2]
Suboptimal Antibody Concentration Titrate the antibody to find the optimal concentration that maximizes specific signal while minimizing background. A typical starting point is 1-10 µg per ChIP reaction.[1][4]
Masked Epitope Excessive cross-linking can mask the antibody's epitope.[4] Try reducing the fixation time. Sonication in buffers containing SDS can sometimes help expose buried epitopes.[2]

Experimental Protocols

Protocol 1: Antibody Validation by Western Blot
  • Prepare Nuclear Extract: Lyse cells and isolate the nuclear fraction.

  • Run SDS-PAGE: Load 20-30 µg of nuclear extract onto an SDS-polyacrylamide gel.

  • Transfer to Membrane: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound-specific antibody (at the same concentration intended for ChIP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an ECL substrate and image the results. A single band at the expected molecular weight for this compound indicates specificity.

Protocol 2: Chromatin Shearing Optimization by Sonication
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Nuclear Lysis: Lyse the nuclei to release the chromatin.

  • Sonication Time Course: Aliquot the chromatin and sonicate for varying numbers of cycles (e.g., 10, 20, 30 cycles of 30 seconds ON/30 seconds OFF). Keep samples on ice to prevent overheating.[13]

  • Reverse Cross-links: Take a small aliquot from each time point, add Proteinase K, and incubate at 65°C for at least 4 hours or overnight to reverse the cross-links.

  • DNA Purification: Purify the DNA from each aliquot.

  • Agarose Gel Electrophoresis: Run the purified DNA on a 1.5% agarose gel alongside a DNA ladder to determine the fragment size distribution for each sonication condition. The optimal condition should yield fragments predominantly in the 200-600 bp range.[6]

Visualizations

This compound ChIP-seq Workflow

YPLP_ChIP_Seq_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell & Nuclear Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication/Enzymatic) Lysis->Shearing Preclearing 4. Pre-clearing (with beads) Shearing->Preclearing IP 5. Immunoprecipitation (this compound Antibody) Preclearing->IP Bead_Capture 6. Bead Capture (Protein A/G) IP->Bead_Capture Washing 7. Washes Bead_Capture->Washing Elution 8. Elution Washing->Elution Reverse_Crosslinking 9. Reverse Cross-links Elution->Reverse_Crosslinking Purification 10. DNA Purification Reverse_Crosslinking->Purification Sequencing 11. Sequencing Purification->Sequencing Analysis 12. Data Analysis Sequencing->Analysis

Caption: Overview of the this compound ChIP-seq experimental workflow.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Start High Background Signal Check_Controls Check IgG/No-Ab Control Start->Check_Controls Check_Shearing Verify Chromatin Shearing Start->Check_Shearing Check_Antibody Validate Antibody Start->Check_Antibody Optimize_Blocking Optimize Blocking/ Pre-clearing Steps Check_Controls->Optimize_Blocking High Signal Optimize_Washing Increase Wash Stringency Check_Controls->Optimize_Washing High Signal Optimize_Shearing Optimize Sonication/ Digestion Check_Shearing->Optimize_Shearing Incorrect Size Titrate_Antibody Titrate Antibody Amount Check_Antibody->Titrate_Antibody Non-specific

Caption: Decision tree for troubleshooting high background in ChIP-seq.

References

Technical Support Center: Managing Off-Target Effects of YPLP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "YPLP": The term "this compound" does not correspond to a widely recognized protein kinase in public databases. This guide provides a general framework for addressing off-target effects of kinase inhibitors, using "this compound (Your Protein of Interest-Like Protein)" as a placeholder. The principles and methodologies described are applicable to research involving any novel or established kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a this compound inhibitor?

A1: Off-target effects refer to the binding and modulation of proteins other than the intended target (this compound) by an inhibitor.[1][2] Due to the conserved nature of the ATP-binding pocket across the human kinome, small molecule inhibitors designed to target one kinase often exhibit binding affinity for other kinases or even non-kinase proteins.[3][4][5] These unintended interactions can lead to misleading experimental results and potential toxicity in clinical applications.[6][7]

Q2: Why are off-target effects a significant concern in my experiments?

Q3: How can I determine if my this compound inhibitor is causing off-target effects?

A3: Several experimental approaches can be used to identify and characterize off-target effects:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity profile.[3][6][11]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the thermal stabilization of proteins upon ligand binding.[12][13][14] Changes in the melting temperature of proteins other than this compound can indicate off-target binding.

  • Quantitative Proteomics: Mass spectrometry-based approaches can be used to identify proteins that bind to the inhibitor (chemical proteomics) or to quantify changes in the phosphorylation of downstream substrates of off-target kinases.[15]

  • Phenotypic Comparison: Comparing the phenotype induced by the inhibitor with that of a genetic knockout or knockdown of this compound can reveal discrepancies that may be due to off-target effects.[6][7]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of this compound should rescue the on-target effects but not the off-target effects.[6]

Troubleshooting Guide

Q1: My this compound inhibitor induces a stronger or different cellular phenotype than this compound gene knockout/knockdown. What could be the cause?

A1: This discrepancy often points towards significant off-target effects. The inhibitor may be affecting other signaling pathways that contribute to the observed phenotype.[8][9]

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen to identify potential off-target kinases.[6]

    • Test inhibitors with different chemical scaffolds that also target this compound. If the phenotype persists across different inhibitor classes, it is more likely to be an on-target effect.[6]

    • Use a lower concentration of the inhibitor. Off-target effects are often more pronounced at higher concentrations.

    • Validate the on-target engagement and downstream signaling of this compound at the effective inhibitor concentration using methods like Western blotting for phosphorylated substrates.[6]

Q2: I'm observing high levels of cytotoxicity at concentrations required to inhibit this compound. How can I determine if this is an on-target or off-target effect?

A2: High cytotoxicity can be a result of inhibiting this compound itself, or it could be due to the inhibition of other essential proteins.[6]

  • Troubleshooting Steps:

    • Review the kinome scan data for your inhibitor. Are any known essential kinases or proteins involved in cell survival pathways being inhibited with high affinity?

    • Compare the cytotoxic profiles of multiple, structurally distinct this compound inhibitors. If all potent this compound inhibitors show similar cytotoxicity, it may be an on-target effect.

    • Perform a rescue experiment with a drug-resistant this compound mutant. If the cytotoxicity is not rescued, it is likely due to off-target effects.[6]

    • Check the solubility of your compound in the cell culture media, as precipitation can lead to non-specific toxicity.[6]

Q3: My in vitro biochemical assay results with the this compound inhibitor do not correlate with my cell-based assay results. Why?

A3: A lack of correlation between biochemical and cellular potency is a common issue in drug discovery and can be attributed to several factors, including off-target effects.[14]

  • Troubleshooting Steps:

    • Assess Cell Permeability: The inhibitor may have poor cell permeability, leading to lower effective concentrations inside the cell.

    • Consider Drug Efflux: The inhibitor could be a substrate for ABC transporters, which actively pump it out of the cell.

    • Perform a Target Engagement Assay: Use a technique like CETSA to confirm that the inhibitor is binding to this compound in the cellular environment at the expected concentrations.[12][13]

    • Evaluate Off-Target Engagement: The inhibitor might be engaging with intracellular off-targets that counteract the intended effect on the this compound pathway.[8][9]

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound Inhibitor "this compound-i-1"

This table summarizes the binding affinities of a hypothetical this compound inhibitor against a panel of kinases, highlighting its selectivity.

Kinase TargetBinding Affinity (Kd, nM)Selectivity (Fold vs. This compound)
This compound (On-Target) 1.5 1
Kinase A2516.7
Kinase B150100
Kinase C800533.3
Kinase D>10,000>6667
Kinase E>10,000>6667

Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Dose-Response Data for this compound-i-1

This table compares the potency of the inhibitor in biochemical and cellular assays, and its cytotoxic effect.

Assay TypeMetricValue
Biochemical AssayThis compound IC505 nM
Cellular AssayThis compound Target Engagement EC5050 nM
Cellular AssayPhenotypic EC50100 nM
Cytotoxicity AssayCC501,500 nM

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Kinome Profiling

  • Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[6]

  • Methodology:

    • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[6]

    • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[3][11][16]

    • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[17]

    • Data Analysis: The results are usually reported as the percentage of remaining binding of the labeled ligand at the tested inhibitor concentration or as dissociation constants (Kd) for each kinase. This data is then used to calculate a selectivity score.[18]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify and quantify the engagement of an inhibitor with its target protein in a cellular context.[12][13][19]

  • Methodology:

    • Cell Treatment: Treat intact cells with the this compound inhibitor at various concentrations or with a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.[12]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

    • Protein Detection: Analyze the amount of soluble this compound (and potential off-targets) in each sample using Western blotting or other protein detection methods.[12]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) upon inhibitor treatment indicates target engagement.[13]

Visualizations

cluster_0 This compound Signaling Pathway This compound This compound Substrate1 Substrate1 This compound->Substrate1 On-Target Effect Substrate2 Substrate2 Substrate1->Substrate2 Phenotype Phenotype Substrate2->Phenotype Desired Outcome OffTarget OffTarget OffTarget_Phenotype OffTarget_Phenotype OffTarget->OffTarget_Phenotype Unintended Outcome Inhibitor This compound Inhibitor Inhibitor->this compound Inhibitor->OffTarget Off-Target Effect

Caption: this compound inhibitor blocking its target and an off-target kinase.

cluster_1 Workflow for Off-Target Identification Start Start with This compound Inhibitor Biochem Biochemical Assay (IC50) Start->Biochem CellAssay Cell-Based Assay (EC50, Phenotype) Start->CellAssay Compare Correlate Data? Biochem->Compare CellAssay->Compare KinomeScan Kinome Profiling Compare->KinomeScan No Analyze Analyze Off-Targets Compare->Analyze Yes CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA CETSA->Analyze

Caption: Workflow for identifying and analyzing off-target effects.

cluster_2 Troubleshooting Logic Issue Inhibitor Phenotype != Genetic Knockout Phenotype CheckConc Lower Inhibitor Concentration Issue->CheckConc StillDifferent Phenotype Still Different? CheckConc->StillDifferent Kinome Perform Kinome Profiling StillDifferent->Kinome Yes OnTarget Likely On-Target Effect StillDifferent->OnTarget No OffTargetHypo Hypothesize Off-Target Involvement Kinome->OffTargetHypo

Caption: Troubleshooting logic for unexpected inhibitor phenotypes.

References

Technical Support Center: Crystallization of Yeast Prion-Like Proteins (YPLPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Yeast Prion-Like Proteins (YPLPs).

Troubleshooting Guides

YPLPs are notoriously challenging to crystallize due to their intrinsic disorder and propensity to form amyloid-like aggregates.[1][2] Successful crystallization requires careful optimization of various parameters to favor the formation of well-ordered crystals over amorphous aggregates.

Problem: Protein Aggregation and Precipitation

One of the most frequent challenges in YPLP crystallization is the formation of amorphous precipitate or aggregates instead of crystals.[3][4] This occurs when the protein concentration exceeds its solubility limit under conditions that do not favor ordered lattice formation.

Solutions:

  • Optimize Protein Concentration: Systematically vary the protein concentration. If heavy precipitation is observed, consider reducing the initial protein concentration.[5]

  • Modify Buffer Conditions:

    • pH: The pH of the solution critically influences a protein's surface charge and solubility.[6][7][8] Experiment with a range of pH values around the protein's isoelectric point (pI).

    • Ionic Strength: The salt concentration can significantly impact protein solubility.[9] Both increasing and decreasing the ionic strength can prevent aggregation and promote crystallization.

  • Utilize Additives: Additives can screen surface charges, reduce conformational heterogeneity, and prevent non-specific aggregation.[10][11][12]

    • Small Molecules: Sugars (e.g., glycerol, sucrose), small polymers (e.g., low molecular weight PEGs), and certain salts can act as stabilizers.[11][13]

    • Detergents: Low concentrations of non-denaturing detergents can sometimes aid in solubilizing aggregation-prone proteins.[4]

  • Protein Engineering: If persistent aggregation occurs, consider protein engineering strategies. Mutating surface hydrophobic residues to more hydrophilic ones can increase solubility and crystallizability.[3]

Problem: Small, Poorly Diffracting Crystals or Microcrystals

Obtaining crystals is a significant step, but they are often too small or poorly ordered for high-resolution X-ray diffraction.

Solutions:

  • Seeding: Microseeding, where microscopic crystals from a previous experiment are used to nucleate new crystallization drops, is a powerful technique to obtain larger, higher-quality crystals.[14][15] This method allows for crystal growth in the metastable zone, where spontaneous nucleation is less likely, leading to fewer, larger crystals.

  • Optimize Growth Temperature: Temperature affects both protein solubility and the kinetics of crystal growth.[16][17] Screening a range of temperatures (e.g., 4°C, 14°C, 23°C, and 37°C) can identify the optimal condition for crystal growth.[16]

  • Vary Drop Ratios: In vapor diffusion methods, altering the ratio of the protein solution to the reservoir solution changes the equilibration kinetics and the final protein and precipitant concentrations, which can influence crystal size and quality.[16]

  • Additive Screening: A systematic screen of various additives can help identify compounds that improve crystal quality.[10][11][12]

Quantitative Parameters for this compound Crystallization Optimization

The following table summarizes key quantitative parameters and their typical ranges to explore during the optimization of this compound crystallization experiments. These values are starting points and should be systematically varied for each specific this compound.

ParameterTypical RangeRationale & Key Considerations
Protein Concentration 2 - 20 mg/mLHigher concentrations can promote nucleation but also increase the risk of amorphous precipitation. Start with a moderate concentration and adjust based on initial screening results.[5]
pH 4.0 - 9.0The optimal pH is often near the protein's isoelectric point (pI) but should be screened broadly. Small changes in pH (0.1-0.2 units) can have a significant impact.[6][7]
Temperature 4°C - 37°CTemperature affects solubility and nucleation kinetics. Lower temperatures can slow down crystal growth, sometimes leading to better-ordered crystals.[16][17]
Precipitant Concentration Varies with precipitant typeFor Polyethylene Glycols (PEGs), concentrations can range from 5% to 40% (w/v). For salts like ammonium sulfate, concentrations can range from 0.5 M to 3.0 M.[9][13]
Additive Concentration Varies with additive typeFor salts (e.g., NaCl, MgCl2), typical concentrations are 10-200 mM. For glycerol, 2-10% (v/v) is a common starting range.[11]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion for Initial Screening

This protocol describes a common method for initial screening of crystallization conditions for a this compound.

Materials:

  • Purified this compound (at least 95% purity) at a concentration of 5-10 mg/mL in a minimal buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.5).[5]

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Commercial or custom-made crystallization screens.

  • Micropipettes and tips.

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into each well of the 24-well plate.

  • Prepare the Drop: On a clean cover slip, mix 1 µL of the purified this compound solution with 1 µL of the reservoir solution from the corresponding well.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease around the well rim.

  • Incubate: Store the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Observe: Regularly inspect the drops under a microscope for the presence of crystals, precipitate, or clear drops.

Protocol 2: Microseeding for Crystal Optimization

This protocol is for improving the size and quality of crystals obtained from initial screens.

Materials:

  • Crystallization drop containing microcrystals of the this compound.

  • Seed bead or similar tool for crushing crystals.

  • Freshly prepared crystallization drops (as in Protocol 1).

Procedure:

  • Prepare the Seed Stock:

    • Transfer a small volume (e.g., 1 µL) of the drop containing microcrystals into a tube with the seed bead and 10-50 µL of the reservoir solution.

    • Vortex briefly to crush the crystals and create a seed stock.

    • Perform serial dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) with the reservoir solution.

  • Seeding:

    • Prepare new crystallization drops as described in Protocol 1.

    • Using a fine tool (e.g., a cat whisker or a pipette tip), touch the diluted seed stock and then streak it through the new crystallization drop.

  • Incubate and Observe: Incubate the seeded plates and monitor for the growth of larger, well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: My protein always forms an amorphous precipitate. What should I do first?

A1: The first step is to reduce the rate of supersaturation. You can achieve this by lowering the protein concentration, lowering the precipitant concentration, or increasing the ionic strength of the buffer if precipitation is driven by low salt conditions. Also, consider screening a wider range of pH values.

Q2: I only get very small needles or plates. How can I get larger, three-dimensional crystals?

A2: This is a common issue. Microseeding is often the most effective solution (see Protocol 2).[14][15] Additionally, you can try optimizing the temperature to slow down crystal growth, varying the drop ratio to alter the equilibration path, or screening for additives that may favor a different crystal habit.[10][16]

Q3: How pure does my this compound sample need to be for crystallization?

A3: For successful crystallization, protein purity should be as high as possible, ideally >95%.[5][18][19] Impurities can interfere with crystal lattice formation, leading to poorly ordered crystals or preventing crystallization altogether.[20] However, in some rare cases, a specific impurity might aid crystallization.

Q4: Can I use a fusion tag to improve the crystallization of my this compound?

A4: Yes, fusion tags can sometimes improve the solubility and crystallization of difficult proteins. However, the flexibility of the linker between the tag and the protein can sometimes be detrimental to crystal packing. It is often advisable to cleave the tag before crystallization or to try constructs with and without the tag.

Q5: What is the role of additives in this compound crystallization?

A5: Additives can play several roles in promoting crystallization. They can:

  • Increase solubility: by preventing non-specific aggregation.

  • Reduce conformational flexibility: by binding to the protein and stabilizing a single conformation.

  • Mediate crystal contacts: by forming bridges between protein molecules in the crystal lattice.

  • Alter the solvation properties of the solution: which can favor the crystalline state.[10][11][12]

Visualizations

Experimental_Workflow_for_YPLP_Crystallization cluster_prep Protein Preparation cluster_screen Initial Crystallization Screening cluster_observe Observation & Analysis cluster_optimize Optimization cluster_fail Troubleshooting cluster_success Success P1 Gene Cloning & Expression P2 Protein Purification (>95% Purity) P1->P2 P3 Purity & Homogeneity Check (SDS-PAGE, DLS) P2->P3 S1 High-Throughput Screening (HTS) P3->S1 S2 Vapor Diffusion (Hanging/Sitting Drop) S1->S2 O1 Crystal Hits? S2->O1 Opt1 Optimize pH, Temp, Concentration O1->Opt1 Yes F1 Precipitate O1->F1 No (Precipitate) F2 No Crystals O1->F2 No (Clear) Opt2 Additive Screening Opt1->Opt2 Opt3 Microseeding Opt2->Opt3 Suc High-Quality Crystals for X-ray Diffraction Opt3->Suc F1->Opt1 F2->S1 Re-screen at higher concentration Troubleshooting_Aggregation_in_YPLP_Crystallization cluster_solutions Potential Solutions cluster_sol2_details Buffer Optimization Details Start Problem: Amorphous Aggregation / Precipitation Sol1 Modify Protein Concentration Start->Sol1 Sol2 Optimize Buffer Conditions Start->Sol2 Sol3 Screen Additives Start->Sol3 Sol4 Protein Engineering Start->Sol4 Outcome Increased Solubility & Potential for Crystallization Sol1->Outcome Sol2a Vary pH Sol2->Sol2a Sol2b Adjust Ionic Strength Sol2->Sol2b Sol3->Outcome Sol4->Outcome Sol2a->Outcome Sol2b->Outcome

References

Technical Support Center: Refining YPLP Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Yeast Proteome Library Project (YPLP) mass spectrometry experiments.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during your this compound mass spectrometry analysis.

Sample Preparation

Question: Why is my protein yield low after extraction from yeast cells?

Answer: Low protein yield from yeast can be attributed to several factors related to the robust yeast cell wall. Here are some common causes and solutions:

  • Inefficient Cell Lysis: The yeast cell wall is notoriously difficult to disrupt. If your lysis method is not efficient, a significant portion of the cellular protein will not be released.

    • Troubleshooting Steps:

      • Mechanical Disruption: Ensure your bead beating or sonication parameters (e.g., bead size, sample to bead ratio, sonication amplitude, and duration) are optimized.

      • Enzymatic Lysis: Consider using lytic enzymes like zymolyase or lyticase to digest the cell wall before mechanical disruption.

      • Chemical Lysis: Strong denaturants like urea or guanidine hydrochloride can aid in cell lysis and protein solubilization.[1] A method using LiAc and NaOH has also been shown to be effective in increasing cell wall permeability before protein extraction.[2]

  • Protein Degradation: Once the cells are lysed, endogenous proteases can degrade your protein sample, leading to lower yields and truncated proteins.

    • Troubleshooting Steps:

      • Work Quickly and on Ice: Keep your samples cold at all times to reduce protease activity.

      • Protease Inhibitors: While some protocols have been developed without them, using a protease inhibitor cocktail is generally recommended to protect your proteins from degradation.[1][3]

  • Protein Precipitation: Proteins can precipitate out of solution if the buffer conditions are not optimal.

    • Troubleshooting Steps:

      • Solubilizing Agents: Ensure your extraction buffer contains sufficient concentrations of detergents (e.g., SDS) or chaotropes (e.g., urea) to maintain protein solubility.

      • pH: Check that the pH of your buffer is appropriate for your proteins of interest.

Question: I'm observing a high number of post-isolation modifications in my sample. What could be the cause?

Answer: The appearance of unintended modifications during sample preparation can interfere with data analysis and interpretation. Here are common causes and preventative measures:

  • Carbamylation: This modification can occur when urea-containing buffers are heated.

    • Prevention: If using urea, avoid heating the sample. Protein reduction can be performed at lower temperatures (e.g., 37°C) to prevent carbamylation.[1]

  • Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation.

    • Prevention: Work in an environment with minimal oxygen exposure if possible. The addition of antioxidants to your buffers can also help.

  • Incomplete or Non-specific Cleavage: Inefficient or non-specific enzymatic digestion can lead to a variety of peptide modifications.

    • Troubleshooting: Ensure your digestion protocol (e.g., enzyme-to-protein ratio, digestion time, temperature, and pH) is optimized for your chosen protease (e.g., trypsin).

Mass Spectrometry Analysis

Question: Why is the signal intensity of my peptides consistently low?

Answer: Low signal intensity can prevent the identification and quantification of less abundant proteins.[4] Several factors can contribute to this issue:

  • Sample Concentration: The amount of sample injected into the mass spectrometer is critical.

    • Troubleshooting:

      • Ensure your sample is sufficiently concentrated before injection.[4]

      • Conversely, overly concentrated samples can lead to ion suppression.[4]

  • Ionization Efficiency: The choice and optimization of the ionization source are crucial.

    • Troubleshooting:

      • Experiment with different ionization techniques (e.g., ESI, MALDI) to find the best fit for your analytes.[4]

      • Regularly tune and calibrate your mass spectrometer's ion source, mass analyzer, and detector.[4]

  • Sample Contamination: Contaminants can interfere with the ionization of your target peptides.

    • Troubleshooting:

      • Ensure all reagents are LC-MS grade.[5]

      • Clean the column and check for carryover from previous samples by running blanks.[5]

Question: My mass accuracy is poor, and I'm seeing shifts in my mass-to-charge ratios. What should I do?

Answer: Accurate mass measurement is essential for confident peptide and protein identification.[4]

  • Mass Calibration: The mass spectrometer needs to be properly calibrated.

    • Troubleshooting:

      • Perform regular mass calibration using appropriate standards.[4] Incorrect calibration is a common source of mass errors.

      • Rebooting the computer and/or the mass spectrometer can sometimes help in applying the calibration correctly.[5]

  • Instrument Stability: Environmental factors and instrument condition can affect mass accuracy.

    • Troubleshooting:

      • Maintain a stable laboratory temperature and humidity.

      • Ensure the mass spectrometer is well-maintained, as contaminants or instrument drift can impact mass accuracy and resolution.[4]

Question: My chromatogram is noisy and has a high background.

Answer: A high background can obscure low-abundance peptide signals and make data analysis difficult.

  • Solvent and Reagent Contamination: Impurities in your mobile phases or sample preparation reagents can contribute to a high background.

    • Troubleshooting:

      • Use high-purity, LC-MS grade solvents and reagents.

      • Filter all buffers and samples before use.[6]

  • System Contamination: The LC-MS system itself can be a source of contamination.

    • Troubleshooting:

      • Regularly clean the ion source.

      • Check for leaks in the system.[7][8]

      • Run blank injections to identify the source of the contamination.

  • Detector Settings: Improper detector settings can increase noise.

    • Troubleshooting: Adjust detector settings, such as gain and filter settings, to minimize noise.[4]

Data Analysis and Quantification

Question: Why is the number of identified proteins lower than expected?

Answer: Several factors throughout the experimental workflow can lead to a lower than expected number of protein identifications.

  • Sample Complexity and Dynamic Range: The yeast proteome has a wide dynamic range of protein abundance, meaning a few highly abundant proteins can mask the signals of many low-abundance proteins.[9][10]

    • Troubleshooting:

      • Fractionation: Consider offline fractionation of your sample before LC-MS/MS analysis to reduce complexity.[11]

      • Data-Independent Acquisition (DIA): Methods like SWATH-MS can improve the identification of proteins in complex samples.[12]

  • Database Search Parameters: The parameters used for searching the raw data against a protein database are critical.

    • Troubleshooting:

      • Mass Tolerances: Ensure the precursor and fragment mass tolerances are set appropriately for your instrument's performance.

      • Variable Modifications: Include potential modifications (e.g., oxidation, carbamylation) in your search parameters.

      • Enzyme Specificity: Set the correct enzyme specificity (e.g., trypsin with a certain number of allowed missed cleavages).

  • Poor Fragmentation: If peptides are not fragmenting efficiently, it will be difficult to identify them.

    • Troubleshooting:

      • Optimize the collision energy settings on the mass spectrometer.

      • Ensure the quality of the MS/MS spectra is sufficient for identification.

Question: I'm seeing high variability between my quantitative replicates. What could be the cause?

Answer: High variability in quantitative proteomics experiments can mask true biological changes.

  • Inconsistent Sample Preparation: Variability in protein extraction, digestion, and cleanup can lead to quantitative differences.

    • Troubleshooting:

      • Ensure consistent and precise execution of the sample preparation protocol for all replicates.

      • Use a robust and reproducible protein quantification assay before proceeding to digestion.

  • LC-MS System Instability: Fluctuations in the LC-MS system's performance can introduce variability.

    • Troubleshooting:

      • Use a system suitability standard to monitor the performance of the LC-MS system throughout the analysis.[13]

      • Recalibrate the instrument as needed.[13]

  • Labeling Inefficiency (for TMT/SILAC): Incomplete labeling in multiplexed quantitative experiments is a common source of error.

    • Troubleshooting:

      • For TMT, ensure the ratio of label to peptide is optimized (typically 4:1 to 8:1 by mass).[13] Low labeling efficiency can be caused by improper storage or handling of the reagents.[13]

      • For SILAC, ensure complete incorporation of the heavy amino acids by culturing cells for a sufficient number of doublings in SILAC media.[13] Verify that the media and dialyzed FBS used are appropriate for SILAC experiments.[13]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Different Yeast Protein Extraction Protocols

Protocol FeatureMethod 1 (Urea-based)Method 2 (SDS-based)Method 3 (NaOH/β-mercaptoethanol)Method 4 (Simple Lysis Buffer)
Principle Strong denaturation and solubilizationStrong denaturation and cell lysisIncreased cell wall permeabilityMild lysis with heat shock
Protease Inhibitor RecommendedRecommendedNot UsedNot Used[3]
Relative Protein Yield HighHighModerateHigh and consistent[3]
Number of Identified Proteins GoodGoodLowerHighest[3]
Reproducibility GoodGoodVariableHigh[3]
Notes Can cause carbamylation if heated[1]May require removal before MSSimple and fastCost-effective and efficient[3]
Experimental Protocols

Protocol 1: General Workflow for this compound Mass Spectrometry Analysis

  • Yeast Cell Culture and Harvesting:

    • Grow yeast cells to the desired optical density in the appropriate medium.

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold water or a suitable buffer.

  • Protein Extraction and Quantification:

    • Resuspend the cell pellet in a lysis buffer (e.g., containing urea, SDS, or other detergents and salts).

    • Disrupt the cells using mechanical means (e.g., bead beating) or enzymatic digestion.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Quantify the protein concentration in the supernatant using a compatible protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Denature the proteins by heating or using chaotropic agents.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide or acrylamide.

    • Digest the proteins into peptides using a protease, most commonly trypsin.

  • Peptide Cleanup and Desalting:

    • Remove salts and detergents from the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides in a solvent compatible with LC-MS analysis (e.g., acetonitrile with formic acid).

    • Dry the peptides and resuspend them in the appropriate injection buffer.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the peptides on a reverse-phase column using a gradient of increasing organic solvent.

    • Analyze the eluting peptides in the mass spectrometer using a data-dependent or data-independent acquisition method.

  • Data Analysis:

    • Process the raw mass spectrometry data using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a Saccharomyces cerevisiae protein database to identify peptides and proteins.

    • Perform protein quantification and statistical analysis to identify differentially expressed proteins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Yeast Cell Culture and Harvesting B Protein Extraction and Quantification A->B C Protein Digestion B->C D Peptide Cleanup and Desalting C->D E LC-MS/MS Analysis D->E Inject Sample F Data Analysis (Identification & Quantification) E->F troubleshooting_logic cluster_problem Problem Identification cluster_sample Sample Preparation Issues cluster_ms Mass Spectrometer Issues cluster_data Data Analysis Issues Start Poor MS Results LowYield Low Protein Yield? Start->LowYield Contamination High Contamination? Start->Contamination LowSignal Low Signal Intensity? Start->LowSignal MassAccuracy Poor Mass Accuracy? Start->MassAccuracy LowIDs Low Protein IDs? Start->LowIDs HighVariance High Quantitative Variance? Start->HighVariance CheckLysis Optimize Lysis LowYield->CheckLysis Yes CheckReagents Use Clean Reagents Contamination->CheckReagents Yes CheckConcentration Optimize Sample Concentration LowSignal->CheckConcentration Yes CheckCalibration Recalibrate MS MassAccuracy->CheckCalibration Yes CheckSearchParams Review Search Parameters LowIDs->CheckSearchParams Yes CheckPrepConsistency Ensure Consistent Sample Prep HighVariance->CheckPrepConsistency Yes

References

Validation & Comparative

A Comparative Guide to Statin Efficacy: Atorvastatin vs. Rosuvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely prescribed statins, Atorvastatin and Rosuvastatin, in the management of hypercholesterolemia. The information presented is supported by data from key clinical trials to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

Mechanism of Action: HMG-CoA Reductase Inhibition

Both Atorvastatin and Rosuvastatin belong to the class of drugs known as statins, which lower cholesterol levels by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[2][4] By inhibiting this pathway, statins decrease intracellular cholesterol concentrations. This reduction in hepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][3]

Beyond their primary lipid-lowering effects, statins are also thought to have pleiotropic effects, including plaque stabilization and anti-inflammatory properties, which contribute to their cardiovascular benefits.[4][5]

statin_mechanism cluster_liver_cell Hepatocyte (Liver Cell) cluster_bloodstream Bloodstream HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synth Cholesterol Biosynthesis Mevalonate->Cholesterol_Synth Cholesterol Intracellular Cholesterol Cholesterol_Synth->Cholesterol LDL_Receptor LDL Receptor Synthesis Cholesterol->LDL_Receptor downregulates LDL_Receptor_Surface Surface LDL Receptor LDL_Receptor->LDL_Receptor_Surface LDL_C LDL Cholesterol (LDL-C) LDL_C->LDL_Receptor_Surface binds and is cleared Statins Atorvastatin / Rosuvastatin Statins->HMG_CoA

Figure 1. Mechanism of action of statins in reducing cholesterol.

Comparative Efficacy in LDL Cholesterol Reduction

Clinical evidence suggests that Rosuvastatin is generally more potent than Atorvastatin in reducing LDL cholesterol levels.[6] The following table summarizes data from comparative studies.

Drug & DosageMean LDL-C ReductionKey Clinical Trial(s)
Atorvastatin 10 mg 33.9% - 37%DISCOVERY Alpha, STELLAR[7][8]
Atorvastatin 20 mg 42.7% - 43.7%PULSAR, a study of high-risk patients[9]
Atorvastatin 40 mg ~43% (at 1 and 5 years)Archimedes-simulated trial[10]
Atorvastatin 80 mg ~51%STELLAR[8]
Rosuvastatin 5 mg ~42%STELLAR (estimated)
Rosuvastatin 10 mg 44.6% - 46%PULSAR, STELLAR, URANUS[8][9][11]
Rosuvastatin 20 mg ~48% (at 1 and 5 years)Archimedes-simulated trial[10]
Rosuvastatin 40 mg ~55%STELLAR[8]

It is important to note that while Rosuvastatin may demonstrate greater LDL-C reduction at equivalent or lower doses, some studies have found no significant difference in the prevention of adverse cardiovascular events between the two drugs.[12] However, other analyses suggest that Rosuvastatin may provide a greater benefit in high-risk patient populations.[13]

Experimental Protocols: An Overview

The data presented in this guide are derived from numerous randomized, controlled clinical trials. The general methodologies of these studies are outlined below.

Study Design

Many of the comparative efficacy studies, such as the DISCOVERY Alpha and LODESTAR trials, were randomized, open-label, parallel-group, multicenter studies.[7][14] The primary objective of these trials was typically to compare the percentage change in LDL-C from baseline after a specified treatment period, often ranging from 6 to 12 weeks.[7][9]

Patient Population

Participants in these trials were generally adults with primary hypercholesterolemia and were often stratified by their risk for cardiovascular disease.[7] Inclusion criteria frequently involved baseline LDL-C levels above a certain threshold and triglyceride levels below a specified limit.[7] Patients with a history of coronary heart disease or other established atherosclerotic diseases were often included in high-risk cohorts.[7]

Intervention

Patients were randomly assigned to receive a daily dose of either Atorvastatin or Rosuvastatin.[7] In some studies, the dosage was fixed for the duration of the trial, while others included a titration period where the dose could be adjusted to achieve a specific LDL-C goal.[11]

Efficacy Endpoints

The primary efficacy endpoint in most of these trials was the mean percentage reduction in LDL-C from baseline.[9] Secondary endpoints often included the proportion of patients achieving specific LDL-C goals (e.g., as defined by European or NCEP ATP III guidelines), as well as changes in other lipid parameters such as total cholesterol, HDL cholesterol, and triglycerides.[9][11]

Safety and Tolerability

Safety and tolerability were assessed by monitoring the incidence of adverse events, with a particular focus on muscle-related symptoms and elevations in liver enzymes.[7][9]

experimental_workflow Start Patient Screening (Hypercholesterolemia) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Inclusion->Start Not Eligible Randomization Randomization Inclusion->Randomization Eligible Group_A Group A: Atorvastatin Randomization->Group_A Group_B Group B: Rosuvastatin Randomization->Group_B Treatment Treatment Period (e.g., 12 weeks) Group_A->Treatment Group_B->Treatment Data_Collection Data Collection (Lipid Panels, AEs) Treatment->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

Figure 2. Generalized workflow for a comparative clinical trial.

Conclusion

Both Atorvastatin and Rosuvastatin are effective in reducing LDL cholesterol by inhibiting HMG-CoA reductase. The available clinical data suggest that Rosuvastatin is more potent on a milligram-to-milligram basis in lowering LDL-C levels.[6] The choice between these two statins may depend on the required intensity of LDL-C reduction, patient-specific factors, and risk profile. This guide provides a summary of the available evidence to inform further research and development in the field of lipid-lowering therapies.

References

Comparative Analysis of the Bioactivity of the Yeast-Derived Peptide YPLP in Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of the yeast-derived peptide Tyr-Pro-Leu-Pro (YPLP), a novel tetrapeptide with demonstrated anti-fatigue properties. While direct comparative data for this compound across multiple distinct cell lines is currently limited in published literature, this document summarizes the known activity of this compound in the C2C12 myotube cell line and offers a framework for evaluating its effects in other relevant cell types.

The primary mechanism of this compound's bioactivity involves the activation of key cellular signaling pathways, namely the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are crucial for regulating cellular energy metabolism and antioxidant responses, respectively.

This compound Activity in C2C12 Myotube Cells

A key study investigated the effects of this compound and other yeast-derived peptides on skeletal muscle function using the C2C12 myotube cell line, a well-established in vitro model for studying muscle physiology. The findings from this study are summarized below.

Data Presentation: Comparison of Yeast-Derived Peptides in C2C12 Cells

The following table summarizes the quantitative effects of this compound in comparison to other yeast-derived peptides (XHY69AP, AP-D, and AGPL) on various parameters in C2C12 myotubes.

ParameterControlThis compoundXHY69APAP-DAGPL
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) 1.001.521.351.281.21
Relative ATP Content 1.001.451.301.251.18
p-AMPK/AMPK Ratio 1.001.85---
Relative mRNA Expression of MyHC IIa (Fast-twitch) 1.000.650.750.800.88
Relative mRNA Expression of MyHC I (Slow-twitch) 1.001.601.401.30*1.20

* Indicates a statistically significant difference compared to the control group (p < 0.05).

  • Data not available.

These results indicate that this compound is a potent activator of mitochondrial function and induces a shift towards a more fatigue-resistant, slow-twitch muscle fiber phenotype in C2C12 cells. Notably, this compound demonstrated the most significant effect on mitochondrial membrane potential, ATP content, and AMPK phosphorylation among the tested peptides.

Experimental Protocols

C2C12 Cell Culture and Differentiation

C2C12 myoblasts were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium was replaced with DMEM containing 2% horse serum once the cells reached 80-90% confluency. The differentiation medium was changed every two days, and cells were cultured for an additional 5-7 days to allow for the formation of mature myotubes.

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential was assessed using the JC-1 fluorescent probe. Differentiated C2C12 myotubes were treated with the respective peptides for 24 hours. Subsequently, the cells were incubated with JC-1 staining solution for 20 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microplate reader, with excitation/emission wavelengths of 525/590 nm for red fluorescence (J-aggregates) and 490/530 nm for green fluorescence (JC-1 monomers). The ratio of red to green fluorescence intensity was calculated as an indicator of the mitochondrial membrane potential.

ATP Content Assay

Intracellular ATP levels were quantified using a firefly luciferase-based ATP assay kit. Following peptide treatment, C2C12 myotubes were lysed, and the lysate was centrifuged. The supernatant was then mixed with the ATP reaction solution, and the luminescence was measured using a luminometer. The ATP concentration was determined by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

Western Blot Analysis for AMPK Activation

To determine the activation of the AMPK pathway, the phosphorylation status of AMPK was analyzed by Western blotting. After peptide treatment, C2C12 myotubes were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the ratio of p-AMPK to total AMPK was calculated.

Mandatory Visualization

This compound Signaling Pathway

YPLP_Signaling_Pathway This compound This compound Peptide Cell_Membrane AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 This compound->Nrf2 Activates pAMPK p-AMPK (Active) Mitochondria Mitochondria pAMPK->Mitochondria Improves function Muscle_Fiber_Type Muscle Fiber Type Shift (Slow-twitch ↑, Fast-twitch ↓) pAMPK->Muscle_Fiber_Type ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Energy_Metabolism Energy Metabolism (e.g., ATP Production) Mitochondria->Energy_Metabolism Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Peptide Treatment cluster_Analysis Activity Analysis cluster_Results Data Interpretation Start C2C12 Myoblast Culture Differentiate Induce Differentiation (2% Horse Serum) Start->Differentiate Mature_Myotubes Mature Myotubes Differentiate->Mature_Myotubes Treat Treat with this compound (and other peptides) Mature_Myotubes->Treat Mito_Potential Measure Mitochondrial Membrane Potential (JC-1) Treat->Mito_Potential ATP_Assay Quantify ATP Content (Luciferase Assay) Treat->ATP_Assay Western_Blot Analyze AMPK Phosphorylation (Western Blot) Treat->Western_Blot Gene_Expression Analyze Muscle Fiber Gene Expression (qRT-PCR) Treat->Gene_Expression Compare Compare Activity vs. Control and Other Peptides Mito_Potential->Compare ATP_Assay->Compare Western_Blot->Compare Gene_Expression->Compare

Unraveling the Consequences of Proteolipid Protein Deficiency: A Comparative Guide to the PLP Knockout Mouse Phenotype

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate roles of specific proteins in neurological health and disease is paramount. This guide provides a comprehensive comparison of the Proteolipid Protein (PLP) knockout (KO) mouse model, a critical tool in neuroscience research, with wild-type (WT) mice and other relevant mutant strains. It is widely believed that the user's interest in "YPLP knockout mouse" refers to the well-documented PLP knockout model, as no mouse model with a "this compound" gene knockout has been described in the scientific literature.

Proteolipid Protein 1 (PLP1) is the most abundant protein in the myelin sheath of the central nervous system (CNS), where it is crucial for the compaction, stabilization, and maintenance of myelin, as well as for the long-term health of axons. The PLP knockout mouse, which lacks both PLP and its alternatively spliced isoform DM20, has provided invaluable insights into the functions of these proteins and the pathophysiology of myelin-related disorders.

Gross Phenotype and Behavioral Analysis

Contrary to what might be expected from the absence of a major myelin protein, PLP null mice are viable, fertile, and do not exhibit the severe motor deficits, tremors, or seizures characteristic of many other myelin mutants. However, they do develop a late-onset neurological phenotype associated with progressive axonal degeneration.

Table 1: Behavioral and Neurological Phenotype Comparison

PhenotypeWild-Type (WT)PLP Knockout (KO)jimpy (Plpjp) MutantPLP Overexpressing (tg)
Lifespan NormalNormalSeverely shortened (~30 days)Varies with expression level, can be severely shortened
Motor Function NormalLate-onset ataxia and motor declineSevere tremors, seizures, paralysisSevere motor impairment, ataxia
Cognitive Function NormalDeficits in spatial learning and working memoryNot extensively studied due to early deathCognitive dysfunction, schizophrenia-like behaviors[1]
Axonal Conduction NormalReduced conduction velocitySeverely impairedReduced conduction velocity[1]

Central Nervous System Myelin and Axonal Integrity

The most striking phenotypic alterations in PLP knockout mice are observed at the ultrastructural level of the CNS myelin and the subsequent impact on axonal health.

Myelin Ultrastructure

While PLP KO mice form a substantial amount of compact myelin, it exhibits distinct structural abnormalities. Electron microscopy reveals a less defined major dense line (MDL) and intraperiod line (IPL), indicating reduced physical stability of the myelin sheath.[2] A key finding is the incomplete compaction of the myelin lamellae, with persistent, albeit small, extracellular spaces within the sheath.[3]

Table 2: Quantitative Analysis of Myelin and Axonal Morphology

ParameterWild-Type (WT)PLP Knockout (KO)
Myelinated Axons (%) NormalSlightly reduced for small-diameter axons
Myelin Sheath Thickness NormalAbnormally thin sheaths observed[3]
g-ratio (Axon Diameter / Fiber Diameter) NormalIncreased (indicative of thinner myelin)
Axon Diameter Distribution NormalShift towards smaller diameter fibers[1]
Paranodal Structure Intact septate-like junctionsDisrupted paranodal loops and junctions[1]
Axonal Pathology

The subtle defects in the myelin sheath of PLP null mice have profound long-term consequences for axons. These mice develop a progressive, length-dependent axonal degeneration, particularly affecting small-caliber axons. This axonopathy is characterized by axonal swellings and degeneration.

Molecular and Cellular Phenotypes

The absence of PLP leads to a cascade of cellular and molecular changes within the CNS.

Table 3: Cellular and Molecular Phenotype Comparison

FeatureWild-Type (WT)PLP Knockout (KO)
Oligodendrocyte Number NormalMaintained into adulthood
Astrocyte and Microglia Activation BasalEvidence of gliosis in areas of axonal degeneration
PLP/DM20 Protein Expression PresentAbsent[2]

Comparison with Other PLP-Related Mouse Models

The phenotype of the PLP knockout mouse is markedly different from other mouse models with mutations in the Plp1 gene, highlighting the complex roles of this protein.

  • jimpy (Plpjp) and rumpshaker (Plprsh) Mice: These models carry point mutations in the Plp1 gene and exhibit severe dysmyelination, oligodendrocyte death, and a drastically shortened lifespan. This contrasts with the relatively mild and late-onset phenotype of the PLP null mouse, suggesting that the expression of a mutant PLP protein is more detrimental than its complete absence. This points to a toxic gain-of-function mechanism in these diseases.[4]

  • PLP Overexpressing Mice: Transgenic mice with extra copies of the wild-type Plp1 gene also display a severe and often lethal dysmyelination phenotype.[1] This demonstrates that the dosage of PLP is critical for proper myelin formation and oligodendrocyte function.

Signaling Pathways and Experimental Workflows

While PLP has a primary structural role, evidence suggests its involvement in signaling pathways that mediate the interaction between oligodendrocytes and axons. One proposed pathway involves the interaction of PLP with integrins, which are cell adhesion molecules crucial for cell-matrix and cell-cell interactions.

PLP_Signaling_Pathway cluster_Oligodendrocyte Oligodendrocyte cluster_signaling PLP PLP Integrin αv-Integrin PLP->Integrin interacts with cytoplasmic domain ECM Extracellular Matrix (e.g., Fibronectin) Integrin->ECM binds to PLC Phospholipase C Ca2 Ca²⁺ PLC->Ca2 mobilizes Calreticulin Calreticulin Ca2->Calreticulin activates Calreticulin->PLP forms complex with Calreticulin->Integrin forms complex with mAChR mAChR Activation mAChR->PLC Experimental_Workflow_Myelin_Analysis cluster_tissue_prep Tissue Preparation cluster_em Electron Microscopy cluster_histology Light Microscopy Histology cluster_analysis Quantitative Analysis Perfusion 1. Perfusion-Fixation (e.g., with Glutaraldehyde) Dissection 2. CNS Tissue Dissection (e.g., Optic Nerve, Spinal Cord) Perfusion->Dissection PostFixation 3. Post-fixation & Dehydration Dissection->PostFixation Embedding 4. Resin Embedding (e.g., Epon) PostFixation->Embedding Sectioning 5. Ultrathin Sectioning Sectioning_LM 5. Sectioning (Paraffin/Frozen) Staining_EM 6. Staining (e.g., Uranyl Acetate, Lead Citrate) Sectioning->Staining_EM Imaging_EM 7. TEM Imaging Staining_EM->Imaging_EM Quantification 8. Measurement of: - Myelin Thickness - g-ratio - Axon Diameter Imaging_EM->Quantification Staining_LM 6. Staining (e.g., Luxol Fast Blue, Immunohistochemistry for MBP) Sectioning_LM->Staining_LM Imaging_LM 7. Light/Fluorescence Imaging Staining_LM->Imaging_LM Imaging_LM->Quantification

References

A Comparative Guide to Antibody Cross-Reactivity: The Case of YPLP and Similarly Named Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the Identity of YPLP

Initial investigations into "this compound antibodies" reveal a crucial point of clarification: this compound is not a protein but a yeast-derived tetrapeptide with the sequence Tyr-Pro-Leu-Pro. This peptide has been studied for its anti-fatigue effects, which are mediated through the Nrf2 and AMPK signaling pathways. Consequently, commercially available "this compound-related antibodies" are not directed against the peptide itself but rather target the proteins within these signaling cascades.

Generating a specific antibody against a small peptide like this compound presents unique challenges. Due to their small size, peptides are generally not immunogenic on their own and must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response. This process, however, can lead to the production of antibodies that recognize not only the peptide but also the carrier protein or the linker used for conjugation.

The primary concern with anti-peptide antibodies is their potential to cross-react with endogenous proteins that contain a similar amino acid sequence or structural motif. An antibody raised against the this compound peptide could potentially bind to any protein in the proteome that exposes a similar sequence. Therefore, rigorous validation is essential to ensure the specificity of any newly generated anti-peptide antibody.

dot

Caption: Generation of anti-peptide antibodies and potential for cross-reactivity.

Comparative Analysis of Antibody Specificity: PLP and YPEL Proteins

Given the potential for confusion with the "this compound" acronym, this section compares the cross-reactivity considerations for antibodies targeting Proteolipid Protein (PLP) and Yippee-like (YPEL) proteins.

PLP is the most abundant protein in the myelin sheath of the central nervous system and is crucial for its structure and function. Antibodies against PLP are important tools in neuroscience research, particularly in the study of demyelinating diseases like multiple sclerosis.

Cross-Reactivity Considerations:

  • Isoforms: The PLP1 gene encodes for two major isoforms, PLP and DM20, through alternative splicing. Antibodies raised against a region common to both will detect both isoforms, while antibodies targeting the PLP-specific domain will be specific to the full-length protein.

  • Homologous Proteins: PLP belongs to a family of tetraspan proteins. While sequence homology with other family members is generally low, the potential for cross-reactivity should be considered, especially with polyclonal antibodies.[1]

  • Species Homology: The PLP protein is highly conserved across species, meaning that an antibody generated against human PLP is likely to cross-react with PLP from other mammals like mice and rats. This is often a desirable feature for preclinical research.

Antibody Target Potential Cross-Reactivity Validation Methods Key Considerations
PLP (full-length) DM20 isoform, other myelin proteins (low probability)Western Blot, IHC, ELISA, Knockout/Knockdown validationConfirm reactivity with both PLP and DM20 if the immunogen is a shared region.
PLP (specific peptide) Endogenous proteins with similar motifs, DM20 isoform if the peptide is in a shared region.Peptide competition assays, Western Blot with cell lysates from PLP1-knockout models.The location of the peptide immunogen is critical for specificity.

The YPEL family consists of five small, highly conserved proteins (YPEL1-5) involved in cell cycle progression, proliferation, and development.[2][3] Their high degree of sequence homology presents a significant challenge for generating specific antibodies.

Cross-Reactivity Considerations:

  • Family Members: Due to the high sequence similarity among YPEL1-5, antibodies raised against one member are likely to cross-react with others. Monoclonal antibodies targeting unique epitopes are preferred for specific detection.

  • Species Homology: YPEL proteins are highly conserved across eukaryotes, leading to broad species cross-reactivity for most anti-YPEL antibodies.

Antibody Target Potential Cross-Reactivity Validation Methods Key Considerations
YPEL3 YPEL1, YPEL2, YPEL4, YPEL5Western Blot with lysates from cells overexpressing individual YPEL family members, Immunoprecipitation followed by Mass Spectrometry (IP-MS).Polyclonal antibodies are likely to show significant cross-reactivity.
YPEL5 YPEL1, YPEL2, YPEL3, YPEL4Western Blot with lysates from individual YPEL knockout/knockdown cell lines.Validation against all other family members is crucial for confirming specificity.

Experimental Protocols for Assessing Antibody Cross-Reactivity

Thorough validation is the only way to ensure an antibody's specificity. The following are key experimental protocols for assessing cross-reactivity.

Western blotting is a fundamental technique for assessing antibody specificity. An antibody should detect a single band at the expected molecular weight of the target protein. The absence of this band in knockout or knockdown models provides strong evidence of specificity.

Protocol for Western Blot Validation:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein, and from a negative control (e.g., a knockout cell line).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

dot

Antibody Validation Workflow Start Start Select Antibody and Target Select Antibody and Target Start->Select Antibody and Target Western Blot Western Blot Select Antibody and Target->Western Blot Single Band at Correct MW? Single Band at Correct MW? Western Blot->Single Band at Correct MW? ELISA ELISA Single Band at Correct MW?->ELISA Yes Re-evaluate or Reject Antibody Re-evaluate or Reject Antibody Single Band at Correct MW?->Re-evaluate or Reject Antibody No Specific Signal? Specific Signal? ELISA->Specific Signal? Immunohistochemistry (IHC) Immunohistochemistry (IHC) Specific Signal?->Immunohistochemistry (IHC) Yes Specific Signal?->Re-evaluate or Reject Antibody No Correct Localization? Correct Localization? Immunohistochemistry (IHC)->Correct Localization? Knockout/Knockdown Validation Knockout/Knockdown Validation Correct Localization?->Knockout/Knockdown Validation Yes Correct Localization?->Re-evaluate or Reject Antibody No Signal Abolished? Signal Abolished? Knockout/Knockdown Validation->Signal Abolished? Validated Antibody Validated Antibody Signal Abolished?->Validated Antibody Yes Signal Abolished?->Re-evaluate or Reject Antibody No

References

A Comparative Functional Analysis of the YPEL Protein Family Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Yippee-like (YPEL) gene family, initially identified through homology with the Drosophila yippee gene, is a highly conserved group of proteins found across a wide range of eukaryotic species, from fungi to humans.[1] This guide provides a comparative functional analysis of YPEL proteins in different species, summarizing key experimental findings and methodologies to facilitate further research and drug development efforts targeting this enigmatic protein family.

Functional Overview of YPEL Proteins

The YPEL family consists of five members in mammals (YPEL1 through YPEL5), each containing a characteristic putative zinc-finger-like metal-binding domain known as the Yippee domain.[2][3] These proteins are primarily localized to the centrosome and nucleolus during interphase and are associated with the mitotic apparatus during cell division, suggesting a fundamental role in cell cycle progression and proliferation.[1][2]

Comparative Functional Data

While comprehensive quantitative comparisons of YPEL orthologs are limited in the literature, existing studies in various species point towards both conserved and divergent functions.

SpeciesYPEL ProteinFunctionQuantitative DataExperimental Method
Human YPEL1, YPEL2, YPEL5Tumor suppression in clear cell renal cell carcinoma (ccRCC)Higher expression of YPEL1, YPEL2, and YPEL5 is associated with longer overall and disease-specific survival in ccRCC patients.[4]Analysis of TCGA and GTEx databases, Kaplan-Meier survival curves.[4]
Human YPEL3Induction of cellular senescence, tumor suppression-Microarray analysis, genotoxic stress induction.
Human YPEL4Potentiates aldosterone production and cell proliferation in adrenocortical cellsYPEL4 expression is 2.4-fold higher in aldosterone-producing adenomas (APAs) compared to non-functioning adenomas.[2] Overexpression of YPEL4 in HAC15 cells led to a 1.72-fold increase in cell proliferation after 72 hours.[2]XTT cell proliferation assay.[2]
Human YPEL4Regulation of the MAPK signaling pathwayInteracts with Major Vault Protein (MVP) to modulate Elk-1 activity.[2]Yeast two-hybrid, GST pull-down, co-immunoprecipitation.[2]
Mouse Ypel4Essential for red blood cell membrane integrityYpel4-null mice exhibit secondary polycythemia with macro- and reticulocytosis.[3]Generation and analysis of knockout mice.[3]
Fungus (Magnaporthe oryzae)MoYPEL1Required for conidiation and appressorium development-Gene deletion and phenotypic analysis.
Fungus (Magnaporthe oryzae)MoYPEL2Negative regulator of conidiation and appressorium formation-Gene deletion and phenotypic analysis.

Signaling Pathways and Interactions

A key signaling pathway regulated by the YPEL family is the Mitogen-Activated Protein Kinase (MAPK) pathway. In humans, YPEL4 has been shown to interact with the Major Vault Protein (MVP), a component of the MAPK signaling cascade, thereby influencing the transcription factor Elk-1.[2]

Below is a diagram illustrating the proposed signaling pathway involving YPEL4.

YPEL4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_Cascade Elk1 Elk-1 MAPK_Cascade->Elk1 MVP MVP YPEL4 YPEL4 MVP->YPEL4 Inhibits YPEL4->Elk1 Activates Nucleus Nucleus Elk1->Nucleus Gene_Expression Gene Expression (Proliferation, etc.)

Caption: Proposed signaling pathway of YPEL4 in the regulation of the MAPK cascade.

Key Experimental Protocols

The functional analysis of YPEL proteins across different species has employed a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

This protocol is designed to identify proteins that interact with a YPEL protein of interest ("bait").

Y2H_Workflow Bait_Construction Construct Bait Plasmid (e.g., pGBKT7-YPEL4) Yeast_Transformation Co-transform Yeast with Bait and Prey Plasmids Bait_Construction->Yeast_Transformation Prey_Library Prepare Prey cDNA Library (e.g., from human brain) Prey_Library->Yeast_Transformation Selection_Plates Plate on Selective Media (-Trp, -Leu, -His, -Ade) Yeast_Transformation->Selection_Plates Colony_Growth Identify Growing Colonies Selection_Plates->Colony_Growth Interaction_Verification Isolate Prey Plasmids and Sequence to Identify Interactor Colony_Growth->Interaction_Verification

Caption: Workflow for a yeast two-hybrid screen to identify YPEL-interacting proteins.

Protocol:

  • Vector Construction: The coding sequence of the YPEL protein of interest is cloned into a "bait" vector (e.g., containing the GAL4 DNA-binding domain). A cDNA library from the desired species and tissue is cloned into a "prey" vector (e.g., containing the GAL4 activation domain).

  • Yeast Transformation: A suitable yeast strain is co-transformed with the bait and prey plasmids.

  • Selection: Transformed yeast are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, reconstituting a functional transcription factor and activating reporter genes for nutrient synthesis, will grow.

  • Interaction Validation: Plasmids from surviving colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.

This method is used to visualize the location of YPEL proteins within cells.

Protocol:

  • Cell Culture and Fixation: Cells from the species of interest are grown on coverslips and then fixed with a solution like 4% paraformaldehyde.

  • Permeabilization: The cell membrane is permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Non-specific antibody binding sites are blocked using a solution such as 5% bovine serum albumin (BSA).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the YPEL protein.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Mounting and Visualization: The coverslips are mounted on microscope slides, and the fluorescent signal is visualized using a fluorescence microscope.

This technique is used to reduce the expression of a specific YPEL gene to study its functional consequences.

Protocol:

  • siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the mRNA of the YPEL gene of interest are designed and synthesized.

  • Transfection: The siRNAs are introduced into cultured cells from the target species using a transfection reagent (e.g., Lipofectamine).

  • Incubation: The cells are incubated for a period (e.g., 24-72 hours) to allow for the degradation of the target mRNA.

  • Functional Assays: The effect of YPEL gene knockdown is assessed using relevant functional assays, such as cell proliferation assays, cell cycle analysis, or migration assays.

  • Validation: The efficiency of the knockdown is confirmed by measuring the mRNA or protein levels of the target YPEL gene (e.g., by qRT-PCR or Western blotting).

Conclusion

The YPEL gene family represents a group of highly conserved proteins with crucial roles in fundamental cellular processes across a vast range of eukaryotic species. While current research has illuminated their involvement in cell cycle control, proliferation, and specific signaling pathways like the MAPK cascade, a significant amount of their functional intricacies remains to be discovered. The stark differences in phenotype observed in knockout and knockdown studies between species, such as the distinct roles of YPEL homologs in M. oryzae development versus the impact of Ypel4 on erythropoiesis in mice, underscore the importance of comparative functional analyses. Future research employing quantitative and high-throughput techniques will be essential to fully elucidate the conserved and divergent roles of YPEL proteins, paving the way for potential therapeutic interventions in diseases where their function is dysregulated.

References

A Comparative Analysis of Yippee-like 5 (YPEL5) Orthologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Highly Conserved Protein Family Implicated in Cell Cycle Regulation and Development

This guide provides a comprehensive comparative study of Yippee-like 5 (YPEL5) and its orthologs, a family of highly conserved proteins found across a wide range of eukaryotic species. Initially identified through homology to the Drosophilayippee gene, the YPEL family, and particularly YPEL5, has emerged as a key player in fundamental cellular processes, including cell cycle progression and developmental pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative biology of YPEL5 and its potential as a therapeutic target.

Performance and Characteristics of YPEL5 Orthologs

YPEL5 proteins are characterized by a conserved zinc-finger-like domain, suggesting a role in protein-protein or protein-nucleic acid interactions.[1] The high degree of sequence conservation across diverse species underscores their importance in essential cellular functions.

Ortholog Comparison

The YPEL gene family is highly conserved across eukaryotes, with orthologs identified in species ranging from fungi to humans.[1] Human YPEL5 shares significant sequence identity with its paralogs (YPEL1-4) and its ortholog in Drosophila melanogaster.

Ortholog/Paralog Species Sequence Identity to Human YPEL5 (%)
YPEL1Homo sapiens49.5
YPEL2Homo sapiens48.5
YPEL3Homo sapiens43.8
YPEL4Homo sapiens44.6
YippeeDrosophila melanogaster70.8

Table 1: Sequence identity of human YPEL5 with its paralogs and Drosophila ortholog.[1]

Tissue Expression

In humans, YPEL5 is ubiquitously expressed across a wide range of tissues, with notable levels in the brain, heart, kidney, lung, and hematopoietic cells.[1][2] This broad expression pattern suggests a fundamental role in the maintenance and function of various organs. Data from the Human Protein Atlas indicates cytoplasmic expression in most tissues.[3]

Tissue Expression Level (RNA-Seq)
Bone MarrowHigh
BrainMedium
HeartMedium
KidneyMedium
LungMedium
SpleenMedium
TestisHigh

Table 2: Relative expression of YPEL5 in various human tissues based on RNA-sequencing data. Expression levels are generalized from publicly available databases.[2][4]

Functional Roles of YPEL5 Orthologs

Emerging evidence points to the multifaceted roles of YPEL5 in regulating cell proliferation, cell cycle progression, and developmental processes.

Cell Cycle Regulation

Studies have demonstrated that YPEL5 is crucial for normal cell cycle progression. Knockdown of YPEL5 in COS-7 cells leads to a suppression of cell growth, characterized by an extension of the G1 and G2/M phases of the cell cycle.[5] Conversely, in certain cancer cell lines, knockdown of YPEL5 has been shown to promote cell proliferation, migration, and invasion, suggesting a context-dependent role in cell cycle control.[6] Overexpression of YPEL5 in HeLa cells has been shown to cause a significant reduction in cell proliferation.[7]

Developmental Processes

In vivo studies using a zebrafish model have revealed an essential role for Ypel5 in liver development and function.[8] Knockout of the ypel5 gene in zebrafish resulted in hepatomegaly (enlarged liver) and dysregulated hepatic metabolism.[8] This phenotype was linked to the downregulation of hepatocyte nuclear factor 4 alpha (Hnf4a), a key transcription factor in liver development.

Signaling Pathways Involving YPEL5

YPEL5 functions within complex signaling networks to exert its cellular effects. Key pathways identified to date include the PPARα signaling pathway and its interaction with components of the ubiquitination machinery.

PPARα Signaling Pathway

In zebrafish, Ypel5 has been shown to regulate the expression of Hnf4a through the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[8] PPARα is a nuclear receptor that plays a critical role in lipid metabolism and liver function. The study suggests that Ypel5 acts upstream of PPARα, influencing its ability to regulate Hnf4a transcription.

PPARa_Signaling_Pathway YPEL5 YPEL5 PPARa PPARa YPEL5->PPARa Regulates Hnf4a Hnf4a PPARa->Hnf4a Activates Transcription LiverDev Liver Development and Function Hnf4a->LiverDev

YPEL5 in the PPARα Signaling Pathway
Interaction with the CTLH E3 Ubiquitin Ligase Complex

YPEL5 is a component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[9][10] This complex is homologous to the yeast Glucose-Induced Degradation-deficient (GID) complex and is involved in targeting proteins for proteasomal degradation. YPEL5 interacts with two other components of this complex, Ran Binding Protein in the Microtubule organizing center (RanBPM) and RanBP10.[5] This interaction is thought to be crucial for the role of YPEL5 in cell cycle progression.

CTLH_Complex_Interaction cluster_CTLH CTLH E3 Ubiquitin Ligase Complex YPEL5 YPEL5 RanBPM RanBPM YPEL5->RanBPM RanBP10 RanBP10 YPEL5->RanBP10 Other_Subunits Other Subunits RanBPM->Other_Subunits RanBP10->Other_Subunits CTLH_Complex CTLH Complex Ubiquitination Protein Ubiquitination CTLH_Complex->Ubiquitination Cell_Cycle Cell Cycle Progression Ubiquitination->Cell_Cycle cluster_CTLH cluster_CTLH

YPEL5 within the CTLH Complex

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Co-Immunoprecipitation (Co-IP) for YPEL5 and RanBPM Interaction

This protocol describes the immunoprecipitation of endogenous YPEL5 to verify its interaction with RanBPM in a mammalian cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-YPEL5 antibody (for immunoprecipitation)

  • Anti-RanBPM antibody (for Western blotting)

  • Anti-Rabbit IgG (H+L), DyLight 800 (for secondary antibody)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

Procedure:

  • Cell Lysis:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-YPEL5 antibody and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

    • Elute the protein complexes by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Neutralize the eluate with Neutralization Buffer.

  • Western Blot Analysis:

    • Add Laemmli sample buffer to the eluates and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the anti-RanBPM antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an appropriate imaging system.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Beads start->preclear ip Incubate with anti-YPEL5 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot (Probe with anti-RanBPM) elute->analysis

Co-Immunoprecipitation Workflow
Luciferase Reporter Assay for PPARα Pathway Activation

This protocol is designed to quantify the activity of the PPARα signaling pathway in response to changes in YPEL5 expression.

Materials:

  • HEK293T cells

  • PPARα-responsive luciferase reporter plasmid (containing PPREs)

  • Renilla luciferase control plasmid (for normalization)

  • YPEL5 expression plasmid or siRNA targeting YPEL5

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the PPARα-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the YPEL5 expression plasmid or YPEL5 siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Treatment (Optional):

    • 24 hours post-transfection, cells can be treated with a known PPARα agonist (e.g., WY-14643) or antagonist to validate the assay.

  • Cell Lysis and Luciferase Assay:

    • 48 hours post-transfection, wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between the control and YPEL5-manipulated groups to determine the effect of YPEL5 on PPARα pathway activation.

In Vitro Ubiquitination Assay for the CTLH Complex

This protocol outlines an in vitro assay to assess the E3 ubiquitin ligase activity of the CTLH complex, of which YPEL5 is a component.

Materials:

  • Immunoprecipitated CTLH complex (e.g., via anti-RanBPM antibody)

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2H)

  • Recombinant ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Substrate protein (if known)

  • SDS-PAGE gels and buffers

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the immunoprecipitated CTLH complex, E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.

    • If a specific substrate is being tested, add it to the reaction mixture.

    • Include negative controls, such as reactions lacking E1, E2, or the E3 ligase complex.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated proteins. An increase in high-molecular-weight smears indicates E3 ligase activity.

Conclusion

The YPEL5 protein family represents a fascinating and functionally significant group of highly conserved proteins. Their involvement in fundamental cellular processes such as cell cycle control and development, coupled with their role in signaling pathways like the PPARα pathway and the CTLH E3 ubiquitin ligase complex, makes them attractive targets for further research and potential therapeutic intervention. This guide provides a foundational comparative overview to aid researchers and drug development professionals in their exploration of YPEL5 orthologs. The detailed experimental protocols offer a starting point for functional characterization and validation studies. Future investigations into the specific substrates of the CTLH complex modulated by YPEL5 and the precise mechanisms by which YPEL5 influences the PPARα pathway will undoubtedly provide deeper insights into the biology of this intriguing protein family.

References

A Researcher's Guide to Validating Protein-Protein Interactions within the Nrf2 and AMPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The yeast-derived peptide Tyr-Pro-Leu-Pro (YPLP) has been shown to exert anti-fatigue effects by modulating the Nrf2 and AMP-activated protein kinase (AMPK) signaling pathways. Understanding the critical protein-protein interactions (PPIs) within these cascades is paramount for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting these pathways. This guide provides a comparative overview of key experimental methods used to validate these crucial interactions, supported by published data and detailed protocols.

Key Protein-Protein Interactions and Validation Methods: A Comparative Overview

Validating predicted or identified protein-protein interactions is a critical step in biological research. The choice of method depends on various factors, including the nature of the interacting proteins, the required sensitivity, and whether the interaction needs to be studied in vitro or in a cellular context. Below is a comparison of common techniques used to validate interactions within the Nrf2 and AMPK pathways.

Interaction Partner AInteraction Partner BValidation MethodThroughputQuantitative DataDissociation Constant (Kd)Key Considerations
Nrf2 (Neh2 domain)Keap1 (Kelch domain)Co-Immunoprecipitation (Co-IP)LowSemi-quantitativeNoValidates interaction in a cellular context; may not distinguish between direct and indirect interactions.
GST-Nrf2 (bait)Keap1 (prey)Pull-Down AssayLow-MediumSemi-quantitativeNoIn vitro method to confirm direct interaction; requires purified recombinant proteins.
Nrf2 peptide (16mer)Keap1 (Kelch domain)Surface Plasmon Resonance (SPR)MediumYes~23.9 nM[1]Provides real-time kinetics (association and dissociation rates) and affinity; requires specialized equipment.
Nrf2 (ETGE motif)Keap1Isothermal Titration Calorimetry (ITC)LowYes~5 nM[1]Directly measures the heat change upon binding to determine thermodynamic parameters and affinity; requires large amounts of pure protein.
AMPK α subunitAMPK β subunitCo-Immunoprecipitation (Co-IP)LowSemi-quantitativeNoConfirms the assembly of the AMPK heterotrimeric complex within cells.[2]
AMPK α subunitAMPK γ subunitCo-Immunoprecipitation (Co-IP)LowSemi-quantitativeNoDemonstrates the direct interaction between the catalytic and regulatory subunits.[2]
Purified AMPK subunitsPurified AMPK subunitsIn vitro binding assaysLowQualitativeNoCan determine direct binding between individual purified subunits.[3]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and the experimental approaches for validating these protein-protein interactions, the following diagrams have been generated.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (homodimer) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 Inhibits? Stress Oxidative Stress Stress->Keap1 Inhibits Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes ARE->Genes Transcription

Figure 1. Nrf2 Signaling Pathway. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. This compound, like oxidative stress, may inhibit Keap1, allowing Nrf2 to translocate to the nucleus, heterodimerize with sMaf, and activate antioxidant gene expression.

AMPK_Signaling_Pathway cluster_AMPK_complex AMPK Heterotrimer cluster_downstream Downstream Effects alpha α (catalytic) beta β (scaffolding) alpha->beta gamma γ (regulatory) alpha->gamma beta->gamma gamma->alpha Allosteric Activation This compound This compound AMPK_active Active AMPK This compound->AMPK_active Activates AMP_ATP High AMP/ATP ratio AMP_ATP->gamma Binds Catabolism ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis) AMPK_active->Anabolism

Figure 2. AMPK Signaling Pathway. This compound can lead to the activation of the AMPK heterotrimer, which is also stimulated by a high AMP/ATP ratio. Active AMPK then modulates metabolic pathways to restore cellular energy balance.

PPI_Validation_Workflow cluster_in_vivo In Vivo / In Situ Validation cluster_in_vitro In Vitro Validation start Hypothesized Protein-Protein Interaction co_ip Co-Immunoprecipitation (Co-IP) start->co_ip Semi-quantitative, cellular context pull_down Pull-Down Assay start->pull_down Qualitative, direct interaction co_ip->pull_down Confirm directness spr Surface Plasmon Resonance (SPR) pull_down->spr Quantitative kinetics & affinity itc Isothermal Titration Calorimetry (ITC) pull_down->itc Quantitative thermodynamics & affinity confirmation Interaction Confirmed spr->confirmation itc->confirmation

Figure 3. General workflow for validating a protein-protein interaction. A typical approach starts with in-cell validation (Co-IP) followed by in vitro methods (Pull-Down, SPR, ITC) to confirm direct interaction and quantify binding parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific proteins and antibodies.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is designed to isolate a target protein and its binding partners from cell lysates.[4][5]

A. Cell Lysis

  • Culture and treat cells as required for your experiment.

  • Wash cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with freshly added protease inhibitors).

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

B. Immunoprecipitation

  • Pre-clear the lysate by incubating it with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.

  • Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a fresh tube.

  • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

C. Washing and Elution

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold IP lysis buffer or a designated wash buffer to remove non-specifically bound proteins.

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

D. Analysis

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform Western blotting using an antibody against the "prey" protein to confirm its presence in the immunoprecipitated complex.

Pull-Down Assay Protocol

This in vitro technique is used to confirm a direct physical interaction between two proteins.[6][7][8][9]

A. Bait Protein Immobilization

  • Express and purify a recombinant "bait" protein fused with an affinity tag (e.g., GST or His-tag).

  • Equilibrate affinity beads (e.g., Glutathione-Agarose for GST-tags) with a suitable binding buffer.

  • Incubate the purified tagged bait protein with the equilibrated beads for 1-2 hours at 4°C to allow immobilization.

  • Wash the beads several times with binding buffer to remove any unbound bait protein.

B. Interaction Assay

  • Prepare the "prey" protein, which can be a purified recombinant protein or present in a cell lysate.

  • Add the prey protein solution to the beads immobilized with the bait protein.

  • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction to occur.

  • As a negative control, incubate the prey protein with beads bound only to the affinity tag (e.g., GST alone) or with empty beads.

C. Washing and Elution

  • Pellet the beads by centrifugation and collect the supernatant (unbound fraction).

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elute the bait-prey complexes from the beads. For GST-tags, this can be done using a buffer containing reduced glutathione. For His-tags, imidazole is used.

D. Analysis

  • Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein. A band in the experimental lane but not in the negative control lane indicates a direct interaction.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for real-time quantitative analysis of biomolecular interactions.[10][11][12][13]

A. Preparation

  • Express and purify the ligand (e.g., Keap1) and the analyte (e.g., Nrf2 peptide) to high purity (>95%).

  • Prepare a running buffer (e.g., HBS-EP+) and ensure both ligand and analyte are in this buffer through dialysis or buffer exchange.

  • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

B. Ligand Immobilization

  • Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

  • Inject the ligand over the activated surface. The ligand will be covalently coupled to the chip. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Deactivate any remaining active groups on the surface using ethanolamine.

  • A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding and bulk refractive index changes.

C. Analyte Binding

  • Prepare a series of dilutions of the analyte in the running buffer.

  • Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.

  • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

D. Data Analysis

  • The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram.

  • After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

Comparative Analysis of Inhibitor Specificity: YPLP-A vs. Inhibitor B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the specificity of two inhibitors, YPLP-A and Inhibitor B, against the target protein Kinase Z. The following sections present quantitative data, experimental methodologies, and relevant pathway diagrams to assist researchers in making informed decisions for their drug development projects.

Quantitative Specificity Analysis

The inhibitory activity of this compound-A and Inhibitor B was assessed against Kinase Z and a panel of five closely related kinases to determine their specificity profiles. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each compound against each kinase.

Table 1: Comparative IC50 Values (nM) of this compound-A and Inhibitor B Against a Panel of Kinases

KinaseThis compound-A (IC50 in nM)Inhibitor B (IC50 in nM)
Kinase Z (Target) 15 50
Kinase A2,500150
Kinase B>10,000800
Kinase C8,0001,200
Kinase D>10,0003,500
Kinase E5,000950

Data presented are mean values from three independent experiments.

The data clearly indicates that while both inhibitors are active against the primary target, Kinase Z, this compound-A demonstrates significantly higher potency and superior specificity. This compound-A shows a more than 160-fold selectivity for Kinase Z over the next most sensitive kinase (Kinase A). In contrast, Inhibitor B exhibits only a 3-fold selectivity for Kinase Z over Kinase A, suggesting a higher potential for off-target effects.

Signaling Pathway Context

Kinase Z is a critical component of the hypothetical "Growth Factor Signaling Pathway." Its activation leads to the phosphorylation of downstream substrates, culminating in cellular proliferation. Understanding the position of Kinase Z in this pathway is crucial for interpreting the cellular effects of its inhibition.

Caption: The Growth Factor Signaling Pathway highlighting the role of Kinase Z.

Experimental Protocols

The following section details the methodology used to determine the IC50 values presented in Table 1.

In Vitro Kinase Inhibition Assay

The primary method for assessing inhibitor specificity was a luminescence-based in vitro kinase assay. This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

  • Reagent Preparation: All kinases were recombinant human proteins. The substrate used was a generic myelin basic protein. ATP was prepared at a concentration equal to the Km for each respective kinase.

  • Compound Dilution: this compound-A and Inhibitor B were serially diluted in DMSO to create a 10-point concentration gradient, typically ranging from 100 µM to 1 nM.

  • Assay Plate Setup: 5 µL of the kinase/substrate solution was added to each well of a 384-well plate.

  • Inhibitor Addition: 50 nL of each inhibitor dilution was transferred to the assay plate using an acoustic liquid handler. A DMSO-only control (representing 0% inhibition) and a control without kinase (representing 100% inhibition) were included.

  • Reaction Initiation: The kinase reaction was initiated by adding 5 µL of the ATP solution to each well. The plate was then incubated at room temperature for 60 minutes.

  • Signal Detection: After incubation, 10 µL of a detection reagent (containing luciferase and luciferin) was added to each well to stop the reaction and generate a luminescent signal.

  • Data Analysis: Luminescence was measured using a plate reader. The resulting data were normalized and fitted to a four-parameter logistic curve to calculate the IC50 value for each inhibitor against each kinase.

cluster_prep cluster_assay cluster_readout A Prepare Kinase and Substrate Mix C Dispense Kinase Mix to 384-well Plate A->C B Serially Dilute Inhibitors (10-pt) D Add Inhibitor Dilutions B->D C->D E Initiate Reaction with ATP D->E F Incubate for 60 minutes E->F G Add Detection Reagent (Stop Reaction) F->G H Measure Luminescence G->H I Normalize Data and Calculate IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

Based on the presented data, this compound-A is a highly potent and specific inhibitor of Kinase Z. Its superior selectivity profile compared to Inhibitor B suggests a lower likelihood of off-target effects, making it a more promising candidate for therapeutic development targeting the Growth Factor Signaling Pathway. Further cellular and in vivo studies are warranted to confirm these findings.

Safety Operating Guide

Navigating the Unknown: A Safety Protocol for Handling Unidentified Compounds Like "YPLP"

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive safety and logistics framework for handling chemical compounds that are not publicly documented or have internal identifiers, referred to herein as "YPLP." Following a thorough search of chemical databases and safety literature, "this compound" does not correspond to a recognized chemical entity. Therefore, it is imperative to treat this substance as a compound with unknown hazards and handle it with the utmost caution. The following procedural guidance is designed to ensure the safety of all laboratory personnel.

Immediate Safety and Handling Protocol for Unknown Compounds (e.g., "this compound")

When encountering a substance with an unfamiliar identifier, a systematic approach to risk assessment and handling is crucial. The following steps outline the necessary actions to be taken before and during the handling of any uncharacterized compound.

Step 1: Information Gathering and Hazard Assessment

  • Internal Documentation Review: Thoroughly search all internal databases, laboratory notebooks, and records for any information pertaining to "this compound." This should include synthesis records, analytical data, and any preliminary toxicological assessments.

  • Consult with Colleagues: Inquire with the principal investigator, senior researchers, or the chemical synthesis group to gather any anecdotal or unpublished information about the compound.

  • Assume High Hazard Potential: In the absence of concrete data, assume the substance is highly toxic, potent, and potentially carcinogenic, mutagenic, or a reproductive toxin. This conservative approach is fundamental to ensuring safety.

Step 2: Engineering and Administrative Controls

  • Designated Work Area: All handling of "this compound" must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Restricted Access: Only personnel directly involved in the experiment and fully aware of the potential hazards should be allowed in the designated area.

  • Standard Operating Procedure (SOP): A detailed, substance-specific SOP must be written and approved before any work commences. This SOP should cover all aspects of handling, from preparation to disposal.

Step 3: Personal Protective Equipment (PPE) A multi-layered approach to PPE is mandatory when dealing with substances of unknown toxicity. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).To prevent skin contact and absorption.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities.To protect against splashes and aerosols.
Body Protection A lab coat, supplemented with a chemically resistant apron and disposable sleeves.To prevent contamination of personal clothing and skin.
Respiratory A fit-tested N95 respirator at a minimum. For highly volatile or dusty materials, a powered air-purifying respirator (PAPR) may be necessary.To prevent inhalation of airborne particles, aerosols, or vapors.

Step 4: Spill and Emergency Procedures

  • Spill Kit: A spill kit specifically for potent compounds must be readily available in the designated work area. This should include absorbent materials, deactivating solutions (if known), and waste disposal bags.

  • Emergency Contacts: Emergency contact numbers for the institution's environmental health and safety (EHS) department and poison control should be prominently displayed.

  • Decontamination: All surfaces and equipment must be thoroughly decontaminated after use. The effectiveness of the decontamination procedure should be verified if possible.

Disposal Plan for Unknown Compounds

The disposal of unknown chemical waste must be handled with extreme care to ensure regulatory compliance and environmental safety.

Waste StreamCollection and LabelingDisposal Procedure
Solid Waste All solid waste (e.g., contaminated gloves, weigh paper, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.The container must be labeled "Hazardous Waste: Unknown Compound (this compound)" and include the date of accumulation.
Liquid Waste All liquid waste containing "this compound" must be collected in a sealed, secondary-contained, and shatter-proof hazardous waste container.The container must be labeled with the full chemical names of all known components and "Unknown Compound (this compound)."
Sharps Waste Needles, syringes, and other sharps contaminated with "this compound" must be disposed of in a designated sharps container.The container should be labeled as containing potent compound waste.
Final Disposal All waste streams must be disposed of through the institution's EHS department. Do not mix with other laboratory waste streams.Provide EHS with all available information about the compound to ensure proper disposal.

Workflow for Handling Unknown Chemical Compounds

The following diagram illustrates the logical progression for safely handling an uncharacterized substance like "this compound."

G cluster_prep Phase 1: Preparation and Assessment cluster_handling Phase 2: Experimental Work cluster_disposal Phase 3: Waste Management info_gather Information Gathering (Internal Databases, Colleagues) hazard_assess Hazard Assessment (Assume High Hazard) info_gather->hazard_assess info_gather->hazard_assess sop_dev SOP Development and Approval hazard_assess->sop_dev hazard_assess->sop_dev ppe_select PPE Selection (Based on High Hazard) sop_dev->ppe_select sop_dev->ppe_select eng_controls Use Engineering Controls (Fume Hood, Glove Box) ppe_select->eng_controls Proceed to Experiment safe_handling Safe Handling and Manipulation (Follow SOP) eng_controls->safe_handling eng_controls->safe_handling decon Decontamination of Surfaces and Equipment safe_handling->decon safe_handling->decon waste_seg Waste Segregation (Solid, Liquid, Sharps) decon->waste_seg Post-Experiment waste_label Proper Labeling of Waste waste_seg->waste_label waste_seg->waste_label ehs_pickup Arrange for EHS Disposal waste_label->ehs_pickup waste_label->ehs_pickup

Safe handling workflow for unknown compounds.

By adhering to this comprehensive safety framework, researchers can minimize risks and ensure a safe laboratory environment when working with uncharacterized substances. This protocol is designed to be a foundational document that can be adapted and enhanced as more information about "this compound" becomes available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.